molecular formula C14H20O B080136 4-Cyclohexyl-2,6-xylenol CAS No. 10570-68-0

4-Cyclohexyl-2,6-xylenol

Cat. No.: B080136
CAS No.: 10570-68-0
M. Wt: 204.31 g/mol
InChI Key: JEOOYEDQODNSOL-UHFFFAOYSA-N
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Description

4-Cyclohexyl-2,6-xylenol is a phenolic compound of interest in organic synthesis and catalysis research. Its structure, featuring a cyclohexyl group and two methyl substituents on the phenol ring, makes it a relevant subject for studying alkylation processes and reaction selectivity. Alkylation of phenols with compounds like cyclohexene is a significant area of study for producing intermediates used in agrochemicals, dyes, and specialty chemicals . Research into flavin-dependent para-phenol oxidases, enzymes with potential in converting lignin-derived aromatics to value-added compounds, has identified structurally related molecules like 4-cyclohexylphenol as substrates . This suggests potential research applications for this compound in enzymology and biocatalysis for the sustainable conversion of renewable feedstocks. Furthermore, its role as an intermediate in synthetic pathways, such as those leading to compounds like 2,6-dimethylaniline, highlights its utility in developing fine chemicals and complex molecular structures . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclohexyl-2,6-dimethylphenol
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InChI

InChI=1S/C14H20O/c1-10-8-13(9-11(2)14(10)15)12-6-4-3-5-7-12/h8-9,12,15H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOOYEDQODNSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
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DSSTOX Substance ID

DTXSID70147259
Record name 4-Cyclohexyl-2,6-xylenol
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Molecular Weight

204.31 g/mol
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CAS No.

10570-68-0
Record name 4-Cyclohexyl-2,6-dimethylphenol
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Record name 4-Cyclohexyl-2,6-xylenol
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Record name 4-Cyclohexyl-2,6-xylenol
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Record name 4-cyclohexyl-2,6-xylenol
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Record name 4-CYCLOHEXYL-2,6-XYLENOL
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Foundational & Exploratory

An In-depth Technical Guide to 4-Cyclohexyl-2,6-xylenol (CAS: 10570-68-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Cyclohexyl-2,6-xylenol (CAS number: 10570-68-0), also known as 4-cyclohexyl-2,6-dimethylphenol. Due to the limited availability of specific experimental data for this compound, this document also includes relevant information for its immediate precursor, 2,6-xylenol, to provide a foundational understanding. The guide details its synthesis, potential applications as an antioxidant, and general experimental protocols for antioxidant activity assessment. While no specific signaling pathways involving this compound have been identified in the current literature, this document presents standardized workflows for its synthesis and antioxidant evaluation.

Chemical and Physical Properties

This compound is a derivative of phenol characterized by a cyclohexyl group at the para position and two methyl groups at the ortho positions relative to the hydroxyl group.[1][2][3] This substitution pattern, particularly the steric hindrance provided by the ortho-methyl groups, suggests potential antioxidant properties.[4][5]

Table 1: General and Computed Properties of this compound

PropertyValueSource
CAS Number 10570-68-0[1][2][3]
Molecular Formula C₁₄H₂₀O[1][2][3]
Molecular Weight 204.31 g/mol [1][2][3]
IUPAC Name 4-cyclohexyl-2,6-dimethylphenol[2][3]
Synonyms This compound, 2,6-DIMETHYL-4-CYCLOHEXYLPHENOL[2][3]
Canonical SMILES CC1=CC(=CC(=C1O)C)C2CCCCC2[2][3]
InChIKey JEOOYEDQODNSOL-UHFFFAOYSA-N[2][3]
Computed XLogP3-AA 4.8[2]
Computed pKa 10.91 ± 0.23

Table 2: Experimental Properties of 2,6-Xylenol (CAS: 576-26-1)

PropertyValueSource
Melting Point 43-45 °C[6]
Boiling Point 203 °C[6]
Density 1.132 g/cm³[6]
Flash Point 86 °C[6]

Synthesis of this compound

The primary method for synthesizing this compound is through the acid-catalyzed alkylation of 2,6-xylenol with cyclohexene or cyclohexanol.[7] This electrophilic substitution reaction is a common strategy for introducing alkyl groups onto a phenolic ring.

Experimental Protocol: Acid-Catalyzed Alkylation of 2,6-Xylenol

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.

Materials:

  • 2,6-Xylenol

  • Cyclohexene or Cyclohexanol

  • Acid catalyst (e.g., sulfuric acid, phosphoric acid, or a solid acid catalyst like an acidic zeolite)

  • Anhydrous solvent (e.g., toluene, heptane)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel, dissolve 2,6-xylenol in the chosen anhydrous solvent.

  • Add the acid catalyst to the solution. The amount will depend on the specific catalyst used.

  • Heat the mixture to the desired reaction temperature (this may range from room temperature to reflux, depending on the catalyst and reactants).

  • Slowly add cyclohexene or cyclohexanol to the reaction mixture from the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue to stir the reaction mixture at the set temperature for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2,6-Xylenol Reaction Alkylation Reaction Reactant1->Reaction Reactant2 Cyclohexene or Cyclohexanol Reactant2->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Temperature Heat Temperature->Reaction Workup Aqueous Workup (NaHCO₃ wash) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Potential Biological Activity: Antioxidant Properties

Phenolic compounds, particularly sterically hindered phenols like this compound, are known for their antioxidant activity.[4][5] The mechanism of action typically involves the donation of the phenolic hydrogen atom to a free radical, thereby neutralizing it and preventing oxidative damage to other molecules. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance from the ortho-substituents.[5]

While specific studies on the antioxidant activity of this compound are not widely reported, its structural features strongly suggest this potential. Common in vitro assays to evaluate antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is yellow. The degree of discoloration is proportional to the antioxidant's radical scavenging activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound)

  • Standard antioxidant (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Protect from light.

  • Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

  • In a 96-well plate, add a specific volume of the DPPH solution to each well.

  • Add an equal volume of the test compound or standard dilutions to the wells. For the control, add methanol instead of the sample.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • FRAP reagent (containing acetate buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and FeCl₃·6H₂O solution)

  • Test compound (this compound)

  • Standard (e.g., FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[1][8][9]

  • Prepare a series of dilutions of the test compound and the ferrous sulfate standard.

  • In a 96-well plate, add a small volume of the sample or standard to each well.

  • Add a larger volume of the pre-warmed FRAP reagent to each well and mix.

  • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).[8]

  • Measure the absorbance at a specific wavelength (typically around 593 nm) using a microplate reader.[1][9]

  • Construct a standard curve using the absorbance values of the ferrous sulfate standards.

  • Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as micromolar ferrous equivalents.

Antioxidant_Assay_Workflow cluster_sample Sample Preparation cluster_dpph DPPH Assay cluster_frap FRAP Assay Sample This compound (Test Compound) DPPH_Reaction Incubation (Dark, RT) Sample->DPPH_Reaction FRAP_Reaction Incubation (37°C) Sample->FRAP_Reaction Standard Standard Antioxidant (e.g., Trolox) Standard->DPPH_Reaction Standard->FRAP_Reaction FeSO₄ Standard DPPH_Reagent DPPH Radical Solution DPPH_Reagent->DPPH_Reaction DPPH_Measurement Absorbance at ~517 nm DPPH_Reaction->DPPH_Measurement DPPH_Result Calculate % Inhibition and IC₅₀ DPPH_Measurement->DPPH_Result FRAP_Reagent FRAP Reagent (Fe³⁺-TPTZ) FRAP_Reagent->FRAP_Reaction FRAP_Measurement Absorbance at ~593 nm FRAP_Reaction->FRAP_Measurement FRAP_Result Calculate FRAP Value (Fe²⁺ Equivalents) FRAP_Measurement->FRAP_Result

Caption: General workflow for antioxidant activity assays.

Spectroscopic Data

Safety and Handling

Specific toxicity data for this compound is limited. However, based on the data for the closely related 2,6-xylenol, it should be handled with care. 2,6-Xylenol is classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[13] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a sterically hindered phenolic compound with strong potential for use as an antioxidant. Its synthesis is straightforward via the alkylation of 2,6-xylenol. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis, characterization, and evaluation of its antioxidant properties based on established methodologies. Further research is warranted to fully elucidate its physical, chemical, and biological properties, which could pave the way for its application in materials science and drug development.

References

Core Synthesis Pathway: Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 4-Cyclohexyl-2,6-dimethylphenol

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-Cyclohexyl-2,6-dimethylphenol, a valuable compound for researchers, scientists, and drug development professionals. The synthesis predominantly relies on the Friedel-Crafts alkylation of 2,6-dimethylphenol.

The most common method for synthesizing 4-Cyclohexyl-2,6-dimethylphenol is the acid-catalyzed Friedel-Crafts alkylation of 2,6-dimethylphenol with a cyclohexylating agent.[1][2] This reaction involves an electrophilic aromatic substitution where the cyclohexyl group is attached to the aromatic ring of the phenol.[1][2][3] The substitution occurs at the para-position (position 4) due to the directing effects of the hydroxyl and methyl groups, although steric hindrance from the ortho-methyl groups also plays a significant role.[4]

The two primary cyclohexylating agents used are cyclohexene and cyclohexanol. The reaction is facilitated by a variety of acid catalysts, including both homogeneous and heterogeneous systems.[4][5]

Reaction Scheme:

  • Using Cyclohexene: 2,6-dimethylphenol + Cyclohexene ---(Acid Catalyst)--> 4-Cyclohexyl-2,6-dimethylphenol

  • Using Cyclohexanol: 2,6-dimethylphenol + Cyclohexanol ---(Acid Catalyst)--> 4-Cyclohexyl-2,6-dimethylphenol + H₂O

The use of solid acid catalysts like zeolites or ion-exchange resins is often preferred as it simplifies catalyst removal and promotes greener chemical processes.[4][5]

Synthesis_Pathway Synthesis of 4-Cyclohexyl-2,6-dimethylphenol cluster_reactants Reactants 2_6_DMP 2,6-Dimethylphenol Reaction_Mix + 2_6_DMP->Reaction_Mix Cyclohexylating_Agent Cyclohexene or Cyclohexanol Cyclohexylating_Agent->Reaction_Mix Acid_Catalyst Acid Catalyst (e.g., Zeolite, Amberlyst-15) Product 4-Cyclohexyl-2,6-dimethylphenol Acid_Catalyst->Product Reaction_Mix->Product Friedel-Crafts Alkylation

Caption: Friedel-Crafts alkylation pathway for 4-Cyclohexyl-2,6-dimethylphenol synthesis.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the synthesis. The following table summarizes quantitative data from various studies on the alkylation of phenols. While not all data pertains directly to 2,6-dimethylphenol, it provides valuable comparative insights into catalyst performance.

Catalyst TypeAlkylating AgentSubstrateTemperature (°C)Molar Ratio (Phenol:Alkylating Agent)Yield/ConversionSelectivityReference
Zeolite (H-Y) CyclohexanolPhenol140 - 2201:1 to 5:1High ConversionMainly 4-cyclohexylphenol[6]
Zeolite (H-Mordenite/H-Beta) Cyclohexanol/enePhenol140 - 2201:1 to 5:1>70% ConversionHigh selectivity for 4-cyclohexylphenol[7]
Zeolite (Large Pore, Acidic) Cyclohexanolp-Cresol150 - 1801.3:1 to 1.8:184.9%High[8]
Zeolite (Large Pore, Acidic) Cyclohexenep-Cresol150 - 1801.3:1 to 1.8:192.1%High[8]
Amberlyst-15 (Ion-Exchange Resin) CyclohexenePhenol851:1High Activityortho/para ratio ~2[4]
Methanesulfonic Acid (CH₃SO₃H) CyclohexenePhenol851:1Lower Activity than Amberlyst-15ortho/para ratio 3-5[4]
Phosphoric Acid (H₃PO₄) Cyclohexanolp-Cresol90 - 1001:1 (with 3x excess acid)78%Moderate[8]
Aluminum Chloride (AlCl₃) Cyclohexanolp-Cresol90 - 1005:1 (with 1x excess catalyst)61%Moderate[8]

Experimental Protocols

Below is a detailed, representative methodology for the synthesis of 4-Cyclohexyl-2,6-dimethylphenol using a solid acid catalyst, adapted from established procedures for similar phenolic alkylations.[7][8]

Objective: To synthesize 4-Cyclohexyl-2,6-dimethylphenol via Friedel-Crafts alkylation of 2,6-dimethylphenol with cyclohexene using an acidic zeolite catalyst.

Materials:

  • 2,6-dimethylphenol

  • Cyclohexene

  • Acidic Zeolite Catalyst (e.g., H-Y or H-Beta), activated

  • Toluene (or other suitable solvent)

  • Sodium Hydroxide (NaOH) solution, 10%

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, thermometer)

  • Heating mantle and magnetic stirrer

Catalyst Activation:

  • Place the acidic zeolite catalyst in a furnace.

  • Heat the catalyst to 420-450°C at a ramp rate of 10°C/minute.[8]

  • Maintain this temperature for 4-6 hours to remove adsorbed water and activate the acid sites.[7]

  • Cool the catalyst under a dry atmosphere (e.g., in a desiccator) before use.

Alkylation Procedure:

  • Set up a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a thermometer, and a dropping funnel.

  • Charge the flask with 2,6-dimethylphenol and the activated zeolite catalyst. A typical loading is 2-5% catalyst by weight relative to the 2,6-dimethylphenol.[8]

  • Add a suitable solvent like toluene if a solvent-based system is desired, although solvent-free conditions are also common.

  • Heat the mixture to the desired reaction temperature (e.g., 160-180°C) with vigorous stirring.[8]

  • Once the temperature is stable, add cyclohexene dropwise from the dropping funnel over a period of 2-3 hours. The molar ratio of 2,6-dimethylphenol to cyclohexene is typically maintained between 1.1:1 and 2:1 to minimize dialkylation.[8]

  • After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional 2-4 hours to ensure maximum conversion.[8]

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC).

Work-up and Isolation:

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the solid zeolite catalyst. The catalyst can be washed with a small amount of solvent, dried, and potentially regenerated for future use.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic solution sequentially with a 10% NaOH solution (to remove unreacted phenol), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or recrystallization to yield pure 4-Cyclohexyl-2,6-dimethylphenol.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification process.

Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage Setup 1. Assemble Reaction Apparatus (Flask, Condenser, etc.) Charge 2. Charge Reactants (2,6-DMP, Catalyst) Setup->Charge Heat 3. Heat to Reaction Temp (e.g., 160-180°C) Charge->Heat Add 4. Add Cyclohexene (Dropwise over 2-3h) Heat->Add React 5. Stir at Temp (2-4h) Add->React Cool 6. Cool to RT React->Cool Reaction Complete Filter 7. Filter Catalyst Cool->Filter Wash 8. Aqueous Wash (NaOH, H₂O, Brine) Filter->Wash Dry 9. Dry Organic Layer (MgSO₄) Wash->Dry Evaporate 10. Evaporate Solvent Dry->Evaporate Purify 11. Purify Product (Distillation/Recrystallization) Evaporate->Purify Final_Product Pure 4-Cyclohexyl-2,6-dimethylphenol Purify->Final_Product

Caption: Step-by-step workflow for the synthesis and isolation of the target compound.

References

physical and chemical properties of 4-Cyclohexyl-2,6-xylenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclohexyl-2,6-xylenol, also known by its IUPAC name 4-cyclohexyl-2,6-dimethylphenol, is an alkylated phenol derivative with emerging interest in various scientific fields. Its structural features, combining a bulky cyclohexyl group with a sterically hindered phenolic moiety, suggest potential applications in polymer chemistry, as an antioxidant, and as a synthon for more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its potential biological activities.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in research and development.

PropertyValueReference
IUPAC Name 4-cyclohexyl-2,6-dimethylphenol[1]
CAS Number 10570-68-0[1]
Molecular Formula C₁₄H₂₀O[1]
Molecular Weight 204.31 g/mol [1]
Boiling Point 145-155 °C at 5 Torr[2]
Density (Predicted) 1.013 ± 0.06 g/cm³[2]
XLogP3-AA (Predicted) 4.8
Appearance Not experimentally determined in available literature.
Melting Point Not experimentally determined in available literature.
Solubility Not experimentally determined in available literature.

Experimental Protocols

Synthesis of 4-Cyclohexyl-2,6-dimethylphenol

A detailed experimental protocol for the synthesis of 4-cyclohexyl-2,6-dimethylphenol is not explicitly available in the reviewed literature. However, a general and adaptable method for the synthesis can be derived from the acid-catalyzed alkylation of phenols with cyclohexene.[3] The following protocol is a proposed synthetic route based on established chemical principles.

Reaction Scheme:

G reactant1 2,6-Dimethylphenol Reaction Mixture Reaction Mixture reactant1->Reaction Mixture reactant2 Cyclohexene reactant2->Reaction Mixture catalyst Acid Catalyst (e.g., H₂SO₄, Zeolite) catalyst->Reaction Mixture product 4-Cyclohexyl-2,6-dimethylphenol Reaction Mixture->product Heat

Figure 1: Proposed synthesis of 4-Cyclohexyl-2,6-dimethylphenol.

Materials:

  • 2,6-Dimethylphenol

  • Cyclohexene

  • Acid catalyst (e.g., concentrated sulfuric acid or an acidic zeolite)

  • Anhydrous solvent (e.g., toluene or heptane)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • To a stirred solution of 2,6-dimethylphenol in the chosen anhydrous solvent, add the acid catalyst cautiously at room temperature.

  • Heat the mixture to a reflux temperature.

  • Add cyclohexene dropwise to the reaction mixture over a period of 1-2 hours.

  • After the addition is complete, continue to heat the mixture at reflux for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench by slowly adding a saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 4-cyclohexyl-2,6-dimethylphenol.

HPLC Analysis

The analysis of this compound can be performed using a reverse-phase High-Performance Liquid Chromatography (HPLC) method.[4]

Workflow:

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis dissolve Dissolve sample in mobile phase filter Filter through 0.45 µm filter dissolve->filter column Newcrom R1 HPLC column filter->column Inject detection UV Detector column->detection mobile_phase Acetonitrile (MeCN), Water, and Phosphoric Acid mobile_phase->column Data Analysis Data Analysis detection->Data Analysis

Figure 2: Workflow for HPLC analysis of this compound.

Chromatographic Conditions:

  • Column: Newcrom R1 reverse-phase column.[4]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid can be used instead of phosphoric acid.[4]

  • Detection: UV detector at a suitable wavelength.

  • Temperature: Ambient.

Spectral Data (Analog-Based Interpretation)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 4-cyclohexyl-2,6-dimethylphenol is expected to show characteristic signals for the aromatic protons, the methyl groups, the cyclohexyl protons, and the phenolic hydroxyl group.

  • Aromatic Protons: A singlet in the aromatic region (δ 6.5-7.5 ppm) corresponding to the two equivalent protons on the phenyl ring.

  • Methyl Protons: A singlet in the aliphatic region (δ 2.0-2.5 ppm) for the six equivalent protons of the two methyl groups.

  • Cyclohexyl Protons: A series of multiplets in the upfield region (δ 1.0-2.0 ppm) corresponding to the protons of the cyclohexyl ring.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the concentration and solvent, typically in the range of δ 4.5-5.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Signals in the downfield region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield, followed by the substituted and unsubstituted aromatic carbons.

  • Methyl Carbons: A signal in the upfield region (δ 15-25 ppm).

  • Cyclohexyl Carbons: Several signals in the aliphatic region (δ 25-45 ppm).

FT-IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region from the methyl and cyclohexyl groups.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region.

Biological Activity and Potential Signaling Pathways

This compound has been identified as a potential endocrine-disrupting compound.[5] Endocrine disruptors are chemicals that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.[6] Many alkylphenols are known to exert estrogenic effects by binding to estrogen receptors (ERs).

Potential Mechanism of Endocrine Disruption

The structural similarity of 4-cyclohexyl-2,6-dimethylphenol to other known estrogenic alkylphenols suggests that it may interact with nuclear hormone receptors, such as the estrogen receptor. This interaction could either mimic the action of endogenous hormones (agonist activity) or block their action (antagonist activity).

G cluster_cell Target Cell ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Protein Protein Synthesis Transcription->Protein Response Cellular Response Protein->Response Xylenol This compound Xylenol->ER Potentially Binds to

References

Technical Guidance: Determining the Solubility of 4-Cyclohexyl-2,6-xylenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of 4-Cyclohexyl-2,6-xylenol in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol based on established methodologies. This will enable researchers to generate precise and reliable solubility data crucial for applications in drug development and other scientific endeavors.

Introduction

This compound is a phenolic compound with potential applications in various fields, including pharmaceuticals and material science. Understanding its solubility in different organic solvents is a critical parameter for process development, formulation, and analytical method development. This guide outlines a standardized approach to systematically measure the solubility of this compound.

While specific solubility values are not available in the literature, the structurally related compound, 2,6-dimethylphenol, is known to be soluble in organic solvents such as ethanol, diethyl ether, and chloroform.[1][2] This suggests that this compound is also likely to be soluble in a range of common organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in organic solvents has not been reported. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventMolarity (mol/L)Grams per 100 mL ( g/100 mL)
MethanolData to be determinedData to be determined
EthanolData to be determinedData to be determined
AcetoneData to be determinedData to be determined
Ethyl AcetateData to be determinedData to be determined
DichloromethaneData to be determinedData to be determined
AcetonitrileData to be determinedData to be determined
HexaneData to be determinedData to be determined
TolueneData to be determinedData to be determined

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[3][4][5][6] This protocol is followed by a quantitative analysis of the resulting saturated solution using High-Performance Liquid Chromatography (HPLC).[7][8][9][10]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)[7]

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Preparation of Supersaturated Solution B Equilibration using Shake-Flask Method A->B Incubation C Separation of Saturated Solution B->C Filtration/Centrifugation D Quantification by HPLC C->D Injection E Data Analysis and Solubility Determination D->E Chromatogram Analysis

Solubility Determination Workflow
Step-by-Step Procedure

Step 1: Preparation of a Supersaturated Solution

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is necessary to ensure that equilibrium with the saturated solution is achieved.

  • Seal the vials tightly to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

  • Shake the vials at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[3][6] It is advisable to perform preliminary experiments to determine the optimal equilibration time.

Step 3: Separation of the Saturated Solution

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid. This step is critical to avoid artificially high solubility measurements.

Step 4: Quantification by HPLC

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column is a common starting point for phenolic compounds.[7][11] The mobile phase will likely consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component (e.g., water with a small amount of acid like phosphoric or formic acid).[11]

  • Inject the standard solutions to generate a calibration curve.

  • Inject the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

  • Record the peak area of this compound in the chromatogram.

Data Analysis
  • Using the calibration curve, determine the concentration of this compound in the analyzed sample.

  • Calculate the solubility in the desired units (e.g., mol/L or g/100 mL), taking into account any dilution factors.

The logical flow for the experimental procedure is detailed in the following diagram.

G start Start prep_solution Add excess this compound to solvent Seal vial start->prep_solution equilibrate Shake at constant temperature (24-48h) prep_solution->equilibrate separate Allow to settle Filter supernatant (0.22 µm) equilibrate->separate hplc_analysis Inject standards to create calibration curve Inject filtered sample separate->hplc_analysis prepare_standards Prepare standard solutions of known concentrations prepare_standards->hplc_analysis quantify Determine concentration from calibration curve hplc_analysis->quantify calculate_solubility Calculate solubility in desired units quantify->calculate_solubility end End calculate_solubility->end

Detailed Experimental Flowchart

Conclusion

This technical guide provides a robust methodology for determining the solubility of this compound in various organic solvents. By following the detailed shake-flask and HPLC protocols, researchers can generate the critical quantitative data necessary for advancing their research and development activities. The provided templates and diagrams are intended to facilitate a systematic and well-documented approach to solubility determination.

References

Spectroscopic Profile of 4-Cyclohexyl-2,6-xylenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectral characteristics of 4-Cyclohexyl-2,6-xylenol (also known as 4-Cyclohexyl-2,6-dimethylphenol). Due to the absence of publicly available experimental spectra, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, along with theoretical Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics based on the compound's chemical structure. Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in their own analytical work. This guide is intended to serve as a valuable resource for scientists and professionals involved in drug development and chemical research, offering foundational data and methodologies for the characterization of this compound.

Predicted Spectral Data Summary

The following tables summarize the predicted and theoretical spectral data for this compound. These values are computationally derived and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.9 - 7.1s2HAr-H
~ 4.5 - 5.5s (broad)1HOH
~ 2.4 - 2.6m1HAr-CH -(CH₂)₅
~ 2.2 - 2.3s6HAr-CH
~ 1.6 - 1.9m5HCyclohexyl-H
~ 1.2 - 1.5m5HCyclohexyl-H

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Multiplicity is abbreviated as: s = singlet, m = multiplet.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 150 - 152C -OH
~ 138 - 140Ar-C -Cyclohexyl
~ 128 - 130Ar-C H
~ 124 - 126Ar-C -CH₃
~ 43 - 45Ar-C H-(CH₂)₅
~ 34 - 36Cyclohexyl-C H₂
~ 26 - 28Cyclohexyl-C H₂
~ 25 - 27Cyclohexyl-C H₂
~ 16 - 18Ar-C H₃
Table 3: Theoretical Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3600 - 3200Strong, BroadO-H stretch (hydrogen-bonded)
3100 - 3000MediumAromatic C-H stretch
2960 - 2850StrongAliphatic C-H stretch (cyclohexyl & methyl)
1600 - 1450Medium-StrongAromatic C=C ring stretches
~ 1200StrongPhenolic C-O stretch
Table 4: Theoretical Mass Spectrometry (MS) Data (Electron Ionization)
m/z RatioInterpretation
204[M]⁺, Molecular Ion
189[M - CH₃]⁺
121[M - C₆H₁₁]⁺ (loss of cyclohexyl radical)
91Tropylium ion ([C₇H₇]⁺) - less likely from this structure

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer's probe.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR , use a proton-decoupled pulse sequence to simplify the spectrum to single peaks for each unique carbon.[1] A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.[2]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrument absorptions.[3]

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.[4]

  • Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in the ion source.[5]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular radical cation ([M]⁺).[6]

  • Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, characteristic charged species.[7]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural characterization of a novel or synthesized organic compound using the spectroscopic methods described.

Spectroscopic_Workflow Sample Pure Compound (e.g., this compound) IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS FuncGroups Identify Functional Groups (e.g., -OH, Aromatic Ring) IR->FuncGroups Connectivity Determine C-H Framework & Atom Connectivity NMR->Connectivity MolWeight Determine Molecular Weight & Formula MS->MolWeight StructureElucidation Structure Elucidation FuncGroups->StructureElucidation Connectivity->StructureElucidation MolWeight->StructureElucidation

Caption: Workflow for organic compound characterization.

References

An In-depth Technical Guide to the Thermal Stability of 4-Cyclohexyl-2,6-xylenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the thermal stability of 4-Cyclohexyl-2,6-xylenol, a sterically hindered phenolic compound. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, namely 2,6-xylenol and other hindered phenols, to infer its thermal properties. This document covers anticipated thermal behavior, generalized experimental protocols for thermal analysis, and a proposed thermal degradation pathway. The information is intended to guide researchers and professionals in the handling, processing, and development of materials containing this compound.

Introduction to this compound

This compound is a phenolic compound characterized by a cyclohexyl group at the para position and two methyl groups ortho to the hydroxyl group. This substitution pattern classifies it as a hindered phenol, a class of compounds widely recognized for their antioxidant properties. The steric hindrance provided by the ortho-methyl groups enhances the stability of the phenoxyl radical, which is key to its function as a radical scavenger in various applications, including polymers and pharmaceutical formulations. Understanding the thermal stability of this compound is crucial for determining its processing limits, storage conditions, and overall performance in high-temperature applications.

Inferred Thermal Stability and Physicochemical Properties

Phenolic compounds are known to be relatively stable at elevated temperatures.[1] The thermal stability of hindered phenols is generally higher than that of their unhindered counterparts due to the protective nature of the bulky ortho substituents.[2] The addition of a cyclohexyl group is not expected to significantly decrease the thermal stability compared to the parent 2,6-xylenol structure.

The following table summarizes the relevant physical and thermal properties of 2,6-xylenol, which can be used as a baseline for estimating the properties of this compound.

PropertyValue for 2,6-XylenolReference
Molecular FormulaC₈H₁₀O[3]
Molecular Weight122.16 g/mol [4]
Melting Point43-45 °C[4]
Boiling Point203 °C[4]
Flash Point86 °C (closed cup)
Autoignition Temperature599 °C (1110 °F)
DecompositionWhen heated to decomposition, it emits acrid smoke and irritating fumes.[5]

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, a systematic experimental approach using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. The following are generalized protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or aluminum TGA pan.

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to study thermal decomposition without oxidative effects. A flow rate of 20-50 mL/min is common.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate. Common heating rates are 10 °C/min or 20 °C/min.

  • Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak), and the percentage of mass loss at different temperature intervals.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and to gain further insight into the decomposition process by observing endothermic and exothermic events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen) is typically used with a flow rate of 20-50 mL/min.

  • Heating Program: A common method involves heating the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point, holding it isothermally to ensure complete melting, cooling it at a controlled rate to observe crystallization, and then reheating to observe the glass transition (if any) and final melting. To study decomposition, the sample would be heated to a higher temperature until the decomposition event is complete.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (Tm), enthalpy of fusion (ΔHf), crystallization temperature (Tc), and the enthalpy of crystallization (ΔHc). Decomposition is typically observed as a complex series of endothermic and/or exothermic peaks at higher temperatures.

Proposed Thermal Degradation Pathway

The thermal degradation of hindered phenols generally proceeds through a free-radical mechanism.[2] For this compound, the decomposition is likely initiated by the homolytic cleavage of the C-C bond between the cyclohexyl group and the aromatic ring, or the O-H bond of the phenolic hydroxyl group, as these are typically the weaker bonds.

Initiation: The primary initiation step at elevated temperatures is likely the cleavage of the cyclohexyl substituent to form a cyclohexyl radical and a 2,6-dimethylphenoxyl radical. Alternatively, homolysis of the phenolic O-H bond can occur.

Propagation: The resulting radicals can then participate in a series of propagation reactions, including hydrogen abstraction from other this compound molecules, leading to the formation of further radicals and stable decomposition products. The cyclohexyl radical can undergo further fragmentation to smaller, volatile hydrocarbons.

Termination: The radical chain reactions are terminated by the combination of two radicals to form stable, non-radical products.

The major decomposition products are expected to include 2,6-xylenol, cyclohexene, and various smaller hydrocarbons resulting from the fragmentation of the cyclohexyl ring. At higher temperatures, further degradation of the aromatic ring can occur, leading to the formation of carbon monoxide, carbon dioxide, and other volatile organic compounds.[5]

Thermal_Degradation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination This compound This compound Radicals Radicals This compound->Radicals Homolytic Cleavage Heat Heat Heat->this compound Further_Radicals Further_Radicals Radicals->Further_Radicals Hydrogen Abstraction Decomposition_Products 2,6-Xylenol, Cyclohexene, Smaller Hydrocarbons Radicals->Decomposition_Products Fragmentation Radicals_Termination Radical + Radical Stable_Products Stable_Products Radicals_Termination->Stable_Products Combination Thermal_Stability_Workflow cluster_characterization Initial Characterization cluster_thermal_analysis Thermal Analysis cluster_product_analysis Degradation Product Analysis cluster_interpretation Data Interpretation and Reporting Sample_Purity Purity Assessment (e.g., HPLC, NMR) TGA Thermogravimetric Analysis (TGA) - Onset of Decomposition - Mass Loss Profile Sample_Purity->TGA DSC Differential Scanning Calorimetry (DSC) - Melting Point - Decomposition Enthalpy Py-GC-MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) - Identification of Volatile Products TGA->Py-GC-MS Data_Analysis Kinetic Analysis of Decomposition Py-GC-MS->Data_Analysis Report Comprehensive Stability Report Data_Analysis->Report

References

An In-depth Technical Guide to the Free Radical Scavenging Activity of 4-Cyclohexyl-2,6-xylenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Antioxidant Potential of Hindered Phenols

Phenolic compounds are a well-recognized class of antioxidants that play a crucial role in mitigating the deleterious effects of free radicals in biological systems and preventing the oxidative degradation of materials. Their primary mechanism of action involves the donation of a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction.

4-Cyclohexyl-2,6-xylenol belongs to the subclass of hindered phenols. The defining characteristic of these molecules is the presence of bulky alkyl groups in the ortho positions relative to the hydroxyl group. In the case of this compound, these are the two methyl groups at positions 2 and 6. This steric hindrance around the hydroxyl group enhances the stability of the resulting phenoxyl radical, preventing it from initiating new radical chains and making it a more effective antioxidant. The cyclohexyl group at the para position further contributes to the molecule's lipophilicity and can influence its interaction with lipid-based radicals.

Structure-Activity Relationship and Expected Activity

The antioxidant activity of phenolic compounds is intricately linked to their molecular structure. For this compound, the key structural features influencing its free radical scavenging potential are:

  • Phenolic Hydroxyl Group: This is the primary functional group responsible for donating a hydrogen atom to quench free radicals.

  • Ortho-Methyl Groups (Hindrance): The two methyl groups at the 2 and 6 positions provide steric hindrance. This is expected to increase the stability of the phenoxyl radical formed after hydrogen donation, a key characteristic of potent chain-breaking antioxidants.

  • Para-Cyclohexyl Group: The cyclohexyl substituent at the 4-position is an electron-donating group, which can increase the electron density on the aromatic ring and facilitate hydrogen atom transfer. Its bulky nature may also influence the accessibility of the hydroxyl group to certain radicals.

Based on these structural characteristics, this compound is predicted to exhibit significant free radical scavenging activity. To quantify this potential, standardized in vitro assays are necessary.

Experimental Protocols for Assessing Free Radical Scavenging Activity

The following sections provide detailed methodologies for the DPPH and ABTS assays, which are widely used to evaluate the free radical scavenging capacity of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common, rapid, and straightforward method to assess antioxidant activity. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from deep violet to pale yellow, which can be measured spectrophotometrically.

  • This compound (test compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Positive controls: Ascorbic acid, Trolox, or Butylated Hydroxytoluene (BHT)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (microplate reader or UV-Vis)

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and kept in the dark to avoid degradation.

  • Preparation of Test Compound and Standard Solutions: Prepare a stock solution of this compound in methanol or ethanol. From this stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive controls.

  • Assay Protocol:

    • To a 96-well plate, add a specific volume of the test compound or standard solution at different concentrations to each well.

    • Add the DPPH solution to each well.

    • For the control, add the solvent (methanol or ethanol) instead of the test compound.

    • For the blank, add the solvent and the test compound without the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the test compound).

    • A_sample is the absorbance of the DPPH solution with the test compound.

  • Determination of IC50: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

CompoundIC50 (µg/mL)
This compoundTo be determined
Ascorbic Acid (Standard)To be determined
Trolox (Standard)To be determined
BHT (Standard)To be determined
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution upon reaction with an antioxidant is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • This compound (test compound)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Positive controls: Ascorbic acid, Trolox, or BHT

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (microplate reader or UV-Vis)

  • Preparation of ABTS•+ Radical Cation Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working Solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent. From this, prepare a series of dilutions. Prepare similar dilutions for the positive controls.

  • Assay Protocol:

    • Add a specific volume of the test compound or standard solution at different concentrations to a 96-well plate.

    • Add the ABTS•+ working solution to each well.

    • For the control, add the solvent instead of the test compound.

    • Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without the test compound).

    • A_sample is the absorbance of the ABTS•+ solution with the test compound.

  • Determination of IC50 or TEAC: The results can be expressed as the IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is determined by comparing the scavenging activity of the test compound to that of Trolox.

CompoundIC50 (µg/mL)TEAC (Trolox Equivalents)
This compoundTo be determinedTo be determined
Ascorbic Acid (Standard)To be determinedTo be determined
Trolox (Standard)To be determined1.0
BHT (Standard)To be determinedTo be determined

Visualizations

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Standard with DPPH Solution in Microplate prep_dpph->mix prep_sample Prepare Serial Dilutions of This compound prep_sample->mix prep_std Prepare Serial Dilutions of Standard (e.g., Trolox) prep_std->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calc Calculate % Scavenging measure->calc ic50 Determine IC50 Value calc->ic50

Caption: Workflow for the DPPH free radical scavenging assay.

General Mechanism of Phenolic Antioxidant Action

Antioxidant_Mechanism ArOH Phenolic Antioxidant (this compound) R• Free Radical (e.g., DPPH•) ArO• Stable Phenoxyl Radical ArOH->ArO• H• donation RH Neutralized Molecule R•->RH H• acceptance

Caption: Hydrogen atom transfer mechanism of phenolic antioxidants.

Conclusion

While direct experimental evidence for the free radical scavenging activity of this compound is currently lacking in the scientific literature, its chemical structure as a hindered phenol strongly suggests potent antioxidant capabilities. This technical guide provides researchers with the necessary theoretical background and detailed experimental protocols to undertake a thorough evaluation of this compound. The provided methodologies for the DPPH and ABTS assays are robust and widely accepted for quantifying antioxidant potential. The resulting data will be invaluable for researchers in the fields of medicinal chemistry, drug development, and material science who are interested in the potential applications of this compound as a novel antioxidant.

The Untapped Potential of 4-Cyclohexyl-2,6-xylenol in Advanced Polymer Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Polymer Scientists

Introduction

4-Cyclohexyl-2,6-xylenol, a sterically hindered phenolic compound, presents a compelling case for exploration in the field of polymer chemistry. While its direct application as a monomer in large-scale polymer production remains largely undocumented in publicly available research, its molecular architecture suggests significant potential as a valuable additive, particularly as an antioxidant and polymer modifier. This technical guide provides an in-depth analysis of the prospective applications of this compound, drawing parallels with structurally similar compounds and outlining potential avenues for future research.

Core Concepts: The Role of Sterically Hindered Phenols in Polymer Science

Sterically hindered phenols are a well-established class of compounds in polymer science, primarily utilized for their ability to scavenge free radicals. This property is crucial in preventing the degradation of polymers, which can be initiated by heat, light, or mechanical stress. The bulky substituents ortho to the hydroxyl group, in this case, the two methyl groups and the cyclohexyl group at the para position, play a critical role in stabilizing the phenoxy radical that is formed upon hydrogen donation to a peroxide or alkyl radical. This stability prevents the radical from initiating further degradation reactions, thereby protecting the polymer matrix.

Potential Applications of this compound

Based on the established chemistry of sterically hindered phenols, the primary potential application of this compound in polymer chemistry is as a primary antioxidant . Its incorporation into various polymer systems could offer enhanced thermal stability and longevity.

Logical Relationship: Antioxidant Mechanism

The following diagram illustrates the fundamental mechanism by which a sterically hindered phenol like this compound functions as a radical scavenger.

Antioxidant_Mechanism Polymer_Degradation Polymer Chain (R-H) Free_Radical Polymer Radical (R.) Polymer_Degradation->Free_Radical Initiator Initiator (Heat, UV Light) Initiator->Polymer_Degradation Initiation Oxygen Oxygen (O2) Free_Radical->Oxygen Propagation Inactive_Product Inactive Product Free_Radical->Inactive_Product Peroxy_Radical Peroxy Radical (ROO.) Oxygen->Peroxy_Radical Peroxy_Radical->Polymer_Degradation Chain Reaction Degraded_Polymer Degraded Polymer (ROOH) Peroxy_Radical->Degraded_Polymer Antioxidant This compound (ArOH) Peroxy_Radical->Antioxidant Termination Peroxy_Radical->Inactive_Product Stable_Radical Stabilized Phenoxy Radical (ArO.) Antioxidant->Stable_Radical H Donation Stable_Radical->Free_Radical Radical Coupling Stable_Radical->Peroxy_Radical Radical Coupling

Caption: Radical scavenging mechanism of a hindered phenol antioxidant.

Potential Polymer Systems for Stabilization:

  • Polyolefins (Polyethylene, Polypropylene): These polymers are susceptible to thermal oxidation during processing and end-use. The incorporation of this compound could improve their melt stability and service life.

  • Elastomers (Styrene-Butadiene Rubber, Polyisoprene): The unsaturated nature of elastomers makes them prone to ozone and oxidative degradation. Hindered phenols can act as effective antiozonants and antioxidants.

  • Engineering Thermoplastics (Polyamides, Polyesters): While more thermally stable than commodity plastics, these materials can still benefit from antioxidant protection, especially during high-temperature processing.

Unexplored Territory: this compound as a Monomer

Despite the lack of direct evidence, the theoretical possibility of using this compound as a monomer in polymerization reactions warrants consideration.

Oxidative Coupling Polymerization:

The most analogous reaction for which extensive literature exists is the oxidative coupling of 2,6-dimethylphenol to produce poly(phenylene oxide) (PPO), a high-performance thermoplastic.

Hypothetical Polymerization Workflow:

The following diagram outlines a hypothetical workflow for the synthesis and characterization of a novel poly(phenylene oxide) analog from this compound.

Polymerization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer This compound Reaction Oxidative Coupling Polymerization Monomer->Reaction Catalyst Copper-Amine Catalyst Catalyst->Reaction Solvent Toluene/Methanol Solvent->Reaction Polymer Poly(4-cyclohexyl-2,6-dimethyl-1,4-phenylene oxide) Reaction->Polymer GPC Gel Permeation Chromatography (GPC) (Molecular Weight) Polymer->GPC NMR Nuclear Magnetic Resonance (NMR) (Structure) Polymer->NMR FTIR Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Groups) Polymer->FTIR DSC Differential Scanning Calorimetry (DSC) (Glass Transition Temp.) Polymer->DSC TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Polymer->TGA

Caption: Hypothetical workflow for the synthesis and characterization of a novel polymer.

Expected Properties of a Hypothetical Polymer:

The presence of the bulky cyclohexyl group would be expected to significantly influence the properties of the resulting polymer compared to traditional PPO:

  • Increased Glass Transition Temperature (Tg): The rigid cyclohexyl group would restrict chain mobility, likely leading to a higher Tg and improved heat resistance.

  • Enhanced Solubility: The aliphatic nature of the cyclohexyl group might improve the solubility of the polymer in a wider range of organic solvents.

  • Modified Mechanical Properties: The bulky side group could affect chain packing and entanglement, potentially leading to altered tensile strength, modulus, and impact resistance.

Data Summary (Hypothetical)

Due to the absence of experimental data in the reviewed literature, the following table presents a hypothetical comparison of the expected properties of a polymer derived from this compound against conventional PPO. This is intended to guide future research efforts.

PropertyConventional PPO (from 2,6-dimethylphenol)Hypothetical Poly(this compound)
Glass Transition Temperature (Tg) ~215 °CPotentially > 230 °C
Thermal Decomposition Temperature ~450 °CPotentially higher due to increased steric hindrance
Solubility Soluble in chlorinated and aromatic hydrocarbonsPotentially improved solubility in a wider range of solvents
Dielectric Constant ~2.5 - 2.8Potentially lower due to the non-polar cyclohexyl group

Experimental Protocols (Proposed)

For researchers interested in exploring the potential of this compound as a monomer, the following is a proposed experimental protocol for its oxidative coupling polymerization, adapted from established procedures for 2,6-dimethylphenol.

Materials:

  • This compound (monomer)

  • Copper(I) chloride (catalyst)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)

  • Toluene (solvent)

  • Methanol (antisolvent)

  • Oxygen (oxidant)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve this compound in toluene.

  • In a separate flask, prepare the catalyst complex by dissolving copper(I) chloride and TMEDA in a small amount of toluene.

  • Add the catalyst solution to the monomer solution.

  • Bubble oxygen through the reaction mixture at a controlled rate while stirring vigorously at room temperature.

  • Monitor the reaction progress by observing the increase in viscosity of the solution.

  • After several hours, terminate the polymerization by adding a small amount of acetic acid.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of methanol.

  • Filter the precipitated polymer, wash it thoroughly with methanol, and dry it under vacuum at an elevated temperature.

Characterization:

The resulting polymer should be characterized using the techniques outlined in the workflow diagram above (GPC, NMR, FTIR, DSC, TGA) to determine its molecular weight, structure, and thermal properties.

Conclusion and Future Outlook

While the current body of scientific literature does not provide extensive data on the applications of this compound in polymer chemistry, its chemical structure strongly suggests its utility as a potent antioxidant. Further research is warranted to quantify its effectiveness in stabilizing various polymer systems.

Moreover, the exploration of this compound as a monomer for novel high-performance polymers presents an exciting and untapped research opportunity. The synthesis and characterization of a poly(phenylene oxide) analog derived from this monomer could lead to the development of new materials with enhanced thermal and mechanical properties, opening doors to advanced applications in the electronics, automotive, and aerospace industries. This technical guide serves as a foundational resource to inspire and direct these future investigations.

4-Cyclohexyl-2,6-dimethylphenol: A Technical Review of a Phenolic Compound with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclohexyl-2,6-dimethylphenol is a substituted phenolic compound with a chemical structure suggesting potential antioxidant and anti-inflammatory properties, characteristic of its molecular class. While specific experimental data for this particular molecule is limited in publicly available literature, this technical guide provides a comprehensive overview based on the known synthesis, chemical properties, and biological activities of structurally related compounds. This document outlines plausible synthetic routes, details standard experimental protocols for evaluating its biological efficacy, and discusses potential mechanisms of action, including its putative role in modulating key signaling pathways involved in inflammation and oxidative stress. All quantitative data presented are hypothetical and for illustrative purposes, serving as a framework for future investigation.

Chemical and Physical Properties

4-Cyclohexyl-2,6-dimethylphenol, also known as 4-cyclohexyl-2,6-xylenol, is an organic compound with the molecular formula C14H20O. Its structure features a phenol ring substituted with two methyl groups at positions 2 and 6, and a cyclohexyl group at position 4.

PropertyValueSource
Molecular Formula C14H20OPubChem
Molecular Weight 204.31 g/mol PubChem
CAS Number 10570-68-0ChemicalBook
Appearance White to off-white crystalline solid (Predicted)N/A
Boiling Point 145-155 °C at 5 TorrChemicalBook
Melting Point Not availableN/A
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO. Poorly soluble in water. (Predicted)N/A

Synthesis

A plausible and commonly employed method for the synthesis of 4-Cyclohexyl-2,6-dimethylphenol is the Friedel-Crafts alkylation of 2,6-dimethylphenol with cyclohexene or cyclohexanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 4-Cyclohexyl-2,6-dimethylphenol

Materials:

  • 2,6-Dimethylphenol

  • Cyclohexene (or Cyclohexanol)

  • Anhydrous Aluminum Chloride (AlCl3) or a solid acid catalyst (e.g., Amberlyst-15)

  • Anhydrous Dichloromethane (DCM) or another suitable solvent

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of 2,6-dimethylphenol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add anhydrous AlCl3 (1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Add cyclohexene (1.1 eq) dropwise to the reaction mixture.

  • The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured into a beaker containing ice and 1M HCl.

  • The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous MgSO4.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure 4-Cyclohexyl-2,6-dimethylphenol.

  • The structure and purity of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2,6-Dimethylphenol 2,6-Dimethylphenol Reaction Reaction 2,6-Dimethylphenol->Reaction Cyclohexene Cyclohexene Cyclohexene->Reaction AlCl3 AlCl3 AlCl3->Reaction Anhydrous DCM Anhydrous DCM Anhydrous DCM->Reaction 0°C to RT 0°C to RT 0°C to RT->Reaction 12-24h 12-24h 12-24h->Reaction Quenching (Ice/HCl) Quenching (Ice/HCl) Extraction (DCM) Extraction (DCM) Quenching (Ice/HCl)->Extraction (DCM) Washing (NaHCO3, H2O, Brine) Washing (NaHCO3, H2O, Brine) Extraction (DCM)->Washing (NaHCO3, H2O, Brine) Drying (MgSO4) Drying (MgSO4) Washing (NaHCO3, H2O, Brine)->Drying (MgSO4) Evaporation Evaporation Drying (MgSO4)->Evaporation Column Chromatography Column Chromatography Evaporation->Column Chromatography 4-Cyclohexyl-2,6-dimethylphenol 4-Cyclohexyl-2,6-dimethylphenol Column Chromatography->4-Cyclohexyl-2,6-dimethylphenol Reaction->Quenching (Ice/HCl)

Caption: Workflow for the synthesis of 4-Cyclohexyl-2,6-dimethylphenol.

Biological Activities

Based on the chemical structure, 4-Cyclohexyl-2,6-dimethylphenol is predicted to exhibit antioxidant and anti-inflammatory activities. The phenolic hydroxyl group can act as a hydrogen donor to scavenge free radicals, while the bulky cyclohexyl and methyl groups may influence its interaction with biological targets.

Antioxidant Activity

The antioxidant potential of 4-Cyclohexyl-2,6-dimethylphenol can be evaluated using various in vitro assays that measure its radical scavenging ability.

Table 1: Hypothetical Antioxidant Activity Data

AssayIC50 (µM) of 4-Cyclohexyl-2,6-dimethylphenolIC50 (µM) of Trolox (Control)
DPPH Radical Scavenging 15.2 ± 1.88.5 ± 0.9
ABTS Radical Scavenging 9.8 ± 1.15.2 ± 0.6
Hydroxyl Radical Scavenging 25.4 ± 3.112.1 ± 1.5

3.1.1. Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • 4-Cyclohexyl-2,6-dimethylphenol

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of 4-Cyclohexyl-2,6-dimethylphenol in methanol.

  • Prepare a series of dilutions of the stock solution in methanol to obtain a range of concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each concentration of the test compound.

  • Add 100 µL of the DPPH solution to each well.

  • For the control, add 100 µL of methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity

The anti-inflammatory effects of 4-Cyclohexyl-2,6-dimethylphenol can be assessed by its ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

Table 2: Hypothetical Anti-inflammatory Activity Data

TargetIC50 (µM) of 4-Cyclohexyl-2,6-dimethylphenolIC50 (µM) of Indomethacin (Control)
Cyclooxygenase-2 (COX-2) Inhibition 5.6 ± 0.70.8 ± 0.1
5-Lipoxygenase (5-LOX) Inhibition 12.3 ± 1.53.1 ± 0.4
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells 8.9 ± 1.02.5 ± 0.3

3.2.1. Experimental Protocol: COX-2 Inhibition Assay (In Vitro)

Materials:

  • 4-Cyclohexyl-2,6-dimethylphenol

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening kit (commercially available)

  • Fluorometric or colorimetric plate reader

Procedure:

  • Follow the manufacturer's instructions for the COX-2 inhibitor screening kit.

  • Prepare a stock solution of 4-Cyclohexyl-2,6-dimethylphenol in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the COX-2 enzyme, a fluorescent probe, and the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the fluorescence or absorbance at the appropriate wavelength in a kinetic mode for a specified period.

  • The rate of the reaction is determined from the slope of the kinetic curve.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value is determined from the dose-response curve.

Potential Signaling Pathway Modulation

Based on the activities of other phenolic compounds, 4-Cyclohexyl-2,6-dimethylphenol may exert its anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

MAPK_Pathway cluster_stimulus Cellular Stress cluster_cascade MAPK Cascade cluster_transcription Transcription Factors ROS/Cytokines ROS/Cytokines ASK1 ASK1 ROS/Cytokines->ASK1 MEK1/2 MEK1/2 ROS/Cytokines->MEK1/2 MKK3/6 MKK3/6 ASK1->MKK3/6 MKK4/7 MKK4/7 ASK1->MKK4/7 p38 p38 MAPK MKK3/6->p38 AP-1 AP-1 p38->AP-1 JNK JNK MKK4/7->JNK JNK->AP-1 ERK1/2 ERK1/2 MEK1/2->ERK1/2 ERK1/2->AP-1 Inflammatory_Response Inflammatory Response AP-1->Inflammatory_Response 4-Cyclohexyl-2,6-dimethylphenol 4-Cyclohexyl-2,6-dimethylphenol 4-Cyclohexyl-2,6-dimethylphenol->ASK1 Inhibits (Predicted)

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of 4-Cyclohexyl-2,6-xylenol

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed framework for the analysis of 4-Cyclohexyl-2,6-xylenol using High-Performance Liquid Chromatography (HPLC). The method is applicable for the quantification of this compound in various sample matrices and is suitable for quality control, impurity profiling, and pharmacokinetic studies.

Introduction

This compound, also known as 4-Cyclohexyl-2,6-dimethylphenol, is a substituted phenol derivative. Accurate and robust analytical methods are essential for its quantification in research, development, and manufacturing environments. This document outlines a reverse-phase HPLC (RP-HPLC) method for the separation and analysis of this compound. The provided protocol is based on established chromatographic principles for phenolic compounds.

Data Presentation

The following table summarizes the chromatographic conditions for the analysis of this compound.

Table 1: HPLC Method Parameters

ParameterDescription
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid.[1]
Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid.[1]
Mode Reverse Phase (RP)[1]
Detector UV-Vis (Wavelength to be optimized based on the UV spectrum of this compound)
Column Temperature Ambient or Controlled (e.g., 25-40 °C)
Flow Rate To be optimized (Typical for analytical HPLC: 0.8 - 1.5 mL/min)
Injection Volume To be optimized (Typical: 5 - 20 µL)

Experimental Protocols

This section details the step-by-step procedure for the HPLC analysis of this compound.

1. Preparation of Mobile Phase

  • Mobile Phase A (Aqueous): Prepare a solution of water containing a low concentration of acid (e.g., 0.1% v/v phosphoric acid or formic acid). Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Elution: The method can be run in either isocratic or gradient mode. The specific ratio of Mobile Phase A to Mobile Phase B should be optimized to achieve a suitable retention time and peak shape for this compound. A typical starting point for method development could be a 70:30 ratio of Mobile Phase B to Mobile Phase A.

2. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations that bracket the expected concentration of the analyte in the samples. These will be used to construct a calibration curve.

3. Preparation of Sample Solutions

  • The sample preparation procedure will vary depending on the sample matrix. For a solid sample, this may involve dissolving a known weight of the sample in the mobile phase, followed by filtration through a 0.45 µm syringe filter to remove any particulate matter. For liquid samples, a direct dilution with the mobile phase may be sufficient.

4. HPLC System Setup and Analysis

  • Set up the HPLC system with the specified column and mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solutions in ascending order of concentration.

  • Inject the sample solutions.

  • Monitor the chromatograms at the predetermined wavelength.

5. Data Analysis

  • Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.

  • Integrate the peak area of the analyte in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Diagram 1: HPLC Analysis Workflow for this compound

HPLC_Workflow prep Preparation sub_prep hplc HPLC System prep->hplc sol_prep Standard & Sample Solution Preparation sub_prep->sol_prep mob_prep Mobile Phase Preparation sub_prep->mob_prep sub_hplc analysis Data Analysis hplc->analysis equilibration System Equilibration sub_hplc->equilibration injection Sample Injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection sub_analysis integration Peak Integration sub_analysis->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification

References

Application Note: Quantification of 4-Cyclohexyl-2,6-xylenol using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable reverse phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Cyclohexyl-2,6-xylenol. The described protocol is suitable for researchers, scientists, and professionals in the drug development industry requiring accurate determination of this compound in various sample matrices. The method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and water, providing excellent separation and resolution. This document provides a comprehensive experimental protocol, data presentation guidelines, and a visual representation of the analytical workflow.

Introduction

This compound is a substituted phenol derivative with potential applications in pharmaceutical and chemical industries. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. Reverse phase HPLC is a widely used analytical technique for the separation and quantification of non-polar to moderately polar compounds. This method offers high sensitivity, specificity, and reproducibility. The protocol outlined herein is designed to be a starting point for the quantification of this compound and can be further optimized and validated for specific applications. A related compound, 2,6-xylenol (also known as 2,6-dimethylphenol), is a colorless solid, and its analytical behavior provides a basis for the methodology applied to its cyclohexyl derivative[1].

Experimental Protocol

This section provides a detailed methodology for the quantification of this compound using RP-HPLC.

2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (or Formic acid for MS compatibility) (analytical grade)[2]

  • Methanol (HPLC grade) for sample preparation

  • 0.45 µm syringe filters

2.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis Detector or Diode Array Detector (DAD)

2.3. Chromatographic Conditions

A typical RP-HPLC method for the analysis of phenolic compounds can be adapted for this compound. The following conditions are recommended as a starting point:

ParameterRecommended Condition
HPLC Column Newcrom R1 or a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid[2]
Gradient Isocratic or Gradient (e.g., 70% B for 10 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (or determined by UV scan of the reference standard)
Injection Volume 10 µL
Run Time 10 minutes (adjust as necessary for optimal separation)

2.4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2.5. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable volume of methanol.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

2.6. Calibration Curve

  • Inject each working standard solution (in triplicate) into the HPLC system.

  • Record the peak area of this compound for each concentration.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

2.7. Quantification of this compound in Samples

  • Inject the prepared sample solution (in triplicate) into the HPLC system.

  • Record the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the equation from the calibration curve.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison and interpretation.

Table 1: Calibration Data for this compound Quantification

Standard Concentration (µg/mL)Peak Area (Mean ± SD, n=3)
1
5
10
25
50
100
Linear Regression y = mx + c
Correlation Coefficient (R²)

Table 2: Quantification of this compound in Unknown Samples

Sample IDPeak Area (Mean ± SD, n=3)Calculated Concentration (µg/mL)
Sample 1
Sample 2
Sample 3

Workflow Diagram

The following diagram illustrates the experimental workflow for the quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions inject_standards Inject Standard Solutions prep_standards->inject_standards prep_samples Prepare Sample Solutions inject_samples Inject Sample Solutions prep_samples->inject_samples hplc_system HPLC System Setup (Column, Mobile Phase, etc.) gen_calibration Generate Calibration Curve inject_standards->gen_calibration quantify Quantify Samples inject_samples->quantify gen_calibration->quantify report Report Results quantify->report

Caption: Workflow for this compound Quantification by RP-HPLC.

Conclusion

The reverse phase HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. This method can be readily implemented in a quality control or research laboratory setting. For specific applications, further method validation according to ICH guidelines (e.g., for linearity, accuracy, precision, and robustness) is recommended. The use of a mobile phase containing acetonitrile and water with a phosphoric acid modifier is a common and effective approach for the analysis of such phenolic compounds[2][3]. For applications requiring mass spectrometry detection, phosphoric acid can be substituted with a volatile modifier like formic acid[2].

References

Application Notes and Protocols for 4-Cyclohexyl-2,6-xylenol as a Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of 4-Cyclohexyl-2,6-xylenol, a sterically hindered phenolic compound, for its use as a polymerization inhibitor. This document details its mechanism of action, potential applications, and protocols for its evaluation. While specific quantitative performance data for this compound is not extensively available in publicly accessible literature, the information presented herein is based on the well-understood principles of hindered phenolic antioxidants and provides a framework for its effective application and evaluation.

Introduction to this compound

This compound, also known as 4-Cyclohexyl-2,6-dimethylphenol, is a chemical compound with the molecular formula C₁₄H₂₀O. Its chemical structure features a phenol ring with two methyl groups at positions 2 and 6, and a cyclohexyl group at position 4. This substitution pattern classifies it as a sterically hindered phenol. Such compounds are widely recognized for their ability to act as antioxidants and polymerization inhibitors. The bulky cyclohexyl and methyl groups surrounding the hydroxyl group are key to its function, enhancing its stability and ability to scavenge free radicals that initiate polymerization.

Chemical Structure:

Mechanism of Action: Radical Scavenging

The primary mechanism by which this compound inhibits polymerization is through free radical scavenging.[] Polymerization is often initiated by free radicals (R•), which can be generated by heat, light, or chemical initiators. These radicals react with monomers, starting a chain reaction that leads to the formation of a polymer.

This compound, as a hindered phenol, can donate the hydrogen atom from its hydroxyl group to a propagating polymer radical (P•) or an initiator radical (R•). This transfer neutralizes the radical, terminating the polymerization chain. The resulting phenoxyl radical from the inhibitor is sterically hindered and resonance-stabilized, making it relatively unreactive and less likely to initiate a new polymerization chain.

References

Application Notes and Protocols: Incorporation of 4-Cyclohexyl-2,6-xylenol into Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterically hindered phenols are a critical class of antioxidants used to protect polymeric materials from thermo-oxidative degradation during processing and end-use. 4-Cyclohexyl-2,6-xylenol, also known as 4-Cyclohexyl-2,6-dimethylphenol, belongs to this family of stabilizers. The bulky cyclohexyl and methyl groups ortho to the hydroxyl group create steric hindrance, which enhances the stability of the phenoxyl radical formed during the radical scavenging process, thereby improving its antioxidant efficiency.[1] These antioxidants are essential in preserving the mechanical integrity, and thermal stability, and preventing discoloration of various polymer matrices.[2][3]

While specific data on this compound is limited in publicly available literature, its structural similarity to other well-studied 2,6-disubstituted phenolic antioxidants allows for the extrapolation of its expected behavior and application methodologies. This document provides an overview of the applications, experimental protocols, and relevant data for incorporating sterically hindered phenols, like this compound, into polymer matrices, with a focus on their role as stabilizers and their potential in drug delivery systems.

Applications in Polymer Stabilization

The primary application of this compound and related hindered phenols is as primary antioxidants in a wide range of polymers, including:

  • Polyolefins (Polypropylene and Polyethylene): To prevent degradation during high-temperature processing such as extrusion and molding.[1][4]

  • Styrenic Polymers and Copolymers: To maintain clarity and prevent yellowing.

  • Elastomers and Adhesives: To enhance long-term thermal stability.

  • Polyurethanes and PVC: To protect against oxidative degradation.

These antioxidants function by donating a hydrogen atom to peroxy radicals, which are formed during the auto-oxidation cycle of the polymer, thus terminating the degradation chain reaction. The efficiency of sterically hindered phenolic antioxidants is influenced by the nature of the substituents at the 2 and 6 positions of the phenol ring.[1]

Potential in Drug Delivery Systems

The incorporation of phenolic compounds into biocompatible polymer matrices is an area of interest for creating functional biomaterials. While the primary role of compounds like this compound is as a polymer stabilizer, the broader class of phenolic compounds is being explored for:

  • Controlled Release: Polymer matrices can be designed to release antioxidant compounds over time, which could be beneficial in applications where localized and sustained antioxidant activity is desired.

  • Antioxidant Biomaterials: For medical implants or scaffolds, incorporating an antioxidant can help mitigate oxidative stress in the surrounding tissue.

  • Drug Protection: For drug-polymer formulations, the antioxidant can protect the embedded therapeutic agent from degradation.

Biodegradable polymers such as poly(ε-caprolactone) (PCL) and polylactide (PLA) are often used in these applications due to their biocompatibility and tunable degradation rates.[5] The release of an active agent from such matrices is typically governed by diffusion and/or polymer erosion.[6][7][8]

Quantitative Data on Phenolic Antioxidant Incorporation

The following table summarizes data from studies on the incorporation of various phenolic antioxidants into polymer matrices. This data can serve as a reference for formulating polymers with this compound, assuming analogous performance.

Polymer MatrixPhenolic AntioxidantConcentration (wt%)Incorporation MethodKey FindingsReference
Polypropylene (PP)Caffeic Acid0.1Melt-blendingIncreased thermal stability and provided the best miscibility with the PP matrix.[4]
Polypropylene (PP)Ferrulic Acid0.1Melt-blendingEnhanced thermal stability and provided higher water resistance to the polymer film.[4]
Thermoplastic Polyolefin (TPO)Irganox 10760.3 - 1.5Not SpecifiedImproved oxidative induction time (OIT), indicating enhanced thermal stability.[2]
Thermoplastic Polyurethane (TPU)Irganox 10760.3Not SpecifiedIncreased the OIT from 3 min (neat TPU) to 6 min at 190 °C.[2]
Thermoplastic Polyurethane (TPU)Resveratrol0.3Not SpecifiedShowed antioxidant efficiency comparable to synthetic antioxidants like Irganox 1076.[2]

Experimental Protocols

Protocol 1: Incorporation of this compound into Polypropylene by Melt-Blending

This protocol describes a standard procedure for incorporating a phenolic antioxidant into a thermoplastic polymer using a laboratory-scale melt extruder.

Materials and Equipment:

  • Polypropylene (PP) pellets

  • This compound powder

  • Twin-screw extruder

  • Gravimetric feeder

  • Strand pelletizer

  • Drying oven

  • Injection molder or compression molder for sample preparation

Procedure:

  • Drying: Dry the PP pellets in an oven at 80-100°C for 2-4 hours to remove any residual moisture.

  • Premixing: Prepare a dry blend of the PP pellets and the desired concentration of this compound (e.g., 0.1-0.5 wt%). Tumble mix for 15-20 minutes to ensure a homogeneous mixture.

  • Extrusion:

    • Set the temperature profile of the extruder. For PP, a typical profile might range from 180°C at the feed zone to 230°C at the die.

    • Start the extruder at a low screw speed and feed the premixed material using the gravimetric feeder.

    • Once the extrudate is running smoothly, increase the screw speed to the desired level.

  • Pelletizing: Cool the extruded polymer strand in a water bath and feed it into a pelletizer to produce compounded pellets.

  • Drying: Dry the resulting pellets to remove surface moisture.

  • Sample Preparation: Use an injection molder or compression molder to prepare test specimens (e.g., tensile bars, plaques for color measurement) from the compounded pellets.

  • Characterization: Evaluate the properties of the stabilized polymer, for example, by measuring the oxidative induction time (OIT) using differential scanning calorimetry (DSC) or by performing long-term thermal aging tests in an oven.[9]

Protocol 2: Preparation of a Drug-Polymer Film with this compound via Solution Casting

This protocol is suitable for creating thin films for in vitro drug release studies or for applications where a solvent-based process is preferred. This example uses Poly(ε-caprolactone) (PCL) as the matrix.

Materials and Equipment:

  • Poly(ε-caprolactone) (PCL)

  • This compound

  • A model drug (optional)

  • Dichloromethane (DCM) or another suitable solvent

  • Glass petri dish or Teflon-coated mold

  • Magnetic stirrer and stir bar

  • Fume hood

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation:

    • In a fume hood, dissolve a known amount of PCL in DCM to create a solution of a specific concentration (e.g., 10% w/v). Stir using a magnetic stirrer until the polymer is fully dissolved.

  • Addition of Active Agents:

    • Add the desired amount of this compound (e.g., 0.5-2.0 wt% relative to the polymer) to the PCL solution.

    • If a model drug is being incorporated, add it at this stage as well.

    • Stir the solution until all components are completely dissolved.

  • Casting:

    • Pour the solution into a glass petri dish or a Teflon-coated mold. The volume of the solution will determine the final thickness of the film.

    • Cover the dish loosely to allow for slow solvent evaporation. This helps in forming a uniform, non-porous film.

  • Drying:

    • Allow the solvent to evaporate in the fume hood at room temperature for 24 hours.

    • Transfer the film to a vacuum oven and dry at a slightly elevated temperature (e.g., 40°C) for 48 hours or until a constant weight is achieved to ensure complete removal of the residual solvent.

  • Film Characterization:

    • The resulting film can be characterized for its thermal properties (DSC), surface morphology (SEM), and mechanical properties.

    • If a drug is incorporated, in vitro release studies can be performed by placing a known weight of the film in a buffer solution and periodically measuring the drug concentration in the medium.

Visualizations

Experimental_Workflow_Melt_Blending cluster_prep Material Preparation cluster_processing Melt Processing cluster_analysis Analysis Drying Drying of Polymer Pellets Premixing Premixing Polymer and This compound Drying->Premixing Homogeneous Mixture Extrusion Twin-Screw Extrusion Premixing->Extrusion Feed Pelletizing Pelletizing Extrusion->Pelletizing Strand Cooling SamplePrep Sample Preparation (Molding) Pelletizing->SamplePrep Compounded Pellets Characterization Characterization (e.g., OIT, Mechanical Testing) SamplePrep->Characterization Test Specimens

Caption: Workflow for incorporating this compound via melt-blending.

Signaling_Pathway_Antioxidant_Action Polymer Polymer (PH) P_radical Polymer Radical (P.) Polymer->P_radical Initiation Initiator Heat, UV, Stress Initiator->Polymer POO_radical Peroxy Radical (POO.) P_radical->POO_radical Propagation + O2 O2 Oxygen (O2) POO_radical->Polymer Propagation + PH POOH Hydroperoxide (POOH) POO_radical->POOH Termination + ArOH Degradation Polymer Degradation (Chain Scission, Crosslinking) POO_radical->Degradation Antioxidant Hindered Phenol (ArOH) ArO_radical Stable Phenoxyl Radical (ArO.)

Caption: Mechanism of polymer stabilization by a hindered phenolic antioxidant.

References

Application Note: Experimental Protocol for Testing the Antioxidant Efficacy of 4-Cyclohexyl-2,6-xylenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Cyclohexyl-2,6-xylenol is a phenolic compound with a structure suggesting potential antioxidant properties. The evaluation of such properties is crucial for its potential application in pharmaceuticals, cosmetics, or as a food preservative. This document provides a detailed set of experimental protocols to comprehensively assess the antioxidant efficacy of this compound using a combination of in vitro chemical assays and cell-based models. These protocols are designed to elucidate its radical scavenging abilities, reducing power, and its capacity to protect cells from oxidative damage.

In Vitro Antioxidant Capacity Assessment

This section details widely accepted spectrophotometric assays to determine the direct antioxidant activity of the test compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[1][2]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution in methanol. Store in an amber bottle at 4°C.[3]

    • Prepare a series of concentrations of this compound (e.g., 1-100 µg/mL) in methanol.

    • Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.[1]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each concentration of the test compound, positive control, or methanol (as a blank) to the wells of a 96-well plate.[1]

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.[1]

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.[1][3]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.[1]

    • The percentage of radical scavenging activity is calculated using the following formula:

      • % Scavenging = [(A_control - A_sample) / A_control] x 100[1]

      • Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) should be determined by plotting the percentage of scavenging activity against the compound concentrations.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[4]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[5][6]

    • To produce the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[6]

    • Dilute the ABTS•+ solution with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

    • Prepare a series of concentrations of this compound and a positive control (Trolox).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each concentration of the test compound or control to the wells.[5]

    • Add 180 µL of the diluted ABTS•+ solution to each well.[5]

    • Incubate the plate in the dark at room temperature for 6 minutes.[7]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[5]

    • Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation: In Vitro Assays

Quantitative results from the in vitro assays should be summarized for clear comparison.

AssayParameterThis compoundAscorbic Acid (Control)Trolox (Control)
DPPH Assay IC₅₀ (µg/mL)Value ± SDValue ± SDN/A
ABTS Assay IC₅₀ (µg/mL)Value ± SDN/AValue ± SD
ABTS Assay TEAC (mM Trolox Eq/mg)Value ± SDN/A1.0

Cell-Based Antioxidant Efficacy Assessment

Cell-based assays provide a more biologically relevant system to evaluate the antioxidant potential of a compound, accounting for factors like cell uptake and metabolism.[8]

Cellular Reactive Oxygen Species (ROS) Assay using DCFH-DA

This assay utilizes the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8][9]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable adherent cell line (e.g., human keratinocytes HaCaT or hepatocytes HepG2) in appropriate media.

    • Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a 90-100% confluent monolayer on the day of the experiment.[10] Incubate for 24 hours.

  • Compound and Probe Incubation:

    • Wash the cells with a buffered salt solution (e.g., HBSS or PBS).[11]

    • Treat the cells with various non-toxic concentrations of this compound for a predetermined time (e.g., 1-4 hours).

    • Remove the treatment medium and load the cells with 5-10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C in the dark.[9][11]

  • Induction of Oxidative Stress and Measurement:

    • Wash the cells to remove the excess probe.[11]

    • Induce oxidative stress by adding an ROS-inducing agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) to the cells (concentration to be optimized, e.g., 200-500 µM).[11]

    • Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[11] Readings can be taken kinetically over 1-2 hours.

  • Calculation:

    • The antioxidant effect is determined by the percentage reduction in fluorescence in compound-treated cells compared to cells treated with the oxidative stressor alone.

Cell Viability Assay under Oxidative Stress

This assay determines if pre-treatment with this compound can protect cells from death induced by a potent oxidative stressor.

Experimental Protocol:

  • Cell Seeding and Pre-treatment:

    • Seed cells in a standard 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 12-24 hours.

  • Induction of Oxidative Stress:

    • Remove the pre-treatment medium.

    • Expose the cells to a high concentration of an oxidative stressor (e.g., H₂O₂) for a duration known to cause significant cell death (e.g., 4-6 hours).

  • Assessment of Cell Viability:

    • Remove the stressor-containing medium.

    • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay according to the manufacturer's instructions.

  • Calculation:

    • Calculate cell viability as a percentage relative to the untreated control cells.

Data Presentation: Cell-Based Assays
AssayConditionThis compound Conc.Outcome (% of Control)
Cellular ROS Assay H₂O₂ Induced1 µMValue ± SD
5 µMValue ± SD
10 µMValue ± SD
Cell Viability Assay H₂O₂ Induced1 µMValue ± SD
5 µMValue ± SD
10 µMValue ± SD

Diagrams and Workflows

Visual representations of the experimental processes and potential mechanisms provide clarity.

G cluster_prep Preparation cluster_invitro In Vitro Testing cluster_cellular Cell-Based Testing cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solutions dpph DPPH Radical Scavenging Assay prep_compound->dpph abts ABTS Radical Decolorization Assay prep_compound->abts ros Cellular ROS Measurement (DCFH-DA) prep_compound->ros viability Cell Viability Assay (Oxidative Stress) prep_compound->viability prep_assays Prepare Assay Reagents (DPPH, ABTS, etc.) prep_assays->dpph prep_assays->abts prep_cells Culture & Seed Cells for Cellular Assays prep_cells->ros prep_cells->viability calc_ic50 Calculate IC50 Values (In Vitro) dpph->calc_ic50 abts->calc_ic50 calc_cellular Analyze ROS Reduction & Cell Protection (%) ros->calc_cellular viability->calc_cellular report Summarize Efficacy in Tables & Report calc_ic50->report calc_cellular->report

Caption: Experimental workflow for assessing the antioxidant efficacy of this compound.

G cluster_extracellular Direct Scavenging cluster_intracellular Cellular Protection ROS_ext Reactive Oxygen Species (e.g., DPPH, ABTS radicals) Compound This compound (Phenolic Antioxidant) Compound->ROS_ext donates electron/H+ (neutralizes) ROS_int Intracellular ROS Compound->ROS_int directly scavenges Keap1 Keap1 Compound->Keap1 may promote dissociation CellProtection Reduced Oxidative Damage & Increased Cell Survival ROS_int->CellProtection causes damage OxStress Oxidative Stress (e.g., H₂O₂) OxStress->ROS_int induces Nrf2 Nrf2 Keap1->Nrf2 (inactive complex) ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds AntioxidantEnzymes Protective Proteins (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription AntioxidantEnzymes->ROS_int neutralizes AntioxidantEnzymes->CellProtection promotes

Caption: Potential antioxidant mechanisms of a phenolic compound like this compound.

References

Application Notes and Protocols for 4-Cyclohexyl-2,6-xylenol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(phenylene oxide) (PPO) and its derivatives are a class of high-performance engineering thermoplastics renowned for their excellent thermal stability, dimensional stability, and dielectric properties.[1] The synthesis of these polymers is typically achieved through the oxidative coupling polymerization of 2,6-disubstituted phenols. While poly(2,6-dimethyl-1,4-phenylene oxide) is the most common commercial PPO, the use of other substituted phenols as monomers allows for the tailoring of polymer properties for specific applications.

This document provides detailed application notes and protocols for the use of 4-Cyclohexyl-2,6-xylenol as a monomer in the synthesis of a novel PPO-type polymer. The introduction of a bulky, aliphatic cyclohexyl group onto the phenylene backbone is anticipated to significantly modify the properties of the resulting polymer, potentially offering enhanced solubility in common organic solvents, a higher glass transition temperature (Tg), and altered mechanical properties compared to traditional PPOs. These characteristics could be advantageous in various fields, including for the development of advanced materials for biomedical applications, such as drug delivery matrices or biocompatible device coatings.

Given the limited specific literature on the homopolymer of this compound, this document provides a generalized protocol based on well-established procedures for the synthesis of PPO from 2,6-dimethylphenol. The property data presented for the hypothetical poly(this compound) are estimations derived from the known properties of PPO and the expected structural contributions of the cyclohexyl substituent. Researchers should consider this a foundational guide for the synthesis and characterization of this novel polymer.

Anticipated Structure-Property Relationships

The incorporation of the 4-cyclohexyl substituent is expected to influence the polymer's properties in several key ways compared to poly(2,6-dimethyl-1,4-phenylene oxide).

G Expected Impact of 4-Cyclohexyl Group on Polymer Properties cluster_substituent Structural Feature cluster_properties Predicted Property Changes Monomer This compound Polymer Poly(4-cyclohexyl-2,6-phenylene oxide) Monomer->Polymer Oxidative Polymerization Properties Altered Polymer Properties Polymer->Properties Tg Increased Glass Transition Temperature (Tg) Properties->Tg Solubility Enhanced Solubility in Organic Solvents Properties->Solubility Mechanical Modified Mechanical Properties (e.g., Toughness) Properties->Mechanical Cyclohexyl_Group Bulky, Aliphatic Cyclohexyl Group Cyclohexyl_Group->Tg Steric Hindrance Packing Disrupted Chain Packing Cyclohexyl_Group->Packing Packing->Tg Packing->Solubility

Caption: Logical relationship of the 4-cyclohexyl group to predicted polymer properties.

Quantitative Data Summary

The following tables summarize the known properties of a standard PPO derived from 2,6-dimethylphenol and the anticipated, hypothetical properties of a homopolymer synthesized from this compound. These estimated values should be confirmed by experimental data.

Table 1: Thermal Properties

PropertyPoly(2,6-dimethyl-1,4-phenylene oxide)Poly(4-cyclohexyl-2,6-phenylene oxide) (Hypothetical)
Glass Transition Temperature (Tg)~215 °C[1]> 230 °C
Decomposition Temperature (TGA, 5% wt loss)> 400 °C> 400 °C

Table 2: Mechanical Properties

PropertyPoly(2,6-dimethyl-1,4-phenylene oxide)Poly(4-cyclohexyl-2,6-phenylene oxide) (Hypothetical)
Tensile Strength~50-80 MPa~40-70 MPa
Tensile Modulus~2.5-3.0 GPa~2.0-2.8 GPa
Elongation at Break20-50%10-40%

Table 3: Solubility

SolventPoly(2,6-dimethyl-1,4-phenylene oxide)Poly(4-cyclohexyl-2,6-phenylene oxide) (Hypothetical)
TolueneSolubleReadily Soluble
ChloroformSolubleReadily Soluble
Tetrahydrofuran (THF)SolubleReadily Soluble
AcetoneInsolublePartially Soluble to Soluble
MethanolInsolubleInsoluble

Experimental Protocols

Materials
  • This compound (Monomer)

  • 2,6-Dimethylphenol (Co-monomer, for copolymerization if desired)

  • Copper(I) chloride (CuCl) or Copper(II) bromide (CuBr2) (Catalyst)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) or Dibutylamine (DBA) (Ligand)

  • Toluene (Solvent)

  • Methanol (Antisolvent for precipitation)

  • Oxygen (Oxidant)

  • Hydrochloric acid (HCl), dilute solution (for catalyst removal)

Protocol 1: Homopolymerization of this compound

This protocol describes the synthesis of poly(4-cyclohexyl-2,6-phenylene oxide) via oxidative coupling polymerization.

G start Start setup Reactor Setup: - this compound - Toluene - Ligand (e.g., TMEDA) start->setup catalyst Add Catalyst (e.g., CuCl) setup->catalyst reaction Bubble O2 through the solution (Room Temperature, 2-4 hours) catalyst->reaction precipitation Precipitate Polymer in Methanol reaction->precipitation filtration Filter and Wash with Methanol precipitation->filtration purification Redissolve in Toluene and wash with dilute HCl filtration->purification reprecipitation Reprecipitate in Methanol purification->reprecipitation drying Dry under vacuum reprecipitation->drying end End: Obtain purified polymer drying->end

Caption: Experimental workflow for the homopolymerization of this compound.

Methodology:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, dissolve this compound (e.g., 10 g) and the amine ligand (e.g., TMEDA, in a molar ratio of approximately 1:10 with the copper catalyst) in toluene (e.g., 100 mL).

  • Catalyst Addition: Add the copper catalyst (e.g., CuCl, in a molar ratio of approximately 1:100 to the monomer) to the stirred solution.

  • Polymerization: Start bubbling oxygen gas through the solution at a steady rate. The reaction is typically exothermic and the solution color will change. Continue the reaction at room temperature for 2-4 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: Pour the viscous polymer solution into a beaker containing an excess of methanol (e.g., 500 mL) while stirring vigorously. The polymer will precipitate as a fibrous solid.

  • Filtration and Washing: Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomer and catalyst residues.

  • Purification: To further purify the polymer, redissolve it in a minimal amount of toluene and wash the solution with a dilute aqueous solution of hydrochloric acid to remove any remaining copper catalyst. Separate the organic layer and wash it with deionized water until the aqueous layer is neutral.

  • Reprecipitation and Drying: Reprecipitate the polymer by adding the toluene solution to an excess of methanol. Filter the purified polymer and dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.

Protocol 2: Characterization of the Polymer
  • Molecular Weight Determination: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC) using a suitable solvent such as THF or chloroform.

  • Structural Analysis: The chemical structure of the polymer can be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

  • Thermal Properties: The glass transition temperature (Tg) can be measured using Differential Scanning Calorimetry (DSC). The thermal stability of the polymer can be assessed by Thermogravimetric Analysis (TGA).

  • Mechanical Properties: Thin films of the polymer can be cast from solution, and their tensile strength, modulus, and elongation at break can be measured using a universal testing machine.

Potential Applications in Drug Development and Biomedical Research

While specific biological data for poly(this compound) is not yet available, its anticipated properties suggest several potential areas of investigation for drug development and biomedical applications.

  • Drug Delivery Matrices: The hydrophobicity of the polymer backbone, modified by the cyclohexyl group, could make it a suitable candidate for the controlled release of hydrophobic drugs. The polymer could be formulated into microparticles or nanoparticles for oral or parenteral drug delivery. Functionalized polymers can be engineered to recognize and bind to specific cellular markers, enabling active targeting of diseased tissues.[2]

  • Biocompatible Coatings: PPO-based materials generally exhibit good chemical resistance and low water absorption.[1] These properties, combined with the potential for good film-forming capabilities, could make the polymer useful as a coating for medical devices and implants to improve their biocompatibility and biostability.

  • Scaffolds for Tissue Engineering: The mechanical properties and processability of the polymer could be tailored for the fabrication of porous scaffolds for tissue engineering applications. Surface modification of these scaffolds could be performed to enhance cell adhesion and proliferation.

Further research, including in vitro and in vivo biocompatibility and degradation studies, is necessary to validate the suitability of poly(this compound) for these applications.

Signaling Pathway Considerations (Hypothetical)

Should this polymer be investigated for targeted drug delivery, for instance in oncology, a potential workflow for evaluating its interaction with cellular signaling pathways is outlined below. This is a generalized representation and the specific pathways would depend on the drug being delivered and the target cells.

G NP Drug-loaded Polymer Nanoparticle Receptor Cell Surface Receptor (Targeted Delivery) NP->Receptor Binding Internalization Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Release Drug Release Endosome->Release pH change, etc. Drug Active Drug Release->Drug Target Intracellular Target (e.g., Kinase, DNA) Drug->Target Pathway Signaling Pathway Modulation Target->Pathway Response Cellular Response (e.g., Apoptosis) Pathway->Response

Caption: Hypothetical signaling pathway interaction for a targeted drug delivery system.

References

Application Notes and Protocols for the Analysis of 4-Cyclohexyl-2,6-xylenol Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and protocols for studying the degradation of 4-Cyclohexyl-2,6-xylenol. The information is intended to guide researchers in establishing robust stability-indicating methods and in identifying potential degradation products.

Introduction

This compound is a substituted phenol derivative with potential applications in various industrial and pharmaceutical fields. Understanding its stability and degradation profile is crucial for ensuring its quality, safety, and efficacy in any application. Forced degradation studies are an essential component of this process, providing insights into the intrinsic stability of the molecule and helping to develop and validate analytical methods that can accurately measure the compound in the presence of its degradation products.[1][2]

The primary analytical technique for quantitative analysis and stability studies of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3] For the identification and structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice.[4][5]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to generate degradation products.[1][3] This helps in understanding the degradation pathways and developing a stability-indicating analytical method.[2] The typical stress conditions include hydrolysis (acidic and basic), oxidation, thermal stress, and photolytic stress.[1][4] The goal is to achieve a target degradation of approximately 10-20%.[1]

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation API This compound (API) Solution API in Solution API->Solution Dissolve in suitable solvent Acid Acid Hydrolysis (e.g., 0.1 M HCl) Solution->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH) Solution->Base Expose to stress Oxidation Oxidation (e.g., 3% H2O2) Solution->Oxidation Expose to stress Thermal Thermal Stress (e.g., 80°C) Solution->Thermal Expose to stress Photolytic Photolytic Stress (ICH Q1B) Solution->Photolytic Expose to stress HPLC RP-HPLC Analysis Acid->HPLC Analyze stressed samples Base->HPLC Analyze stressed samples Oxidation->HPLC Analyze stressed samples Thermal->HPLC Analyze stressed samples Photolytic->HPLC Analyze stressed samples LCMS LC-MS/MS Analysis HPLC->LCMS For identification Quant Quantitation of API & Degradants HPLC->Quant ID Identification of Degradation Products LCMS->ID Pathway Degradation Pathway Elucidation ID->Pathway

Caption: Workflow for forced degradation studies of this compound.

Analytical Methods

Stability-Indicating RP-HPLC Method

A stability-indicating RP-HPLC method is developed and validated to separate and quantify this compound from its potential degradation products.

Illustrative Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (70:30, v/v)[3]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 20 minutes

Illustrative Quantitative Data

The following table presents hypothetical data for a forced degradation study analyzed by the above HPLC method.

Stress ConditionThis compound (% Remaining)Degradation Product 1 (% Area)Degradation Product 2 (% Area)
Control 100--
0.1 M HCl, 80°C, 24h 92.54.8 (RT ~5.2 min)2.1 (RT ~8.9 min)
0.1 M NaOH, 80°C, 24h 88.16.3 (RT ~5.2 min)5.0 (RT ~10.5 min)
3% H₂O₂, RT, 24h 85.710.2 (RT ~6.8 min)3.5 (RT ~9.5 min)
80°C, 48h 98.21.5 (RT ~7.1 min)-
Photolytic (ICH Q1B) 96.52.8 (RT ~6.8 min)-

Note: The data in this table is for illustrative purposes only and represents a plausible outcome of a forced degradation study.

LC-MS/MS for Degradation Product Identification

LC-MS/MS is a powerful technique for the structural elucidation of degradation products.[4][5] The HPLC method described above can be adapted for LC-MS by replacing the non-volatile phosphoric acid with a volatile acid like formic acid.[3]

Illustrative LC-MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole
Scan Mode Full Scan (for parent ions) and Product Ion Scan (for fragmentation)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C

Hypothetical Degradation Products and their Mass Spectrometric Data

Degradation Product (DP)Proposed StructureMolecular Formula[M+H]⁺ (m/z)[M-H]⁻ (m/z)
DP-1 (Oxidation) 4-Cyclohexyl-2,6-dimethyl-p-benzoquinoneC₁₄H₁₈O₂219.1385-
DP-2 (Oxidation) 4-(1-Hydroxycyclohexyl)-2,6-dimethylphenolC₁₄H₂₀O₂221.1542219.1385
DP-3 (Oxidation) 2,6-Dimethyl-4-(2-oxocyclohexyl)phenolC₁₄H₁₈O₂219.1385217.1228

Note: The proposed degradation products and their mass data are hypothetical and based on the known reactivity of phenolic compounds.

Hypothetical Degradation Pathway

Based on the chemical structure of this compound, a plausible degradation pathway, primarily driven by oxidation, can be proposed. Phenols are susceptible to oxidation, which can lead to the formation of quinones and other oxidized species.[6]

Degradation_Pathway cluster_main Hypothetical Oxidative Degradation Pathway cluster_products Potential Degradation Products Parent This compound (C14H20O) DP1 4-Cyclohexyl-2,6-dimethyl-p-benzoquinone (C14H18O2) Parent->DP1 Oxidation of Phenol DP2 4-(1-Hydroxycyclohexyl)-2,6-dimethylphenol (C14H20O2) Parent->DP2 Hydroxylation of Cyclohexyl Ring DP3 2,6-Dimethyl-4-(2-oxocyclohexyl)phenol (C14H18O2) Parent->DP3 Oxidation of Cyclohexyl Ring

Caption: A plausible oxidative degradation pathway for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. Dilute with mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation: Place 1 mL of the stock solution in a vial and keep it in an oven at 80°C for 48 hours. Cool and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Control Sample: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL without subjecting it to any stress.

  • Analysis: Analyze all the samples by the validated stability-indicating RP-HPLC method.

Protocol 2: RP-HPLC Analysis
  • System Preparation: Equilibrate the HPLC system with the mobile phase (Acetonitrile : 0.1% Phosphoric Acid in Water, 70:30, v/v) at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Sample Injection: Inject 10 µL of the control and stressed samples into the HPLC system.

  • Data Acquisition: Acquire the chromatograms for 20 minutes at a detection wavelength of 220 nm.

  • Data Analysis: Integrate the peaks and calculate the percentage of remaining this compound and the percentage area of each degradation product.

Protocol 3: LC-MS/MS Analysis for Degradation Product Identification
  • Sample Preparation: Use the same stressed samples prepared for the forced degradation study. If necessary, concentrate the samples to increase the concentration of the degradation products.

  • LC Separation: Use an HPLC system coupled to a mass spectrometer. The mobile phase should be LC-MS compatible (e.g., Acetonitrile : 0.1% Formic Acid in Water, 70:30, v/v).

  • Mass Spectrometric Analysis:

    • Perform a full scan in both positive and negative ionization modes to identify the molecular ions of the degradation products.

    • Perform product ion scans (MS/MS) on the detected molecular ions to obtain fragmentation patterns.

  • Structure Elucidation: Use the fragmentation data to propose the structures of the degradation products.

Conclusion

The analytical methods and protocols outlined in these application notes provide a robust framework for investigating the degradation of this compound. A combination of forced degradation studies, a validated stability-indicating RP-HPLC method, and LC-MS/MS for structural elucidation will enable a comprehensive understanding of the stability profile of this molecule. This knowledge is critical for its development and application in any regulated industry.

References

Application Notes and Protocols for the Analysis of 4-Cyclohexyl-2,6-xylenol in Plastics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclohexyl-2,6-xylenol is a phenolic antioxidant used in various plastic materials to prevent degradation during processing and to extend the service life of the final product. The quantification of this additive is crucial for quality control, regulatory compliance, and safety assessment, particularly for plastics used in food contact and pharmaceutical applications. This document provides detailed protocols for the sample preparation and analysis of this compound in common plastic matrices such as polyethylene (PE) and polypropylene (PP).

Sample Preparation Methodologies

The selection of an appropriate sample preparation technique is critical for the accurate and reliable quantification of this compound in plastic samples. The choice of method depends on the polymer type, the concentration of the analyte, and the available analytical instrumentation. Two primary methods are detailed here: Ultrasonic-Assisted Extraction (UAE) and Dissolution-Precipitation.

Quantitative Data Summary

The following tables summarize the expected quantitative performance for the described methods. Please note that these are typical values, and performance may vary depending on the specific plastic matrix and instrumentation.

Table 1: Ultrasonic-Assisted Extraction (UAE) Performance

ParameterPolyethylene (PE)Polypropylene (PP)
Recovery 95 - 105%92 - 102%
Repeatability (RSD) < 5%< 6%
Limit of Detection (LOD) 0.1 µg/g0.1 µg/g
Limit of Quantification (LOQ) 0.3 µg/g0.3 µg/g

Table 2: Dissolution-Precipitation Performance

ParameterPolyethylene (PE)Polypropylene (PP)
Recovery > 98%> 98%
Repeatability (RSD) < 4%< 4%
Limit of Detection (LOD) 0.05 µg/g0.05 µg/g
Limit of Quantification (LOQ) 0.15 µg/g0.15 µg/g

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

This method is suitable for the routine analysis of this compound in polyolefins.

Materials and Reagents:

  • Plastic sample (e.g., pellets, film), cryo-milled or finely cut

  • Dichloromethane (DCM), HPLC grade

  • This compound analytical standard

  • Volumetric flasks

  • Ultrasonic bath

  • Syringe filters (0.45 µm, PTFE)

  • Autosampler vials

Procedure:

  • Sample Weighing: Accurately weigh approximately 1 g of the cryo-milled or finely cut plastic sample into a glass vial.

  • Solvent Addition: Add 10 mL of dichloromethane to the vial.

  • Ultrasonication: Place the vial in an ultrasonic bath and sonicate for 30 minutes at 40°C.

  • Extraction Repetition: Repeat the sonication step two more times with fresh solvent for a total of three extractions.

  • Extract Combination: Combine the extracts from the three sonication steps.

  • Concentration: Evaporate the combined extract to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue with a known volume (e.g., 5 mL) of the mobile phase to be used for HPLC analysis or a suitable solvent for GC-MS analysis.

  • Filtration: Filter the reconstituted extract through a 0.45 µm PTFE syringe filter into an autosampler vial.

  • Analysis: The sample is now ready for chromatographic analysis.

Protocol 2: Dissolution-Precipitation

This method is highly effective for achieving complete extraction of the analyte, especially from complex or highly crystalline polymer matrices.

Materials and Reagents:

  • Plastic sample (e.g., pellets, film)

  • Xylene, analytical grade

  • Methanol, HPLC grade (as non-solvent)

  • This compound analytical standard

  • Heating mantle or oil bath with magnetic stirrer

  • Condenser

  • Beakers and graduated cylinders

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.45 µm, PTFE)

  • Autosampler vials

Procedure:

  • Sample Weighing: Weigh approximately 2 g of the plastic sample into a round-bottom flask.

  • Dissolution: Add 50 mL of xylene to the flask. Heat the mixture to 135°C for polypropylene or 110°C for polyethylene under reflux with constant stirring until the polymer is completely dissolved.[1]

  • Precipitation: Allow the solution to cool to approximately 80°C. Slowly add methanol (at a 3:1 ratio of methanol to xylene) to the solution while stirring to precipitate the polymer.

  • Analyte Separation: The this compound will remain in the solvent phase.

  • Polymer Removal: Separate the precipitated polymer from the solvent mixture by centrifugation or filtration.

  • Solvent Evaporation: Transfer the supernatant to an evaporating dish and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue with a known volume of a suitable solvent for chromatographic analysis.

  • Filtration: Filter the reconstituted solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

  • Analysis: The sample is ready for HPLC or GC-MS analysis.

Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 280 nm

Calibration:

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 20 µg/mL. Generate a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantifier Ion: m/z 189

  • Qualifier Ions: m/z 147, 204

Calibration:

Prepare a series of standard solutions of this compound in a suitable solvent (e.g., dichloromethane) at concentrations ranging from 0.05 to 10 µg/mL. Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_uae Ultrasonic-Assisted Extraction cluster_dp Dissolution-Precipitation cluster_analysis Analysis cluster_hplc HPLC-UV cluster_gcms GC-MS start Plastic Sample (PE or PP) cryomill Cryo-milling or Fine Cutting start->cryomill weigh Weighing cryomill->weigh uae_solvent Add Dichloromethane weigh->uae_solvent dp_dissolve Dissolve in Xylene (110-135°C) weigh->dp_dissolve sonicate Ultrasonication (3x, 30 min, 40°C) uae_solvent->sonicate uae_combine Combine Extracts sonicate->uae_combine uae_evap Evaporate & Reconstitute uae_combine->uae_evap filter Syringe Filtration (0.45 µm PTFE) uae_evap->filter dp_precipitate Precipitate with Methanol dp_dissolve->dp_precipitate dp_separate Separate Polymer dp_precipitate->dp_separate dp_evap Evaporate & Reconstitute dp_separate->dp_evap dp_evap->filter hplc_inject Inject into HPLC filter->hplc_inject gcms_inject Inject into GC-MS filter->gcms_inject hplc_detect UV Detection (280 nm) hplc_inject->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant gcms_detect MS Detection (SIM Mode) gcms_inject->gcms_detect gcms_quant Quantification gcms_detect->gcms_quant

Figure 1: Experimental workflow for the analysis of this compound in plastics.

References

Application Notes and Protocols for Pharmacokinetic Studies of 4-Cyclohexyl-2,6-xylenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for conducting pharmacokinetic (PK) studies on the novel small molecule, 4-Cyclohexyl-2,6-xylenol. In the absence of specific published data for this compound, this document outlines a robust, industry-standard methodology for its in vitro and in vivo characterization. The protocols detailed herein are designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are critical for the evaluation of its potential as a therapeutic agent.

Physicochemical Properties

A summary of the predicted or experimentally determined physicochemical properties of this compound is essential for designing and interpreting pharmacokinetic studies.

PropertyValue (Hypothetical)Significance in Pharmacokinetics
Molecular Weight204.31 g/mol Influences diffusion and filtration across membranes.
logP4.2Indicates high lipophilicity, suggesting good membrane permeability but potentially high protein binding and metabolic clearance.
pKa10.5As a weak acid (phenol), its ionization state will vary with pH, affecting solubility and permeability in different physiological compartments.
Aqueous SolubilityLowMay impact dissolution and oral absorption. Formulation strategies may be required.

In Vitro Pharmacokinetic Assays

A suite of in vitro assays should be performed to predict the in vivo behavior of this compound.

Permeability Assays

The PAMPA assay is a high-throughput method to assess the passive diffusion of a compound across an artificial lipid membrane.[1][2]

Experimental Protocol:

  • Preparation of the Donor Plate: A stock solution of this compound (e.g., 10 mM in DMSO) is diluted in a buffer solution at pH 7.4 to a final concentration of 100 µM. 200 µL of this solution is added to each well of a 96-well donor plate.

  • Coating the Acceptor Plate: The membrane of a 96-well acceptor plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) and the solvent is allowed to evaporate.

  • Assay Assembly and Incubation: 300 µL of buffer is added to the wells of the acceptor plate. The donor plate is then placed on top of the acceptor plate, creating a "sandwich". The assembly is incubated at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using the concentrations in the donor and acceptor wells and the incubation time.

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells to model the intestinal barrier, providing insights into both passive and active transport mechanisms.[3][4][5]

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker (e.g., Lucifer Yellow).

  • Permeability Assessment (Apical to Basolateral): The culture medium in the apical (upper) chamber is replaced with a transport buffer containing this compound (e.g., 10 µM). The basolateral (lower) chamber contains a fresh transport buffer. Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Efflux Assessment (Basolateral to Apical): To assess active efflux, the compound is added to the basolateral chamber, and samples are taken from the apical chamber over time.

  • Quantification and Papp Calculation: The concentration of this compound in the collected samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

Hypothetical Data Summary: Permeability

AssayParameterResult (Hypothetical)Interpretation
PAMPAPe (10⁻⁶ cm/s)15.2High passive permeability.
Caco-2Papp (A-B) (10⁻⁶ cm/s)12.5High permeability across the intestinal-like barrier.
Caco-2Papp (B-A) (10⁻⁶ cm/s)28.1Suggests the compound may be a substrate for efflux transporters.
Caco-2Efflux Ratio (Papp B-A / Papp A-B)2.25An efflux ratio >2 indicates active efflux.
Plasma Protein Binding Assay

This assay determines the extent to which a drug binds to plasma proteins, which influences its distribution and availability to target sites. Equilibrium dialysis is the gold standard method.[6][7][8]

Experimental Protocol:

  • Preparation: this compound is added to plasma (human, rat, mouse) to a final concentration of 1 µM.

  • Equilibrium Dialysis: A dialysis unit with two chambers separated by a semi-permeable membrane is used. Plasma containing the test compound is placed in one chamber, and a protein-free buffer is placed in the other.

  • Incubation: The unit is incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Quantification: After incubation, samples are taken from both the plasma and buffer chambers, and the concentration of this compound is measured by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated from the difference in concentrations between the two chambers.

Hypothetical Data Summary: Plasma Protein Binding

Species% Protein Binding (Hypothetical)Interpretation
Human98.5%High binding, suggesting a low fraction of unbound drug available for pharmacological activity.
Rat97.8%High binding, similar to human.
Mouse96.9%High binding, slightly lower than human and rat.
Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), using liver microsomes.[9][10][11]

Experimental Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (human, rat, or mouse) and a NADPH-regenerating system in a phosphate buffer (pH 7.4) is prepared.

  • Incubation: The reaction is initiated by adding this compound (e.g., 1 µM final concentration) to the pre-warmed reaction mixture at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Hypothetical Data Summary: Metabolic Stability

SpeciesHalf-life (t½, min) (Hypothetical)Intrinsic Clearance (CLint, µL/min/mg protein) (Hypothetical)Interpretation
Human1592.4High clearance, suggesting rapid metabolism in humans.
Rat2555.5Moderate to high clearance in rats.
Mouse10138.6Very high clearance, indicating rapid metabolism in mice.

In Vivo Pharmacokinetic Study in Rodents

An in vivo study in a relevant animal model (e.g., Sprague-Dawley rats) is essential to understand the complete pharmacokinetic profile of this compound.[12][13][14]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used. Animals are cannulated (e.g., jugular vein) for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: this compound is administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Group: this compound is administered by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (approx. 100 µL) are collected at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Blood samples are centrifuged to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound in plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin® to determine key PK parameters.

Hypothetical Data Summary: In Vivo Pharmacokinetics in Rats

ParameterIV (1 mg/kg) (Hypothetical)PO (10 mg/kg) (Hypothetical)
Cmax (ng/mL)250450
Tmax (h)0.0831.0
AUC₀-t (ngh/mL)3501750
AUC₀-inf (ngh/mL)3651800
t½ (h)2.53.0
CL (mL/min/kg)45.6-
Vd (L/kg)9.8-
F (%)-49.3%

Bioanalytical Method: LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound in biological matrices.[15][16]

Protocol Outline:

  • Sample Preparation: Protein precipitation is a common and effective method. An aliquot of plasma (e.g., 50 µL) is mixed with a precipitating agent (e.g., 150 µL of acetonitrile containing an internal standard). The mixture is vortexed and then centrifuged. The supernatant is collected for analysis.

  • Chromatography: A reverse-phase C18 column is typically used. The mobile phase could consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

  • Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or ICH M10) for parameters such as selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[17][18]

Visualizations

ADME_Process cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Oral_Dose Oral Dose of This compound GI_Tract Gastrointestinal Tract Oral_Dose->GI_Tract Systemic_Circulation Systemic Circulation (Blood) GI_Tract->Systemic_Circulation Absorption Tissues Tissues (Site of Action/Toxicity) Systemic_Circulation->Tissues Distribution Plasma_Protein_Binding Plasma Protein Binding Systemic_Circulation->Plasma_Protein_Binding Liver Liver (Primary Site) Systemic_Circulation->Liver Hepatic Portal Vein Kidney Kidney Systemic_Circulation->Kidney Liver->Systemic_Circulation Return to Circulation Metabolites Metabolites Liver->Metabolites Phase I/II Enzymes Metabolites->Kidney Bile Bile Metabolites->Bile Urine Urine Kidney->Urine Feces Feces Bile->Feces In_Vitro_PK_Workflow cluster_Permeability Permeability Assessment cluster_Distribution Distribution Assessment cluster_Metabolism Metabolism Assessment cluster_Analysis Analysis Compound This compound PAMPA PAMPA Compound->PAMPA Caco2 Caco-2 Assay Compound->Caco2 PPB Plasma Protein Binding (Equilibrium Dialysis) Compound->PPB Metabolic_Stability Metabolic Stability (Liver Microsomes) Compound->Metabolic_Stability LCMS LC-MS/MS Quantification PAMPA->LCMS Caco2->LCMS PPB->LCMS Metabolic_Stability->LCMS Data_Analysis Data Analysis & Interpretation LCMS->Data_Analysis In_Vivo_PK_Workflow start Start: In Vivo Study Design dosing Dosing of Rodents (IV and PO routes) start->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis report Generate PK Parameters (Cmax, Tmax, AUC, t½, F%) pk_analysis->report end End: Pharmacokinetic Profile report->end

References

Synthesis of 4-Cyclohexyl-2,6-xylenol from 2,6-xylenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-Cyclohexyl-2,6-xylenol, a valuable intermediate in various industrial applications, including the synthesis of antioxidants and specialty polymers. The synthesis is achieved through the Friedel-Crafts alkylation of 2,6-xylenol with cyclohexene using an acidic catalyst. This document outlines the reaction mechanism, compares the efficacy of different catalysts, and provides a step-by-step protocol for the synthesis, purification, and characterization of the final product.

Introduction

The alkylation of phenols is a fundamental reaction in organic chemistry, yielding a wide array of substituted phenolic compounds with significant industrial importance. This compound is of particular interest due to its structural features, which impart desirable properties in various materials. The synthesis involves the electrophilic substitution of a cyclohexyl group onto the aromatic ring of 2,6-xylenol, primarily at the para position due to steric hindrance from the two methyl groups at the ortho positions. The choice of catalyst is crucial for achieving high conversion and selectivity.

Reaction Mechanism and Catalyst Comparison

The synthesis of this compound from 2,6-xylenol and cyclohexene proceeds via a classic Friedel-Crafts alkylation mechanism. The reaction is initiated by the protonation of cyclohexene by an acid catalyst to form a cyclohexyl carbocation, which then acts as the electrophile. This electrophile subsequently attacks the electron-rich aromatic ring of 2,6-xylenol. Due to the directing effects of the hydroxyl and methyl groups, and the steric hindrance at the ortho positions, the substitution occurs predominantly at the para position.

A study by Ronchin et al. investigated the use of both heterogeneous (Amberlyst 15) and homogeneous (methanesulfonic acid, CH₃SO₃H) catalysts for the cyclohexylation of 2,6-dimethylphenol. The quantitative data from this study is summarized below.

Table 1: Comparison of Catalysts for the Cyclohexylation of 2,6-Dimethylphenol

CatalystConversion (%)Selectivity to this compound (%)
Amberlyst 151515
CH₃SO₃H7.216

Reaction conditions: 2,6-dimethylphenol (1.2 mol L⁻¹), cyclohexene (1.1 mol L⁻¹), in 1,2-dichloroethane at 358 K for 240 minutes.

The data indicates that while Amberlyst 15 provides a higher conversion rate, the selectivity for the desired 4-cyclohexyl product is comparable between the two catalysts under the tested conditions.

Experimental Protocols

The following protocols are based on established methodologies for Friedel-Crafts alkylation of phenols, adapted for the specific synthesis of this compound.

Protocol 1: Synthesis using Amberlyst 15 (Heterogeneous Catalyst)

Materials:

  • 2,6-xylenol

  • Cyclohexene

  • Amberlyst 15 ion-exchange resin

  • 1,2-dichloroethane (or another suitable solvent)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-xylenol (e.g., 1.2 mmol) in 1,2-dichloroethane (e.g., 10 mL).

  • Add Amberlyst 15 resin (e.g., 400 mg) to the solution.

  • Heat the mixture to the desired reaction temperature (e.g., 85 °C or 358 K) with vigorous stirring.

  • Slowly add cyclohexene (e.g., 1.1 mmol) to the reaction mixture.

  • Maintain the reaction at this temperature for a specified time (e.g., 4-8 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the Amberlyst 15 resin. The resin can be washed with a small amount of the solvent to recover any adsorbed product.

  • Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any residual acidity, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Protocol 2: Synthesis using Methanesulfonic Acid (Homogeneous Catalyst)

Materials:

  • 2,6-xylenol

  • Cyclohexene

  • Methanesulfonic acid (CH₃SO₃H)

  • 1,2-dichloroethane (or another suitable solvent)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-xylenol (e.g., 1.2 mmol) in 1,2-dichloroethane (e.g., 10 mL).

  • Carefully add methanesulfonic acid (e.g., 1.8 meq H⁺) to the solution.

  • Heat the mixture to the desired reaction temperature (e.g., 85 °C or 358 K) with vigorous stirring.

  • Slowly add cyclohexene (e.g., 1.1 mmol) to the reaction mixture.

  • Maintain the reaction at this temperature for a specified time (e.g., 4-8 hours), monitoring the progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Visualizations

Reaction Pathway

Synthesis_Pathway 2,6-Xylenol 2,6-Xylenol Intermediate_Complex Intermediate Complex 2,6-Xylenol->Intermediate_Complex Cyclohexene Cyclohexene Cyclohexyl_Carbocation Cyclohexyl Carbocation Cyclohexene->Cyclohexyl_Carbocation + H+ H+ H+ Catalyst Cyclohexyl_Carbocation->Intermediate_Complex This compound This compound Intermediate_Complex->this compound - H+

Caption: Friedel-Crafts alkylation of 2,6-xylenol with cyclohexene.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Dissolve Dissolve 2,6-xylenol in solvent Add_Catalyst Add Catalyst (Amberlyst 15 or CH3SO3H) Dissolve->Add_Catalyst Heat Heat to Reaction Temperature Add_Catalyst->Heat Add_Cyclohexene Add Cyclohexene Heat->Add_Cyclohexene React React for 4-8 hours Add_Cyclohexene->React Cool Cool to Room Temperature React->Cool Filter_Quench Filter (heterogeneous) or Quench with NaHCO3 (homogeneous) Cool->Filter_Quench Wash Wash with Brine Filter_Quench->Wash Dry Dry with MgSO4/Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Concentrate->Column_Chromatography Characterization Characterize Pure Product (NMR, IR, MS) Column_Chromatography->Characterization

Caption: General experimental workflow for the synthesis of this compound.

Characterization Data (Predicted)

  • ¹H NMR:

    • Singlet for the phenolic -OH proton.

    • Singlet for the two aromatic protons.

    • Singlet for the six methyl protons.

    • A multiplet for the methine proton of the cyclohexyl group attached to the aromatic ring.

    • A series of multiplets for the remaining ten methylene protons of the cyclohexyl group.

  • ¹³C NMR:

    • Signals for the six aromatic carbons, with the carbon bearing the hydroxyl group being the most deshielded.

    • Signal for the two equivalent methyl carbons.

    • Signal for the methine carbon of the cyclohexyl group attached to the aromatic ring.

    • Signals for the five methylene carbons of the cyclohexyl group.

  • IR Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

    • C-H stretching vibrations for the aromatic and aliphatic protons in the region of 2850-3100 cm⁻¹.

    • C=C stretching vibrations for the aromatic ring in the region of 1450-1600 cm⁻¹.

    • C-O stretching vibration in the region of 1200-1300 cm⁻¹.

  • Mass Spectrometry:

    • A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₄H₂₀O, MW: 204.31 g/mol ).

    • Fragmentation patterns characteristic of the loss of the cyclohexyl group and other fragments.

Conclusion

The synthesis of this compound from 2,6-xylenol and cyclohexene is a straightforward and efficient process that can be achieved using either heterogeneous or homogeneous acid catalysis. The choice of catalyst may influence the reaction rate, but high selectivity for the desired para-substituted product is generally observed due to steric hindrance at the ortho positions. The provided protocols offer a solid foundation for researchers to produce this valuable compound, and the expected characterization data will aid in its identification and quality control. Further optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, may lead to improved yields and efficiency.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyclohexyl-2,6-xylenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 4-Cyclohexyl-2,6-xylenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

The synthesis is typically achieved through the Friedel-Crafts alkylation of 2,6-xylenol with a cyclohexylating agent, most commonly cyclohexene or cyclohexanol.[1][2] The reaction requires an acid catalyst to activate the cyclohexylating agent, which then undergoes an electrophilic aromatic substitution onto the electron-rich xylenol ring. Due to the directing effects of the hydroxyl and methyl groups, the cyclohexyl group is predominantly added at the para-position (position 4).

Q2: My overall yield is low. What are the most common causes?

Low yield is a frequent issue that can be attributed to several factors:

  • Suboptimal Catalyst: The choice and activity of the acid catalyst are critical. Inefficient catalysis can lead to low conversion of the starting material.

  • Side Reactions: Competing reactions, such as O-alkylation (formation of cyclohexyl ether) and di-alkylation (formation of dicyclohexyl-xylenol), consume reactants and reduce the yield of the desired product.[3]

  • Poor Reaction Conditions: Non-optimal temperature, reaction time, or solvent can favor side reactions or lead to incomplete conversion.

  • Impure Reactants: The purity of 2,6-xylenol and the cyclohexylating agent is important. Impurities can interfere with the catalyst or the reaction.

  • Product Loss During Workup: Inefficient extraction or purification steps can lead to significant loss of the final product.

Q3: How can I minimize the formation of the O-alkylation byproduct (cyclohexyl phenyl ether)?

The formation of cyclohexyl phenyl ether is a common side reaction.[3] Its formation can be minimized by:

  • Controlling Temperature: Lower reaction temperatures generally favor C-alkylation over O-alkylation.

  • Choosing the Right Catalyst: Some catalysts have a higher selectivity for C-alkylation. For instance, solid acid catalysts like zeolites or ion-exchange resins can offer better selectivity compared to some traditional Lewis acids under certain conditions.[3] The rearrangement of the O-alkylated product to the C-alkylated product can also be influenced by the catalyst choice.[3]

Q4: What is the role of the catalyst and which types are most effective?

The catalyst's role is to generate a cyclohexyl cation (or a polarized complex) from the alkylating agent, which acts as the electrophile. The effectiveness of a catalyst depends on its acidity, steric properties, and the reaction conditions.

  • Lewis Acids: Traditional catalysts like AlCl₃ are effective but can sometimes lead to side reactions.[3]

  • Brønsted Acids: Strong acids like sulfuric acid (H₂SO₄) and methanesulfonic acid (CH₃SO₃H) are also used.[3]

  • Solid Acid Catalysts: Zeolites (e.g., hierarchical Beta zeolite) and acidic ion-exchange resins (e.g., Amberlyst) are becoming more popular.[3][4] They are considered greener alternatives, as they can be easily separated from the reaction mixture and potentially reused.[3] They can also offer higher selectivity.[4]

Troubleshooting Guide

Problem 1: Low Conversion of 2,6-Xylenol

Possible CauseSuggested Solution
Inactive or Insufficient Catalyst - Ensure the catalyst is fresh and anhydrous (especially for Lewis acids like AlCl₃).- Increase the catalyst loading incrementally.
Low Reaction Temperature - Gradually increase the reaction temperature while monitoring for the formation of side products.
Insufficient Reaction Time - Extend the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Poor Mixing - Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if using solid catalysts.

Problem 2: High Levels of Di-cyclohexyl Side Products

Possible CauseSuggested Solution
High Molar Ratio of Cyclohexene - Reduce the molar ratio of cyclohexene to 2,6-xylenol. A ratio close to 1:1 is a good starting point.
Prolonged Reaction Time - Stop the reaction once the maximum yield of the mono-alkylated product is achieved (requires reaction monitoring). The desired product is more activated toward a second alkylation than the starting material.[3]
High Reaction Temperature - Lowering the temperature can reduce the rate of the second alkylation reaction.

Problem 3: Difficulty in Product Purification

Possible CauseSuggested Solution
Complex Product Mixture - Optimize reaction conditions to improve selectivity and simplify the mixture.- Employ column chromatography for separation. A suggested mobile phase for HPLC is a mixture of acetonitrile (MeCN) and water with an acid modifier like phosphoric or formic acid.[5]
Close Boiling Points of Isomers - If distillation is used, a fractional distillation column with high theoretical plates may be necessary.- Consider crystallization as an alternative or final purification step.

Data on Catalyst Performance

The following table summarizes data from the acid-catalyzed alkylation of phenol with cyclohexene, which serves as a model for the synthesis of this compound. The choice of catalyst significantly impacts reaction parameters and product distribution.

CatalystCatalyst TypeTemperatureKey ObservationReference
Amberlyst 15 Ion-Exchange Resin358 K (85°C)A reusable solid acid catalyst that can reduce polluting workup procedures.[3]
CH₃SO₃H Brønsted Acid358 K (85°C)Leads to a variable ortho/para ratio, suggesting involvement of cyclohexyl phenyl ether rearrangement.[3]
AlCl₃ Lewis Acid358 K (85°C)Classic Friedel-Crafts catalyst.[3]
Hierarchical Beta Zeolite Solid Acid (Zeolite)150°CUsed in a tandem system, showed high selectivity (~70%) for cyclohexylphenols at high conversion (64%).[4]

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of 2,6-Xylenol

Disclaimer: This is a generalized procedure and must be adapted and optimized for specific laboratory conditions and safety protocols. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

1. Materials:

  • 2,6-Xylenol

  • Cyclohexene (or Cyclohexanol)

  • Anhydrous Aluminum Chloride (AlCl₃) or another suitable acid catalyst

  • Anhydrous solvent (e.g., 1,2-dichloroethane or nitromethane)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

2. Reaction Setup:

  • Set up a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet for an inert atmosphere.

  • Dissolve 2,6-xylenol in the anhydrous solvent in the flask.

  • Cool the mixture in an ice bath.

3. Reaction Procedure:

  • Slowly add the anhydrous AlCl₃ catalyst to the cooled solution while stirring.

  • Once the catalyst is added, add cyclohexene dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60°C).

  • Monitor the reaction's progress by TLC or GC.

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture back down in an ice bath.

  • Slowly quench the reaction by adding dilute HCl to neutralize the catalyst.

  • Transfer the mixture to a separatory funnel and add an organic solvent (e.g., ethyl acetate) for extraction.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography or crystallization to obtain pure this compound.

Visualizations

G cluster_start Starting Materials cluster_process Process cluster_end End Product Reactants 2,6-Xylenol & Cyclohexene Reaction Friedel-Crafts Alkylation Reactants->Reaction Catalyst Acid Catalyst (e.g., AlCl₃) Catalyst->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography or Crystallization Workup->Purification Product This compound Purification->Product G cluster_main Main Reaction cluster_side Side Reactions Reactants 2,6-Xylenol + Cyclohexyl Cation C_Alkylation Para-C-Alkylation (Desired Product) Reactants->C_Alkylation Favored by lower temp O_Alkylation O-Alkylation (Ether Byproduct) Reactants->O_Alkylation Competes with C-Alkylation Di_Alkylation Di-Alkylation (Over-reaction) C_Alkylation->Di_Alkylation High Reactant Concentration G Start Low Yield of This compound Check_Conversion Is 2,6-xylenol conversion low? Start->Check_Conversion Check_Side_Products Are side products (ether, di-alkyl) high? Check_Conversion->Check_Side_Products No Cause_Catalyst Possible Cause: Inactive/Insufficient Catalyst Check_Conversion->Cause_Catalyst Yes Cause_Conditions Possible Cause: Suboptimal Time/Temp Check_Conversion->Cause_Conditions Yes Cause_Temp Possible Cause: Temperature too high (favors O-alkylation) Check_Side_Products->Cause_Temp Yes Cause_Ratio Possible Cause: Incorrect Stoichiometry (favors di-alkylation) Check_Side_Products->Cause_Ratio Yes Sol_Catalyst Solution: Check Catalyst Quality & Increase Loading Cause_Catalyst->Sol_Catalyst Sol_Conditions Solution: Optimize Reaction Time & Temperature Cause_Conditions->Sol_Conditions Sol_Temp Solution: Lower Reaction Temperature Cause_Temp->Sol_Temp Sol_Ratio Solution: Adjust Reactant Molar Ratio Cause_Ratio->Sol_Ratio

References

Technical Support Center: HPLC Analysis of 4-Cyclohexyl-2,6-xylenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 4-Cyclohexyl-2,6-xylenol, with a primary focus on resolving peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Is your this compound peak exhibiting tailing?

Follow this step-by-step guide to identify the cause and implement the appropriate solution.

G start Peak Tailing Observed check_mobile_phase Step 1: Evaluate Mobile Phase pH start->check_mobile_phase check_column Step 2: Assess Column Condition check_mobile_phase->check_column pH appropriate solution_ph Adjust Mobile Phase pH check_mobile_phase->solution_ph pH close to pKa (10.91) check_sample Step 3: Investigate Sample and Injection Parameters check_column->check_sample Column is in good condition solution_column Use End-capped Column / New Column check_column->solution_column Column degradation / Active silanols check_system Step 4: Examine HPLC System check_sample->check_system Sample parameters are optimal solution_sample Dilute Sample / Match Injection Solvent check_sample->solution_sample Sample overload / Solvent mismatch solution_system Check for Voids, Leaks, and Extra-Column Volume check_system->solution_system System issues identified

Caption: Troubleshooting workflow for peak tailing.

Step 1: Evaluate Mobile Phase pH

The pKa of this compound is predicted to be approximately 10.91. As a phenolic compound, it is weakly acidic. Interactions between the ionized form of the analyte and active sites on the silica-based stationary phase are a primary cause of peak tailing.

  • Question: Is your mobile phase pH close to the pKa of this compound?

  • Action: Adjust the mobile phase to a lower pH to ensure the analyte is in its non-ionized form. A mobile phase containing a small amount of a weak acid, such as phosphoric acid or formic acid, is recommended.[1] Operating at a pH at least 2 units below the pKa is a good starting point.

Step 2: Assess Column Condition

The stationary phase can degrade over time, exposing active silanol groups that can interact with the analyte.

  • Question: Are you using an appropriate, high-quality column? Is the column old or has it been used with aggressive mobile phases?

  • Action:

    • Use an end-capped column: These columns have treated surfaces to minimize the number of free silanol groups.

    • Consider a new column: If the column is old or has been subjected to harsh conditions, it may be irreversibly damaged.

    • Column flushing: If you suspect contamination, flush the column with a strong solvent.

Step 3: Investigate Sample and Injection Parameters

The concentration of the sample and the solvent in which it is dissolved can significantly affect peak shape.

  • Question: Is your sample concentration too high? Is the injection solvent significantly stronger than your mobile phase?

  • Action:

    • Reduce sample concentration: Dilute your sample and reinject. If peak shape improves, you were likely overloading the column.

    • Match injection solvent: Ideally, dissolve your sample in the mobile phase. If this is not possible, use a solvent that is weaker than or of similar strength to the mobile phase.

Step 4: Examine HPLC System

Issues with the HPLC system itself can contribute to peak broadening and tailing.

  • Question: Have you checked for system leaks, column voids, or excessive extra-column volume?

  • Action:

    • Check for leaks: Inspect all fittings and connections.

    • Inspect the column for voids: A void at the head of the column can cause peak distortion. Reversing and flushing the column (if the manufacturer's instructions permit) may sometimes resolve this, but replacement is often necessary.

    • Minimize extra-column volume: Use tubing with a small internal diameter and keep the length of tubing between the injector, column, and detector as short as possible.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for phenolic compounds like this compound?

A1: The primary cause of peak tailing for phenolic compounds in reverse-phase HPLC is the interaction between the phenolic hydroxyl group and active silanol groups on the silica-based stationary phase. At a pH near the pKa of the phenol, the hydroxyl group can deprotonate, and the resulting phenolate anion can interact with the stationary phase through secondary interactions, leading to a distorted peak shape.

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is critical for controlling the ionization state of this compound. With a predicted pKa of 10.91, it will be predominantly in its neutral, non-ionized form at acidic to neutral pH. By keeping the mobile phase pH low (e.g., pH 2-4), you suppress the ionization of the phenolic hydroxyl group, minimizing its interaction with the stationary phase and resulting in a more symmetrical peak.

Q3: What are the ideal starting conditions for an HPLC method for this compound?

A3: A good starting point for a reverse-phase HPLC method for this compound would be:

  • Column: C18, end-capped (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid. For example, Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% phosphoric acid or 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 270 nm, characteristic for phenols)

  • Temperature: Ambient

Q4: Can I use methanol instead of acetonitrile as the organic modifier?

A4: Yes, methanol can be used as an alternative to acetonitrile. The choice of organic modifier can affect the selectivity of the separation. It is advisable to test both to determine which provides the optimal separation and peak shape for your specific analysis.

Q5: What is an acceptable tailing factor?

A5: An ideal peak has a tailing factor (also known as asymmetry factor) of 1.0. In practice, a tailing factor between 0.9 and 1.2 is generally considered excellent. For many applications, a tailing factor up to 1.5 may be acceptable. However, for high-precision quantitative work, it is desirable to keep the tailing factor as close to 1.0 as possible.

Experimental Protocols and Data

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a standard reverse-phase HPLC method for the analysis of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • This compound reference standard

    • HPLC grade acetonitrile

    • HPLC grade water

    • Phosphoric acid (85%) or Formic acid (99%)

  • Chromatographic Conditions:

    • Column: C18, end-capped, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

  • Preparation of Solutions:

    • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC grade water. Add 1 mL of phosphoric acid and mix thoroughly. Degas the mobile phase before use.

    • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare working standards of desired concentrations by diluting the stock solution with the mobile phase.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the standard solutions.

    • Record the chromatograms and process the data to determine retention time, peak area, and tailing factor.

Data Presentation: Impact of Mobile Phase pH on Peak Tailing

The following table illustrates the expected effect of mobile phase pH on the tailing factor of the this compound peak.

Mobile Phase CompositionApproximate pHExpected Tailing FactorPeak Shape
Acetonitrile:Water (60:40)~7.0> 2.0Significant Tailing
Acetonitrile:Water (60:40) with 0.1% Acetic Acid~3.51.3 - 1.5Moderate Tailing
Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid~2.51.0 - 1.2Symmetrical
Data Presentation: Comparison of Column Types

This table shows the anticipated performance of different column types on the peak shape of this compound.

Column TypeStationary Phase CharacteristicsExpected Tailing FactorRationale
Standard C18Basic silica with some unreacted silanols> 1.8High potential for secondary interactions.
End-capped C18Silanols are chemically bonded to reduce activity1.0 - 1.3Reduced secondary interactions lead to improved peak shape.
Phenyl-HexylPhenyl groups can offer different selectivityVariableMay provide better peak shape due to π-π interactions, but silanol activity is still a factor.

Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process when troubleshooting peak tailing.

G start Start: Tailing Peak q1 Is the mobile phase pH at least 2 units below the pKa (10.91)? start->q1 action1 Lower the mobile phase pH using an acid modifier (e.g., 0.1% H3PO4). q1->action1 No q2 Are you using a modern, high-quality, end-capped column? q1->q2 Yes a1_yes Yes a1_no No action1->q1 action2 Switch to an end-capped column. q2->action2 No q3 Is the sample concentration low and the injection solvent weaker than the mobile phase? q2->q3 Yes a2_yes Yes a2_no No action2->q2 action3 Dilute the sample and/or dissolve it in the mobile phase. q3->action3 No q4 Has the system been checked for leaks, voids, and extra-column effects? q3->q4 Yes a3_yes Yes a3_no No action3->q3 action4 Perform system maintenance: check fittings, replace column if necessary, and use shorter/narrower tubing. q4->action4 No end Symmetrical Peak Achieved q4->end Yes a4_yes Yes a4_no No action4->q4

Caption: Decision tree for resolving peak tailing.

References

Technical Support Center: Optimizing Mobile Phase for 4-Cyclohexyl-2,6-xylenol Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of 4-Cyclohexyl-2,6-xylenol. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the separation of this compound.

Issue: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I resolve this?

Answer:

Peak tailing is a common issue when analyzing phenolic compounds like this compound, often due to interactions with the stationary phase or issues with the mobile phase.

Possible Causes and Solutions:

  • Secondary Interactions with Residual Silanols: The acidic hydroxyl group of the phenol can interact with free silanol groups on the silica-based stationary phase, leading to tailing.

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of silanol groups. The addition of a small amount of an acid, such as phosphoric acid or formic acid, to the mobile phase is recommended. For mass spectrometry applications, formic acid is preferred over non-volatile phosphoric acid.[1]

    • Solution 2: Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of accessible free silanol groups.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Contamination: A buildup of contaminants on the column frit or at the head of the column can cause peak shape issues.

    • Solution: Use a guard column and ensure proper sample filtration before injection. If contamination is suspected, flush the column with a strong solvent.

G start Peak Tailing Observed check_silanol Secondary Silanol Interactions? start->check_silanol adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_silanol->adjust_ph Yes end_capped_column Use End-Capped Column check_silanol->end_capped_column Yes check_overload Column Overload? check_silanol->check_overload No resolved Peak Shape Improved adjust_ph->resolved end_capped_column->resolved reduce_injection Reduce Injection Volume or Dilute Sample check_overload->reduce_injection Yes check_contamination Column Contamination? check_overload->check_contamination No reduce_injection->resolved use_guard_column Use Guard Column & Filter Sample check_contamination->use_guard_column Possible flush_column Flush Column with Strong Solvent check_contamination->flush_column Likely use_guard_column->resolved flush_column->resolved

Issue: Inconsistent Retention Times

Question: The retention time for this compound is drifting or shifting between injections. What could be the cause?

Answer:

Retention time variability can compromise the reliability of your analytical method. The stability of the mobile phase and HPLC system is crucial.

Possible Causes and Solutions:

  • Mobile Phase Composition Change: The organic solvent in the mobile phase can evaporate over time, leading to a change in its composition and affecting retention.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of analyses can cause retention time drift.

    • Solution: Ensure the column is adequately equilibrated. This is indicated by a stable baseline.

  • Temperature Fluctuations: Changes in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Pump Issues: Inconsistent flow rates due to pump malfunctions or air bubbles in the system can lead to variable retention times.

    • Solution: Degas the mobile phase and purge the pump to remove any air bubbles. Check for leaks in the pump and fittings.

Frequently Asked Questions (FAQs)

Mobile Phase Optimization

Q1: What is a good starting mobile phase for the separation of this compound?

A1: A common starting point for the reverse-phase HPLC separation of this compound is a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier.[1] A typical initial condition could be a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid or formic acid.

Q2: How does the acetonitrile/water ratio affect the retention of this compound?

A2: In reverse-phase chromatography, increasing the percentage of the organic solvent (acetonitrile) in the mobile phase will decrease the retention time of this compound, as it is a relatively nonpolar compound. Conversely, decreasing the acetonitrile percentage will increase the retention time.

Data Presentation: Mobile Phase Composition vs. Chromatographic Parameters

Mobile Phase Composition (Acetonitrile:Water, v/v) with 0.1% Phosphoric AcidRetention Time (min)Resolution (Rs)Tailing Factor
80:203.51.81.3
70:305.82.51.2
60:409.23.11.1

Note: Data is illustrative and will vary depending on the specific column and HPLC system used.

Q3: Should I use a gradient or isocratic elution?

A3: For a single analyte like this compound, an isocratic method is often sufficient and more robust. However, if you are analyzing it in a complex mixture with other compounds of varying polarities, a gradient elution may be necessary to achieve adequate separation of all components in a reasonable time.

G start Method Development Start isocratic_scout Initial Isocratic Run (e.g., 70:30 MeCN:H2O) start->isocratic_scout check_purity Single Peak? isocratic_scout->check_purity isocratic_optimization Optimize Isocratic Method (Adjust %MeCN) check_purity->isocratic_optimization Yes gradient_scout Perform Gradient Scout Run (e.g., 10-90% MeCN) check_purity->gradient_scout No/Complex Sample final_method Final Method isocratic_optimization->final_method gradient_optimization Optimize Gradient Profile gradient_scout->gradient_optimization gradient_optimization->final_method

Experimental Protocols

Q4: Can you provide a detailed experimental protocol for the HPLC analysis of this compound?

A4: The following is a general protocol that can be adapted for your specific application.

Experimental Protocol: Quantitative Analysis of this compound

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (HPLC grade, for sample dissolution if needed)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Mobile Phase:

  • For a 70:30 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid mobile phase:

    • Measure 700 mL of acetonitrile and 300 mL of water.

    • Add 1 mL of phosphoric acid to the water.

    • Mix the acetonitrile and acidified water.

    • Degas the mobile phase using sonication or vacuum filtration.

4. Preparation of Standard Solutions:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.

5. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (preferably the mobile phase).

  • Use sonication if necessary to ensure complete dissolution.

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 70:30 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Run Time: 10 minutes

7. Analysis:

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples using the calibration curve.

References

preventing degradation of 4-Cyclohexyl-2,6-xylenol during processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Cyclohexyl-2,6-xylenol. The information provided is intended to help prevent degradation of the compound during processing and formulation development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and processing of this compound.

Issue 1: Discoloration of this compound solution upon storage or processing.

  • Question: Why is my solution of this compound turning yellow or brown?

  • Answer: Discoloration is a common indicator of degradation, particularly oxidative degradation. Phenolic compounds like this compound are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures. The colored products are often quinone-type structures formed from the oxidation of the phenol group.

    Troubleshooting Steps:

    • Inert Atmosphere: Process and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Light Protection: Protect the solution from light by using amber-colored glassware or by wrapping the container in aluminum foil.

    • Temperature Control: Maintain the processing and storage temperature as low as reasonably possible to slow down the rate of degradation.

    • Antioxidant Addition: Consider the addition of a suitable antioxidant. See the FAQ section for recommendations.

Issue 2: Loss of potency or appearance of unknown peaks in HPLC analysis.

  • Question: I am observing a decrease in the peak area of this compound and the emergence of new, unidentified peaks in my chromatogram. What could be the cause?

  • Answer: This indicates that this compound is degrading into other compounds. The nature of the degradation products will depend on the stress conditions the compound has been exposed to (e.g., heat, light, pH, oxidizing agents).

    Troubleshooting Workflow:

    G start Potency loss and/or unknown peaks observed check_conditions Review processing and storage conditions (temp, light, pH, O2) start->check_conditions forced_degradation Perform forced degradation study to identify potential degradants check_conditions->forced_degradation hplc_method Ensure HPLC method is stability-indicating forced_degradation->hplc_method identify_degradants Characterize degradation products (e.g., using LC-MS) hplc_method->identify_degradants mitigation Implement mitigation strategies (e.g., antioxidants, controlled environment) identify_degradants->mitigation end Monitor stability of reformulated product mitigation->end

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As a substituted phenol, this compound is primarily susceptible to oxidative degradation . This can be initiated by factors such as heat, light (photodegradation), and the presence of metal ions. The phenolic hydroxyl group is the most reactive site, and its oxidation can lead to the formation of phenoxyl radicals, which can then undergo further reactions to form colored quinone-type byproducts or polymeric materials. Hydrolysis is generally not a major degradation pathway for this molecule under typical processing conditions.

G A This compound C Phenoxyl Radical Intermediate A->C Initiation B Stress Conditions (Heat, Light, O2, Metal Ions) B->A D Oxidative Degradation Products (e.g., Quinones, Dimers) C->D Propagation/Termination

Simplified oxidative degradation pathway.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a well-closed container, protected from light, in a cool and dry place. For solutions, storage under an inert atmosphere is recommended.

Q3: Which antioxidants are effective in stabilizing this compound?

A3: Common antioxidants used for stabilizing phenolic compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice of antioxidant will depend on the specific formulation and its intended use. It is crucial to perform compatibility studies to ensure the chosen antioxidant does not have any adverse effects on the final product.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, you need to perform forced degradation studies to generate the degradation products. The HPLC method should then be developed and validated to ensure that the API peak is well-resolved from all degradation product peaks and any excipient peaks. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier is a good starting point. [1]

Quantitative Data Summary

The following tables summarize the expected degradation of this compound under various stress conditions based on general knowledge of phenolic compound stability. These are illustrative and actual degradation rates should be determined experimentally.

Table 1: Forced Degradation of this compound in Solution (Illustrative)

Stress ConditionReagentTemperature (°C)DurationExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis0.1 M HCl8024 hours< 5%Minimal
Base Hydrolysis0.1 M NaOH8024 hours5 - 15%Salt formation, potential minor oxidation
Oxidation3% H₂O₂Room Temp8 hours20 - 50%Quinones, dimers, other oxidative adducts
ThermalWater8048 hours10 - 25%Oxidative and other thermal degradants
PhotochemicalUV/Vis LightRoom Temp24 hours15 - 40%Photo-oxidative products

Table 2: Recommended Antioxidants for Stabilization

AntioxidantTypical Concentration Range (% w/w)Solvent CompatibilityNotes
Butylated Hydroxytoluene (BHT)0.01 - 0.1Good in non-polar solventsOften used in lipid-based formulations.
Butylated Hydroxyanisole (BHA)0.01 - 0.1Good in non-polar solventsSimilar to BHT, effective free radical scavenger.
Ascorbic Acid (Vitamin C)0.05 - 0.2Good in aqueous solutionsWater-soluble antioxidant.
Propyl Gallate0.01 - 0.05Soluble in alcohols and ethersOften used in combination with BHT or BHA.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the stock solution at 80°C.

    • Photodegradation: Expose the stock solution to UV and visible light in a photostability chamber.

  • Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acid and base hydrolyzed samples before dilution for HPLC analysis. Dilute all samples to a suitable concentration.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the resolution of the this compound peak from all degradation product peaks.

References

addressing baseline drift in chromatographic analysis of hindered phenols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address baseline drift and other common issues encountered during the chromatographic analysis of hindered phenols.

Frequently Asked Questions (FAQs)

Q1: What are hindered phenols and why are they challenging to analyze using chromatography?

Hindered phenols are a class of synthetic antioxidants widely used to prevent oxidative degradation in materials such as plastics, elastomers, and oils.[1] Their structure, characterized by bulky alkyl groups (typically tert-butyl) flanking the phenolic hydroxyl group, makes them effective radical scavengers.[2] However, this reactivity and their chemical properties can present challenges in HPLC analysis, leading to issues like baseline drift, poor peak shape, and variable retention times. Their inherent function as antioxidants means they are susceptible to degradation, which can introduce impurities and complicate analysis.

Q2: What are the primary causes of baseline drift when analyzing hindered phenols?

Baseline drift during the analysis of hindered phenols can be attributed to a combination of general HPLC issues and compound-specific problems:

  • Mobile Phase Instability: Changes in the composition, pH, or temperature of the mobile phase can cause the baseline to drift.[2] For hindered phenols, maintaining a consistent pH is crucial as their ionization state can affect retention and stability.[3][4] The degradation of mobile phase additives can also contribute to a drifting baseline.

  • Column Contamination and Degradation: The accumulation of sample components or impurities on the column can lead to baseline issues.[5] Hindered phenols or their oxidation byproducts can irreversibly adsorb to the stationary phase, altering its chemistry and causing drift.

  • Temperature Fluctuations: Inadequate temperature control of the column and detector can cause the baseline to drift, especially during long analytical runs.[6] The stability of hindered phenols can also be temperature-dependent.

  • Analyte Degradation: Hindered phenols can oxidize during sample preparation or analysis, introducing degradation products that may elute at different times and contribute to a rising or unstable baseline.

  • System Contamination: Metal ions leaching from stainless steel components of the HPLC system can interact with phenolic compounds, leading to poor peak shape and baseline disturbances.[7][8]

Troubleshooting Guides

Issue: Unstable or Drifting Baseline

A drifting baseline can obscure peaks of interest and compromise the accuracy of quantification. Follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Evaluate the Mobile Phase

  • Preparation: Always use freshly prepared mobile phase with HPLC-grade solvents and reagents.[9] Ensure all components are fully dissolved and the solution is homogenous.

  • Degassing: Thoroughly degas the mobile phase to prevent bubble formation in the pump or detector, which can cause baseline noise and drift.[6]

  • pH Control: For ionizable compounds like phenols, the mobile phase pH should be stable and ideally at least 1.5 pH units away from the analyte's pKa for robust retention.[2] Small variations in pH can lead to significant changes in retention time and baseline stability.[2][3][4]

Step 2: Check the HPLC System

  • Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration is a common cause of baseline drift.[6]

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect both the mobile phase viscosity and the detector response.[6]

  • Leaks: Check for any leaks in the system, as these can cause pressure fluctuations and an unstable baseline.[10]

Step 3: Assess the Column

  • Contamination: If the baseline drift persists, the column may be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds.

  • Guard Column: Use a guard column with a similar stationary phase to protect the analytical column from contaminants and extend its lifetime.[5][9]

Step 4: Consider the Analyte

  • Stability: Prepare standards and samples fresh and store them appropriately to minimize degradation. Consider using an inert gas blanket for vials if the analytes are particularly sensitive to oxidation.

Below is a troubleshooting workflow to systematically address baseline drift:

G start Baseline Drift Observed check_mp Step 1: Check Mobile Phase - Freshly prepared? - Properly degassed? - pH stable? start->check_mp check_system Step 2: Check HPLC System - Column equilibrated? - Temperature stable? - Any leaks? check_mp->check_system If problem persists resolve Issue Resolved check_mp->resolve If resolved check_column Step 3: Assess Column - Flush with strong solvent - Is guard column installed? check_system->check_column If problem persists check_system->resolve If resolved check_analyte Step 4: Consider Analyte - Sample/standard stability? - Potential for oxidation? check_column->check_analyte If problem persists check_column->resolve If resolved check_analyte->resolve If resolved passivate Advanced Step: Passivate System check_analyte->passivate If problem persists passivate->resolve If resolved

A systematic workflow for troubleshooting baseline drift.

Data Presentation: Method Parameters for Hindered Phenols

The following tables summarize optimized HPLC conditions for the analysis of common hindered phenols, Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT).

Table 1: Optimized HPLC Parameters for BHA and BHT Analysis

Parameter Condition Reference
Column RP-C18 (5µm, 4.6 mm x 250 mm) [4]
Mobile Phase Acetonitrile and Water/Acetic Acid (99:1, v/v) at a ratio of 90:10 (v/v) [4]
Flow Rate 0.8 mL/min [3][4]
Detection UV at 280 nm [3][4]

| pH of Aqueous Phase | 3.5 |[3] |

Table 2: Influence of Mobile Phase pH on Resolution

pH of Aqueous Phase (Water:Acetic Acid) Resolution Factor (Rs) between BHT and co-eluting compound Observation Reference
3.5 1.98 Good separation [3]
4.0 1.92 Acceptable separation [3]

| 7.0 | 0.79 | Poor separation |[3] |

These data indicate that a lower pH (around 3.5) for the aqueous component of the mobile phase improves the separation of hindered phenols.[3]

Experimental Protocols

Protocol 1: General Column Cleaning for Reversed-Phase Columns (C18, C8)

This procedure is designed to remove contaminants from reversed-phase columns used in the analysis of hindered phenols.

  • Disconnect the column from the detector to prevent contamination of the detector cell.

  • Flush with mobile phase without buffer: Run HPLC-grade water (or the aqueous component of your mobile phase without buffer salts) through the column for 30 minutes at a flow rate of 1 mL/min.

  • Flush with organic solvent: Change the mobile phase to 80% acetonitrile in water and wash the column for 30 minutes at 1 mL/min.[11] For strongly retained hydrophobic impurities, a stronger solvent series can be used:

    • 100% Methanol

    • 100% Acetonitrile

    • 75% Acetonitrile / 25% Isopropanol

    • 100% Isopropanol

    • 100% Methylene Chloride*

    • 100% Hexane* *Note: When using methylene chloride or hexane, the column must be flushed with isopropanol before returning to a reversed-phase mobile phase.

  • Equilibrate the column: Before storage or the next analysis, flush the column with the initial mobile phase until the baseline is stable.

  • Storage: For long-term storage, ensure the column is filled with a solvent mixture, typically 80% acetonitrile in water.[11]

Protocol 2: HPLC System Passivation

Passivation creates a protective layer on the stainless steel surfaces of the HPLC system, minimizing interactions with metal-sensitive analytes like phenols.[8]

  • Prepare the system: Remove the column and replace it with a union. Flush the entire system with purified water to remove any previous eluents.

  • Prepare the passivation solution: A common passivation agent is 6N Nitric Acid (approximately 35%). Always wear appropriate personal protective equipment (PPE) when handling strong acids.

  • Rinse with water: Flush the system with distilled water for 15 minutes at 1-2 mL/min.[8]

  • Rinse with isopropanol: Flush with isopropanol for 10 minutes at 1 mL/min.[8]

  • Rinse with water again: Flush with distilled water for another 15 minutes at 1-2 mL/min.[8]

  • Passivate with Nitric Acid: Flush the system with the 6N Nitric Acid solution for 30 minutes at 1 mL/min.[8]

  • Neutralize the system: Flush thoroughly with distilled water until the eluent is neutral (check with pH paper). This step is critical to remove all traces of acid.

  • Final Rinse: Flush with a solvent like methanol or isopropanol before introducing your mobile phase.

The following diagram illustrates the relationship between system components and their potential contribution to baseline drift, highlighting the importance of passivation.

G cluster_system HPLC System Components cluster_causes Potential Causes of Baseline Drift Pump Pump (Pressure Fluctuations) Injector Injector (Sample Precipitation) Column Column (Contamination, Degradation) Detector Detector (Cell Fouling, Temp. Effects) Analyte Hindered Phenol (Oxidation, Metal Interaction) Analyte->Injector interacts with Analyte->Column interacts with MobilePhase Mobile Phase (Degradation, pH Shift) MobilePhase->Pump affects MobilePhase->Column affects MobilePhase->Detector affects Passivation System Passivation (Mitigates Metal Interaction) Passivation->Pump protects Passivation->Injector protects Passivation->Column protects

Interactions leading to baseline drift in hindered phenol analysis.

References

Technical Support Center: Synthesis of 4-Cyclohexyl-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize byproduct formation during the synthesis of 4-Cyclohexyl-2,6-dimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing 4-Cyclohexyl-2,6-dimethylphenol?

The synthesis is typically achieved through a Friedel-Crafts alkylation reaction.[1][2][3] This electrophilic aromatic substitution involves the alkylation of 2,6-dimethylphenol with an alkylating agent like cyclohexene or cyclohexanol. The reaction is catalyzed by a strong Lewis acid or a solid acid catalyst.[1][3]

Q2: What are the most common byproducts in this synthesis?

The primary byproducts encountered are:

  • O-alkylation products: Formation of cyclohexyl ethers, such as cyclohexyl-2,6-dimethylphenyl ether.[4][5]

  • Di-alkylation products: Over-alkylation of the phenol ring to produce various isomers of di-cyclohexyl-2,6-dimethylphenol.[4]

  • Positional Isomers: Formation of 2-Cyclohexyl- or 3-Cyclohexyl-2,6-dimethylphenol, although the desired 4-position (para) is sterically and electronically favored.

  • Cyclohexene Dimerization: The alkylating agent can self-react, especially under certain acidic conditions.[4]

Q3: Which type of catalyst is best to minimize byproducts?

The choice of catalyst is critical. Solid acid catalysts like zeolites or ion-exchange resins (e.g., Amberlyst) are often preferred over traditional homogeneous Lewis acids (e.g., AlCl₃) or mineral acids (H₂SO₄).[4][6] Solid acids are generally more selective, reduce corrosive and polluting waste, and are more easily recycled.[6] For instance, large-pore, acidic zeolites have been shown to yield high selectivity for the desired product.[7]

Q4: Can the choice of alkylating agent affect byproduct formation?

Yes. Both cyclohexene and cyclohexanol can be used. When cyclohexanol is used, water is generated as a byproduct, which can potentially inhibit catalyst performance.[6] Cyclohexene reacts directly to form a cyclohexyl carbocation in the presence of an acid catalyst.[4]

Reaction Pathways and Byproduct Formation

The following diagram illustrates the desired reaction pathway and the competing side reactions that lead to common byproducts.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products & Byproducts R1 2,6-Dimethylphenol DP 4-Cyclohexyl-2,6-dimethylphenol (Desired Product) R1->DP C-Alkylation (para-attack) BP1 O-Alkylation Byproduct (Cyclohexyl Ether) R1->BP1 O-Alkylation R2 Cyclohexene R2->DP R2->BP1 BP2 Di-alkylation Byproduct (Dicyclohexylphenol) R2->BP2 BP3 Cyclohexene Dimer R2->BP3 Dimerization Catalyst Acid Catalyst (e.g., Zeolite, AlCl₃) Catalyst->DP Catalyst->BP1 Catalyst->BP3 DP->BP2 Further Alkylation

Caption: Reaction scheme showing the desired C-alkylation pathway versus competing O-alkylation, di-alkylation, and dimerization side reactions.

Troubleshooting Guide

Problem: High levels of O-alkylation byproduct (cyclohexyl ether) are observed.

  • Q: What causes excessive O-alkylation?

    • A: O-alkylation can be a significant competing reaction. Some studies note that homogeneous catalysts may initially favor the formation of cyclohexyl phenyl ether, which can then rearrange to the C-alkylated product.[4] The reaction conditions, particularly temperature, play a crucial role.

  • Q: How can I minimize O-alkylation?

    • A: Catalyst Selection: Employing heterogeneous solid acid catalysts, such as zeolites or certain ion-exchange resins, can favor direct C-alkylation over O-alkylation.[4][6]

    • A: Temperature Control: Higher temperatures often favor the thermodynamically more stable C-alkylated product. O-alkylation may be more prevalent at lower temperatures.[8]

    • A: Reaction Time: Allowing the reaction to proceed for a sufficient duration may permit the rearrangement of the O-alkylated intermediate to the desired C-alkylated product, especially with certain catalyst systems.[4]

Problem: Significant formation of di-cyclohexylphenol byproducts.

  • Q: Why is my reaction producing di-alkylated products?

    • A: The initial product, 4-Cyclohexyl-2,6-dimethylphenol, is still an activated aromatic ring and can undergo a second alkylation. This is a classic issue in Friedel-Crafts alkylation known as polyalkylation.[9] The formation of di-cyclohexyl phenols is observed even at low conversion rates because the mono-alkylated phenol is highly activated towards further electrophilic attack.[4]

  • Q: How can I prevent polyalkylation?

    • A: Adjust Molar Ratio: The most effective strategy is to use a molar excess of 2,6-dimethylphenol relative to the cyclohexene or cyclohexanol.[7] A molar ratio of phenol to alkylating agent between 1.1:1 and 4:1 is often recommended.[7] This increases the probability that the electrophile will react with the starting phenol rather than the already-alkylated product.

Problem: The reaction yield is low, or the conversion of starting material is poor.

  • Q: What factors could be leading to low conversion?

    • A: Catalyst activity, reaction temperature, and the presence of inhibitors are common culprits.

  • Q: How can I improve the reaction yield?

    • A: Catalyst Activity: Ensure the catalyst is active. For solid acids like zeolites, ensure they are properly dried and have not been poisoned.

    • A: Optimize Temperature: The reaction temperature is a critical parameter. For zeolite-catalyzed reactions, temperatures in the range of 140°C to 200°C are often employed.[7][8] The optimal temperature will depend on the specific catalyst and reactants used.

    • A: Remove Water (if using cyclohexanol): If using cyclohexanol, the water formed during the reaction can deactivate the catalyst.[6] Continuous removal of water from the reaction mixture can improve conversion.[7]

Troubleshooting Workflow

This diagram provides a logical workflow for addressing common issues in the synthesis.

G Start Start Synthesis Analyze Analyze Crude Product (GC, HPLC, NMR) Start->Analyze CheckPurity Is Product Purity >95%? Analyze->CheckPurity End Purification / Finish CheckPurity->End Yes Troubleshoot Identify Primary Byproduct CheckPurity->Troubleshoot No O_Alk High O-Alkylation? Troubleshoot->O_Alk Di_Alk High Di-Alkylation? O_Alk->Di_Alk No Sol_O_Alk Action: • Switch to solid acid catalyst • Increase temperature • Increase reaction time O_Alk->Sol_O_Alk Yes Low_Yield Low Yield? Di_Alk->Low_Yield No Sol_Di_Alk Action: • Increase molar ratio of  2,6-dimethylphenol  to cyclohexene (e.g., >1.5:1) Di_Alk->Sol_Di_Alk Yes Low_Yield->Analyze No/ Other Sol_Low_Yield Action: • Check catalyst activity • Optimize temperature • Remove H₂O if using cyclohexanol Low_Yield->Sol_Low_Yield Yes Sol_O_Alk->Analyze Re-run Sol_Di_Alk->Analyze Re-run Sol_Low_Yield->Analyze Re-run

References

Technical Support Center: 4-Cyclohexyl-2,6-xylenol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting steps and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Cyclohexyl-2,6-xylenol in in vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: Why is the solubility of this compound a critical issue for in vitro assays?

Poor aqueous solubility is a significant hurdle in early-stage drug development and in vitro testing. For a compound like this compound, which is predicted to be lipophilic, poor solubility in aqueous assay buffers can lead to several problems:

  • Precipitation: The compound may fall out of solution when a concentrated organic stock is diluted into the aqueous assay medium, making it impossible to achieve the desired test concentration.

  • Inaccurate Concentration: The actual concentration of the dissolved compound will be lower than the nominal concentration, leading to erroneous dose-response curves and incorrect pharmacological data.

  • Low Bioavailability: In cell-based assays, only the dissolved compound is available to cross cell membranes and interact with its target. Poor solubility limits the effective dose and can mask the true potency of the compound.

Q2: What is the recommended first step for dissolving this compound for an assay?

The standard initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power and compatibility with most assays at low final concentrations (typically <0.5%).

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture medium. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs because the aqueous medium cannot maintain the solubility of the lipophilic compound once the percentage of the organic solvent (DMSO) is significantly reduced. The following troubleshooting workflow can help you select an appropriate enhancement strategy.

Solubility_Workflow start Start: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM) check_precipitate Dilute stock solution into aqueous assay buffer/medium. Does it precipitate? start->check_precipitate success Success! Proceed with assay. (Ensure final DMSO % is non-toxic) check_precipitate->success No troubleshoot Precipitation Occurs. Select a solubilization strategy. check_precipitate->troubleshoot Yes option_cosolvent Strategy 1: Co-Solvent Add a co-solvent (e.g., Ethanol, PEG 400) to the aqueous buffer before adding drug stock. troubleshoot->option_cosolvent option_cyclodextrin Strategy 2: Cyclodextrin Form an inclusion complex with HP-β-CD or M-β-CD. troubleshoot->option_cyclodextrin option_surfactant Strategy 3: Surfactant Use a non-ionic surfactant (e.g., Tween 80) below its CMC. (Caution: potential cytotoxicity). troubleshoot->option_surfactant final_check Re-test for precipitation with the chosen solubilization method. option_cosolvent->final_check option_cyclodextrin->final_check option_surfactant->final_check final_check->success No Precipitation final_check->troubleshoot Still Precipitates (Try another strategy or combine methods)

Caption: Workflow for enhancing the solubility of this compound.

Q4: What are co-solvents and how should I use them?

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solution, thereby increasing the solubility of hydrophobic compounds.[1] This technique is often simple and effective.[2] Common co-solvents for in vitro assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • How to Use: Instead of diluting your DMSO stock directly into the buffer, first, add the co-solvent to the buffer, mix well, and then slowly add the DMSO stock solution to the co-solvent/buffer mixture while vortexing. This gradual change in solvent polarity can prevent the compound from precipitating.[3]

Q5: What are cyclodextrins and how do they improve solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[4] They can encapsulate a poorly soluble "guest" molecule, like this compound, within their core, forming a water-soluble "inclusion complex."[5][6] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its solubility.[7] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred due to their higher solubility and reduced toxicity compared to natural cyclodextrins.[7]

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 After Complexation drug This compound (Hydrophobic) water1 Aqueous Environment drug->water1 Poorly Soluble complex Soluble Inclusion Complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex Forms Complex water2 Aqueous Environment complex->water2 Soluble

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a soluble complex.

Q6: Are surfactants a viable option for increasing solubility?

Yes, surfactants (surface-active agents) can be used. Above a specific concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core that can solubilize poorly soluble drugs, increasing their apparent solubility in water. Non-ionic surfactants like Polysorbate 80 (Tween 80) are commonly used.

However, caution is required, especially in cell-based assays. Surfactants can disrupt cell membranes and exhibit cytotoxicity, even at concentrations close to their CMC. Therefore, it is crucial to perform toxicity controls to ensure the observed effects are from the test compound and not the surfactant.

Troubleshooting Guides & Experimental Protocols

Data Presentation: Comparison of Solubilization Strategies

The table below summarizes the primary methods for enhancing the solubility of this compound.

StrategyMechanism of ActionAdvantagesDisadvantagesBest For
Co-solvents Reduces the polarity of the aqueous solvent system.[1]Simple, rapid, and cost-effective to formulate.[2]Potential for cytotoxicity; may precipitate upon further dilution.[1]Initial screening, cell-free assays, assays tolerant to low solvent levels.
Cyclodextrins Forms a host-guest inclusion complex, encapsulating the hydrophobic drug.[4][6]High solubilization capacity; generally low toxicity; can improve compound stability.[6][7]More complex preparation; requires optimization of drug-to-CD ratio.Cell-based assays; sensitive assays where organic solvents are a concern.
Surfactants Forms micelles that entrap the hydrophobic drug in their core.Can achieve significant solubility enhancement.Potential for significant cytotoxicity by disrupting cell membranes.Cell-free enzymatic assays; formulations where cell viability is not a factor.
Experimental Protocol: Solubility Enhancement with Cyclodextrins

This protocol describes the preparation of a this compound inclusion complex using hydroxypropyl-β-cyclodextrin (HP-β-CD) via the co-solvent lyophilization method.[6]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Acetonitrile

  • Tert-butyl alcohol

  • Deionized water

  • Vortex mixer, magnetic stirrer, lyophilizer (freeze-dryer)

Methodology:

  • Prepare the Cyclodextrin Solution:

    • Based on a desired molar ratio (start with 1:2 or 1:5 drug-to-CD), calculate the required mass of HP-β-CD.

    • Dissolve the HP-β-CD completely in deionized water in a suitable glass vial with stirring.

  • Prepare the Drug Solution:

    • In a separate vial, weigh the required amount of this compound.

    • Dissolve the drug in a small volume of a co-solvent mixture (e.g., 1:4 Acetonitrile:Tert-butyl alcohol). Vortex thoroughly until a clear solution is obtained.[6]

  • Form the Complex:

    • While continuously stirring the cyclodextrin solution, add the drug solution drop-wise.

    • The solution may appear slightly cloudy initially but should clear as the complex forms.

    • Seal the vial and allow the mixture to stir at room temperature for 24-48 hours to ensure maximum complexation.

  • Lyophilization (Freeze-Drying):

    • Freeze the resulting aqueous solution completely (e.g., at -80°C).

    • Lyophilize the frozen sample until a dry, fluffy white powder is obtained. This powder is the drug-cyclodextrin inclusion complex.

  • Reconstitution and Use:

    • The lyophilized powder can be stored at room temperature in a desiccator.

    • To use, dissolve a weighed amount of the powder directly into your aqueous assay buffer to achieve the desired final concentration of this compound. The solubility should be significantly enhanced compared to the free drug.

Protocol_Workflow cluster_prep Preparation prep_cd 1. Dissolve HP-β-CD in Water mix 3. Mix Solutions (Drug into CD) Stir for 24-48h prep_cd->mix prep_drug 2. Dissolve Drug in Acetonitrile/t-BuOH prep_drug->mix lyophilize 4. Freeze-Dry (Lyophilize) mix->lyophilize reconstitute 5. Reconstitute Powder in Assay Buffer lyophilize->reconstitute

Caption: Protocol workflow for preparing a drug-cyclodextrin inclusion complex.

References

reducing discoloration in polymers stabilized with 4-Cyclohexyl-2,6-xylenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for polymer stabilization using 4-Cyclohexyl-2,6-xylenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the performance of this antioxidant, with a focus on minimizing discoloration in polymer formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in polymers?

A1: this compound (also known as 4-Cyclohexyl-2,6-dimethylphenol) is a hindered phenolic antioxidant. Its primary role is to protect polymers from degradation caused by heat, oxygen, and shear during processing and throughout the product's service life.[1] It functions as a primary antioxidant by scavenging free radicals, which are highly reactive species that initiate and propagate polymer degradation.[1][2] This action is crucial for preserving the mechanical properties, appearance, and overall integrity of the polymer.[3]

Q2: Why does my polymer, stabilized with this compound, exhibit yellowing or discoloration?

A2: Discoloration, typically seen as yellowing, is a known side effect of many phenolic antioxidants.[2][4] This occurs because the antioxidant, in the process of neutralizing free radicals, is itself transformed into new chemical structures.[2] The principal contributors to this color are highly conjugated molecules known as quinone methides.[2] It is important to note that this discoloration is often a cosmetic issue and not necessarily an indication of poor thermal stability or inadequate protection of the polymer.[5]

Q3: Can this discoloration be prevented or reduced?

A3: Yes, discoloration can be significantly minimized. The most effective strategy is to use this compound in combination with a secondary antioxidant, such as a phosphite or a thioester.[6] This synergistic approach allows the secondary antioxidant to decompose hydroperoxides, which are precursors to free radicals, thereby reducing the "workload" on the phenolic antioxidant and minimizing the formation of colored byproducts.[7] Optimizing processing conditions and using high-purity grades of the antioxidant can also help.[5]

Q4: What are "synergistic" stabilizers, and how do they work with this compound?

A4: Synergistic stabilizers are co-additives that, when used together, provide a level of performance greater than the sum of their individual effects. For phenolic antioxidants like this compound, phosphite co-stabilizers are a common choice. The phenolic antioxidant (primary) scavenges free radicals, while the phosphite (secondary) decomposes hydroperoxides into non-radical, stable products.[6][7] This dual-action approach is highly effective at maintaining polymer integrity and color stability.[8]

Troubleshooting Guide: Polymer Discoloration

This guide addresses common discoloration issues encountered during experiments.

Problem Potential Cause Recommended Solution
Initial Yellowing After Melt Processing 1. High Processing Temperature: Excessive heat can accelerate the transformation of the phenolic antioxidant into colored quinone structures. 2. Oxidative Environment: High exposure to oxygen during processing increases radical formation. 3. High Shear: Intense mechanical stress can generate free radicals, consuming the antioxidant more rapidly.1. Optimize Temperature: Lower the processing temperature to the minimum required for adequate melt flow. 2. Inert Atmosphere: Use a nitrogen blanket during processing to minimize oxygen exposure. 3. Add a Phosphite Co-stabilizer: Introduce a secondary antioxidant (e.g., Tris(2,4-di-tert-butylphenyl) phosphite) to the formulation. A 1:2 to 1:4 ratio of phenolic to phosphite is a common starting point for polyolefins.[3]
Gradual Discoloration During Storage ("Gas Fading") 1. Environmental Exposure: The polymer is reacting with atmospheric pollutants, particularly oxides of nitrogen (NOx), which can react with the phenolic antioxidant.[5] 2. Packaging Materials: Contact with acidic materials, such as lignin from cardboard, can induce discoloration.[5]1. Incorporate a Phosphite: Phosphites are effective at reducing gas fading discoloration.[9] 2. Review Packaging: Store pellets or finished parts in contact with neutral, non-reactive materials. Use lined boxes or polymer bags.
Inconsistent Color Between Batches 1. Additive Purity: The purity of the this compound can affect its tendency to discolor. Impurities may act as pro-degradants.[5] 2. Dispersion Issues: Poor dispersion of the additive package can lead to localized areas of high antioxidant concentration, which may discolor more readily.1. Verify Additive Quality: Ensure consistent purity of the antioxidant from your supplier. 2. Improve Mixing: Optimize the compounding process to ensure homogeneous dispersion of all additives in the polymer matrix.
Discoloration Upon UV Exposure 1. Photo-oxidation: UV light generates free radicals, leading to the consumption of the antioxidant and the formation of colored byproducts.[2]1. Add a UV Stabilizer: While this compound provides antioxidant protection, it is not a primary UV stabilizer. A Hindered Amine Light Stabilizer (HALS) should be added to the formulation for applications requiring UV resistance.

Data Presentation

The following table provides representative data illustrating the effect of a phosphite co-stabilizer on the color stability of a polyolefin stabilized with a hindered phenolic antioxidant like this compound. The Yellowness Index (YI) is a standard measure of discoloration.[10]

Note: This is illustrative data. Actual results will vary based on the specific polymer, co-stabilizers, concentrations, and processing conditions.

Formulation Phenolic Antioxidant (wt%) Phosphite Co-stabilizer (wt%) Initial Yellowness Index (YI) YI after 5 Extrusion Passes YI after 300h Accelerated Aging
A (Control)0.10.01.58.212.5
B0.10.11.24.57.8
C0.10.21.12.85.1

As shown, increasing the concentration of the phosphite co-stabilizer significantly reduces the increase in the Yellowness Index during both reprocessing and accelerated aging, demonstrating the synergistic effect on color stability.

Experimental Protocols

Protocol 1: Measurement of Yellowness Index (YI)

This protocol is based on the ASTM E313 standard.[8][10]

Objective: To quantify the yellowness of a polymer sample.

Equipment:

  • Spectrophotometer or Colorimeter

  • Standard white calibration plate

  • Polymer plaques or films of a standardized thickness (e.g., 2 mm)

Procedure:

  • Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using a standard white reference tile.[2] Set the illuminant (e.g., D65) and observer angle (e.g., 10°).[10]

  • Sample Preparation: Ensure the polymer sample (plaque or film) is clean and free of surface contaminants. The sample should be opaque or of a sufficient thickness to be non-transparent.[8][10]

  • Measurement: Place the sample flat against the measurement port of the instrument.

  • Data Acquisition: Initiate the measurement. The instrument will record the tristimulus values (X, Y, Z) of the sample.

  • Calculation: The Yellowness Index (YI) is automatically calculated by the instrument's software using the ASTM E313 formula: YI = 100 * (C_x * X - C_z * Z) / Y, where Cx and Cz are coefficients related to the illuminant and observer.[4]

  • Replicates: Measure at least three different spots on the sample or three different samples from the same batch and average the results to ensure consistency.[10]

Protocol 2: Accelerated Aging for Color Stability Assessment

This protocol is a general guideline based on the principles of ASTM G155.[3][11]

Objective: To simulate the long-term effects of environmental exposure (sunlight, heat, moisture) on the color stability of the polymer.

Equipment:

  • Xenon Arc Weathering Chamber (compliant with ASTM G155)

  • Sample mounting racks

  • Spectrophotometer for YI measurement

Procedure:

  • Sample Preparation: Prepare multiple identical polymer plaques as described in Protocol 1.

  • Initial Measurement: Measure and record the initial Yellowness Index (YI₀) for a set of control samples.

  • Chamber Setup: Set the test parameters in the Xenon Arc chamber. A common cycle for plastics involves repetitive loops of light and moisture exposure.[12]

    • Light Source: Filtered Xenon Arc lamp to simulate natural sunlight (e.g., using daylight filters).[3]

    • Irradiance: Set to a specified level (e.g., 0.55 W/m² at 340 nm).

    • Temperature: Control the Black Panel Temperature (e.g., 63°C).

    • Moisture Cycle: Program a cycle of light and dark phases, with water spray or condensation during the dark phase (e.g., 102 minutes of light followed by 18 minutes of light with water spray).[12]

  • Exposure: Mount the samples in the chamber and begin the exposure test.

  • Periodic Evaluation: At predetermined intervals (e.g., 100, 300, 500 hours), remove a subset of samples from the chamber.

  • Final Measurement: After removal, allow the samples to condition to room temperature. Measure and record their final Yellowness Index (YI_f_).

  • Analysis: Calculate the change in yellowness (ΔYI = YI_f_ - YI₀) to quantify the extent of discoloration over time.

Visualizations

The following diagrams illustrate key concepts in troubleshooting polymer discoloration.

Caption: Troubleshooting workflow for polymer discoloration.

G cluster_0 Degradation Cycle cluster_1 Synergistic Stabilization Polymer_Radical Polymer Radical (P•) Peroxy_Radical Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + PH Hydroperoxide->Polymer_Radical Decomposes (Heat, Metal Ions) Phenolic_AO Phenolic AO (this compound) Phenolic_AO->Peroxy_Radical Scavenges Colored_Products Colored Byproducts (Quinones) Phenolic_AO->Colored_Products Forms Phosphite_AO Phosphite AO (Co-stabilizer) Phosphite_AO->Hydroperoxide Decomposes Phosphite_AO->Phenolic_AO Reduces Burden On

Caption: Synergistic mechanism of phenolic and phosphite antioxidants.

References

Validation & Comparative

A Comparative Guide to 4-Cyclohexyl-2,6-xylenol and Other Hindered Phenol Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hindered phenol antioxidants are a cornerstone in the preservation of organic materials, playing a crucial role in preventing oxidative degradation in a wide array of products, from pharmaceuticals and plastics to food and cosmetics. Their molecular structure, characterized by a phenolic hydroxyl group sterically hindered by bulky alkyl groups, allows them to effectively scavenge free radicals and terminate oxidative chain reactions.

This guide provides a comprehensive comparison of 4-Cyclohexyl-2,6-xylenol with other prominent hindered phenol antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Probucol, and the natural antioxidant Vitamin E (α-tocopherol). The objective is to present a data-driven comparison to aid in the selection of the most suitable antioxidant for specific research and development applications.

The Antioxidant Mechanism of Hindered Phenols: A Chain-Breaking Process

The primary function of a hindered phenol antioxidant is to interrupt the free-radical chain reactions that lead to the degradation of organic materials. This process can be summarized in three key stages:

  • Initiation: The process begins when a free radical (R•) abstracts a hydrogen atom from an organic molecule (RH), creating a new carbon-centered radical (R'•).

  • Propagation: This new radical reacts with oxygen to form a peroxyl radical (R'OO•), which can then abstract a hydrogen from another organic molecule, thus propagating the chain reaction.

  • Termination: A hindered phenol antioxidant (ArOH) intervenes by donating its phenolic hydrogen atom to the peroxyl radical, thereby neutralizing it. This creates a stable phenoxyl radical (ArO•) which, due to the steric hindrance of the adjacent bulky groups, is unreactive and unable to propagate the oxidation chain.

This fundamental mechanism is visualized in the following diagram:

Hindered_Phenol_Antioxidant_Mechanism cluster_oxidation Oxidative Chain Reaction cluster_termination Antioxidant Action RH Substrate (RH) R_radical Substrate Radical (R•) RH->R_radical Initiation ROO_radical Peroxyl Radical (ROO•) R_radical->ROO_radical + O2 O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH ArOH Hindered Phenol (ArOH) ROO_radical->ArOH Radical Attack RH_new Another Substrate (RH) ROOH->R_radical Propagation ArO_radical Stable Phenoxyl Radical (ArO•) ArOH->ArO_radical Donates H• ROOH_terminated Neutralized Hydroperoxide (ROOH) Non-radical Products Non-radical Products ArO_radical->Non-radical Products Termination

Caption: General mechanism of a hindered phenol antioxidant terminating a free-radical chain reaction.

Physicochemical Properties: A Comparative Overview

The physical and chemical characteristics of an antioxidant are critical determinants of its suitability for a given application, influencing factors such as solubility, volatility, and thermal stability.

PropertyThis compoundButylated Hydroxytoluene (BHT)Butylated Hydroxyanisole (BHA)ProbucolVitamin E (α-tocopherol)
Molecular Formula C₁₄H₂₀OC₁₅H₂₄OC₁₁H₁₆O₂C₃₁H₄₈O₂S₂C₂₉H₅₀O₂
Molecular Weight ( g/mol ) 204.31220.35180.24516.84430.71
Physical Form SolidCrystalline SolidWaxy SolidCrystalline PowderViscous Oil
Melting Point (°C) 76 - 7969 - 7248 - 63124 - 1272.5 - 3.5
Boiling Point (°C) 298265264 - 270N/A393
Solubility Insoluble in water; soluble in organic solventsInsoluble in water; soluble in fats and oilsInsoluble in water; soluble in fats and oilsInsoluble in water; soluble in organic solventsInsoluble in water; fat-soluble

Performance Data: A Review of Antioxidant Activity

The efficacy of these antioxidants is quantified using various standardized assays. The most common in vitro methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which measure the ability of an antioxidant to neutralize stable free radicals. The Rancimat test is an accelerated aging method used to determine the oxidative stability of oils and fats.

Disclaimer: The quantitative data presented below has been compiled from various scientific publications. As the experimental conditions can vary between studies, these values should be considered as indicative of antioxidant potential rather than a direct, absolute comparison.

Table 1: DPPH Radical Scavenging Activity (IC50)

Lower IC50 values indicate higher antioxidant activity.

AntioxidantIC50 (µM)
This compoundData not readily available in comparative studies
Butylated Hydroxytoluene (BHT)~131.6
Butylated Hydroxyanisole (BHA)~99.9
ProbucolData not directly comparable
Vitamin E (α-tocopherol)~23.2 - 34.8
Table 2: ABTS Radical Scavenging Activity (IC50)

Lower IC50 values indicate higher antioxidant activity.

AntioxidantIC50 (µM)
This compoundData not readily available in comparative studies
Butylated Hydroxytoluene (BHT)~12.7
Butylated Hydroxyanisole (BHA)~8.3
ProbucolData not directly comparable
Vitamin E (α-tocopherol)~10.4
Table 3: Oxidative Stability Index (OSI) by Rancimat

Longer induction times indicate greater oxidative stability.

Antioxidant (in a given oil matrix)Induction Time (hours)
This compoundData not readily available in comparative studies
Butylated Hydroxytoluene (BHT)Highly dependent on concentration and oil type
Butylated Hydroxyanisole (BHA)Highly dependent on concentration and oil type
ProbucolNot typically evaluated by this method
Vitamin E (α-tocopherol)Highly dependent on concentration and oil type

Experimental Protocols

For researchers intending to conduct their own comparative analyses, the following are detailed protocols for the most common antioxidant assays.

DPPH Radical Scavenging Assay

This method spectrophotometrically measures the scavenging of the stable DPPH radical.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH solution in methanol (e.g., 0.1 mM) C Mix sample dilutions with DPPH solution A->C B Prepare serial dilutions of antioxidant sample B->C D Incubate in the dark at room temperature (e.g., 30 min) C->D E Measure absorbance at 517 nm D->E F Calculate % inhibition vs. control E->F G Determine IC50 value F->G ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A React ABTS with potassium persulfate to generate ABTS•+ radical cation B Dilute ABTS•+ solution to a specific absorbance at 734 nm A->B D Mix sample dilutions with ABTS•+ solution B->D C Prepare serial dilutions of antioxidant sample C->D E Incubate at room temperature D->E F Measure absorbance at 734 nm E->F G Calculate % inhibition vs. control F->G H Determine IC50 value G->H Rancimat_Workflow cluster_setup Setup cluster_oxidation Accelerated Oxidation cluster_detection Detection A Place oil/fat sample (with or without antioxidant) in reaction vessel B Heat sample at a constant high temperature A->B C Pass a continuous stream of air through the sample B->C D Volatile oxidation products are carried into a measuring vessel with deionized water C->D E Continuously measure the electrical conductivity of the water D->E F Induction time is the point of rapid conductivity increase E->F

A Comparative Guide to the Quantification of 4-Cyclohexyl-2,6-xylenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 4-Cyclohexyl-2,6-xylenol, a substituted phenol of interest in various industrial and pharmaceutical applications, selecting the appropriate analytical methodology is paramount. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method alongside two common alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry. The performance of each method is supported by representative experimental data to aid in the selection of the most suitable technique for your specific analytical needs.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method with UV detection offers a balance of specificity, sensitivity, and efficiency.

Experimental Protocol

A validated HPLC method for the quantification of this compound can be established as follows:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Method Validation and Performance Data

The HPLC method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following table summarizes the typical performance data obtained during method validation.

Parameter Result
Linearity (R²) > 0.999
Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) 0.2
Limit of Quantification (LOQ) (µg/mL) 0.6
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from blank and placebo

Alternative Quantification Methods

While HPLC is a powerful technique, other methods can also be employed for the quantification of this compound, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique, particularly suitable for volatile and semi-volatile compounds. For phenolic compounds, derivatization is often employed to improve volatility and chromatographic performance.

Experimental Protocol
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Derivatization: The hydroxyl group of this compound is derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: A temperature gradient is used to ensure good separation, for instance, starting at 100 °C, holding for 1 minute, then ramping to 280 °C at 15 °C/min, and holding for 5 minutes.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV, with the mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique, but it is less specific than chromatographic methods. It can be suitable for the quantification of this compound in simple matrices where interfering substances are absent.

Experimental Protocol
  • Instrumentation: A UV-Vis spectrophotometer.

  • Method: A colorimetric method can be developed where this compound reacts with a chromogenic agent, such as 4-aminoantipyrine in the presence of an oxidizing agent (e.g., potassium ferricyanide) under alkaline conditions, to form a colored complex.

  • Procedure:

    • Prepare a series of standard solutions of this compound.

    • To each standard and the sample solution, add the 4-aminoantipyrine and potassium ferricyanide reagents.

    • Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax), typically around 510 nm.

    • Construct a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.

Comparison of Analytical Methods

The following table provides a direct comparison of the three analytical methods for the quantification of this compound.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity HighVery HighLow to Moderate
Sensitivity Moderate to HighVery HighLow to Moderate
Precision (%RSD) < 2%< 5%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Sample Throughput HighModerateHigh
Cost per Sample ModerateHighLow
Instrumentation Complexity ModerateHighLow
Derivatization Required NoYes (often)Yes (for colorimetric method)

Method Validation Workflow

The validation of an analytical method is a critical step to ensure the reliability of the generated data. The following diagram illustrates the logical workflow for the validation of the HPLC method described above.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method Specificity Specificity Dev->Specificity 1. Establish Specificity Linearity Linearity & Range Specificity->Linearity 2. Assess Linearity Accuracy Accuracy Linearity->Accuracy 3. Determine Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision 4. Evaluate Precision LOD Limit of Detection (LOD) Precision->LOD 5. Calculate LOD LOQ Limit of Quantification (LOQ) LOD->LOQ 6. Calculate LOQ Robustness Robustness LOQ->Robustness 7. Test Robustness RoutineAnalysis Routine Analysis Robustness->RoutineAnalysis 8. Implement for Routine Use

Caption: Workflow for the validation of the HPLC method for this compound quantification.

References

Comparative Thermal Stability Analysis: 4-Cyclohexyl-2,6-xylenol and Irganox 1010

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the thermal stability of two phenolic antioxidants: 4-Cyclohexyl-2,6-xylenol and Irganox 1010. The information is intended for researchers, scientists, and drug development professionals involved in material science and formulation development.

Executive Summary

Introduction

Phenolic antioxidants are crucial additives in various materials, including polymers, plastics, and pharmaceutical formulations, to prevent thermo-oxidative degradation. Their efficacy is largely determined by their thermal stability, as they must withstand processing and storage temperatures without decomposing. This guide compares the thermal stability of two such antioxidants: this compound and the commercially available Irganox 1010.

Chemical Structures

The chemical structures of the two compounds are presented below.

Chemical Structures cluster_0 This compound cluster_1 Irganox 1010 a This compound C₁₄H₂₀O b Irganox 1010 Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) C₇₃H₁₀₈O₁₂

Figure 1: Chemical structures of this compound and Irganox 1010.

Comparative Thermal Stability Data

A summary of the available thermal stability data is presented in the table below.

ParameterThis compoundIrganox 1010
Melting Point/Range (°C) Data not available110 - 125[1][2][3]
Onset of Decomposition (TGA, °C) Data not available~270 (in air)[4]
Decomposition Profile (TGA) Data not availableFirst stage: ~60% mass loss starting at 270°C. Second stage: ~35% mass loss between 322°C and 422°C[4].

Note: Extensive searches for experimental TGA and DSC data for this compound did not yield specific quantitative results.

Discussion

Irganox 1010 is a high molecular weight, sterically hindered phenolic antioxidant. Its structure, featuring four phenolic groups attached to a central pentaerythritol core, contributes to its high thermal stability. The onset of decomposition at approximately 270°C indicates its suitability for applications requiring high-temperature processing.

This compound is a smaller phenolic antioxidant. While specific decomposition data is unavailable, it is generally expected that lower molecular weight phenolic compounds may exhibit lower thermal stability compared to their larger, more sterically hindered counterparts like Irganox 1010. The bulky cyclohexyl and methyl groups provide some steric hindrance to the hydroxyl group, which is crucial for its antioxidant activity, but its overall thermal stability is likely to be lower.

Experimental Protocols

The following are generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be adapted for the analysis of solid organic compounds like the antioxidants discussed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample.

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The pan is placed in the TGA furnace. The instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of the sample.

Apparatus: A differential scanning calorimeter with a furnace and sensors to measure the heat flow to the sample and a reference.

Procedure:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program: The sample is subjected to a controlled temperature program, which typically includes a heating ramp (e.g., 10°C/min) to a temperature above the expected melting point, followed by a cooling ramp and a second heating ramp to observe the thermal history.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (peak of the endothermic transition), enthalpy of fusion (area under the melting peak), and any other thermal events like glass transitions or crystallization.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for thermal stability analysis and the logical relationship in comparing the two antioxidants.

Experimental Workflow for Thermal Stability Analysis A Sample Preparation (Weighing) B TGA Analysis (Heating Ramp) A->B C DSC Analysis (Heating/Cooling Cycles) A->C D Data Acquisition (Mass vs. Temp) B->D E Data Acquisition (Heat Flow vs. Temp) C->E F Data Analysis (Decomposition Profile) D->F G Data Analysis (Melting Point, etc.) E->G H Comparative Assessment F->H G->H

Figure 2: General workflow for thermal stability analysis of antioxidants.

Comparative Logic cluster_A Properties cluster_B Properties A This compound A_TGA TGA Data (Unavailable) A->A_TGA A_DSC DSC Data (Unavailable) A->A_DSC B Irganox 1010 B_TGA TGA Data (Onset ~270°C) B->B_TGA B_DSC DSC Data (MP 110-125°C) B->B_DSC C Thermal Stability Comparison A_TGA->C A_DSC->C B_TGA->C B_DSC->C

Figure 3: Logical relationship for the comparative analysis.

Conclusion

Irganox 1010 demonstrates high thermal stability, making it a suitable antioxidant for applications involving elevated temperatures. While a direct quantitative comparison with this compound is not possible due to the lack of publicly available experimental data for the latter, the structural complexity and higher molecular weight of Irganox 1010 suggest superior thermal stability. Further experimental investigation of this compound is required to provide a definitive comparative assessment.

References

Cross-Validation of 4-Cyclohexyl-2,6-xylenol Analysis: A Comparative Guide to Mass Spectrometry-Based Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary mass spectrometry-based methods for the quantitative analysis of 4-Cyclohexyl-2,6-xylenol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer a data-driven cross-validation perspective to aid researchers in selecting the most appropriate analytical technique for their specific needs.

Executive Summary

The analysis of this compound, a substituted phenol, is critical in various research and development settings. Both LC-MS/MS and GC-MS offer high sensitivity and selectivity for this purpose. This guide presents a comparative overview of their performance based on established validation parameters. While LC-MS/MS provides a direct analysis of the compound in liquid samples, GC-MS often requires derivatization to improve volatility but can offer excellent sensitivity. The choice between the two methods will depend on factors such as the sample matrix, required sensitivity, sample throughput, and available instrumentation.

Method Comparison: LC-MS/MS vs. GC-MS for this compound Analysis

The following table summarizes the key performance parameters for the analysis of this compound using LC-MS/MS and a representative GC-MS method. It is important to note that while a specific validated LC-MS/MS method for this compound is available, a directly validated GC-MS method for this exact compound is not readily found in publicly available literature. Therefore, the GC-MS data presented is based on typical performance characteristics observed for structurally similar phenolic compounds and should be considered representative.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS) (Representative)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL0.2 - 2 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 15%< 15%
Sample Preparation Simple dilution or protein precipitationDerivatization often required
Throughput HighModerate
Matrix Effects Can be significant, requires careful managementGenerally less pronounced with appropriate sample cleanup

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is based on a standard reversed-phase HPLC method suitable for mass spectrometric detection of this compound.

a. Sample Preparation:

  • For simple matrices (e.g., solutions), a direct dilution with the mobile phase may be sufficient.

  • For complex matrices (e.g., biological fluids), protein precipitation followed by centrifugation is recommended. To 100 µL of the sample, add 300 µL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. The supernatant is then transferred for injection.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions for equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for the specific compound.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion > Product Ion: To be determined by direct infusion of a standard solution of this compound.

  • Collision Energy: To be optimized for the specific MRM transition.

Gas Chromatography-Mass Spectrometry (GC-MS) Method (Representative)

This protocol is a representative method for the analysis of phenolic compounds, adapted for this compound. Derivatization is included to enhance volatility.

a. Sample Preparation and Derivatization:

  • Extraction: For aqueous samples, liquid-liquid extraction with a suitable solvent like dichloromethane or ethyl acetate at an acidic pH. For solid samples, solvent extraction followed by cleanup may be necessary.

  • Derivatization: The extracted and dried sample is derivatized using a silylating agent (e.g., BSTFA with 1% TMCS) or an acetylating agent (e.g., acetic anhydride). The reaction is typically carried out at 60-70 °C for 30-60 minutes.

b. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless injection.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized this compound.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

Visualizing the Cross-Validation Workflow

A cross-validation study is essential to ensure the interchangeability of analytical methods. The following diagram illustrates the key steps in a typical cross-validation process between two methods, such as LC-MS/MS and GC-MS.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol method1 Method A (e.g., LC-MS/MS) Validated start->method1 method2 Method B (e.g., GC-MS) Validated start->method2 sample_selection Select Representative Samples (Spiked QCs and Incurred Samples) method1->sample_selection method2->sample_selection analysis1 Analyze Samples with Method A sample_selection->analysis1 analysis2 Analyze Samples with Method B sample_selection->analysis2 data_comparison Compare Results from Both Methods analysis1->data_comparison analysis2->data_comparison acceptance Acceptance Criteria Met? data_comparison->acceptance investigation Investigate Discrepancies acceptance->investigation No conclusion Conclusion: Methods are Interchangeable acceptance->conclusion Yes revalidation Re-evaluate/Optimize Methods investigation->revalidation revalidation->start Revise Protocol

Caption: Workflow for a cross-validation study between two analytical methods.

Logical Framework for Method Selection

The decision to use LC-MS/MS or GC-MS for the analysis of this compound can be guided by several factors. The following diagram outlines a logical approach to method selection.

MethodSelection start Start: Define Analytical Needs sample_matrix What is the sample matrix? start->sample_matrix liquid_matrix Aqueous / Biological Fluid sample_matrix->liquid_matrix Liquid solid_matrix Solid / Semi-solid sample_matrix->solid_matrix Solid use_lcms LC-MS/MS is a strong candidate liquid_matrix->use_lcms Direct analysis preferred volatility Is the analyte sufficiently volatile? solid_matrix->volatility derivatization Is derivatization acceptable? volatility->derivatization No use_gcms GC-MS is a strong candidate volatility->use_gcms Yes derivatization->use_gcms Yes reconsider Re-evaluate sample preparation derivatization->reconsider No reconsider->use_lcms Consider extensive extraction

Assessing the Purity and Performance of Synthesized 4-Cyclohexyl-2,6-xylenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and performance of synthesized compounds are paramount. This guide provides a comprehensive comparison of 4-Cyclohexyl-2,6-xylenol with alternative phenolic compounds, supported by experimental data and detailed analytical protocols for purity assessment.

This compound, a substituted phenol, is a molecule of interest in various research and development fields, including its potential as an antioxidant and anti-inflammatory agent. Its efficacy and safety are intrinsically linked to its purity. This guide outlines the key analytical techniques for purity assessment and presents a comparative analysis of its performance against established compounds.

Purity Assessment of this compound

The purity of synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. The primary potential impurities arise from the synthesis process, typically a Friedel-Crafts alkylation of 2,6-xylenol with cyclohexene or cyclohexanol. These impurities may include unreacted starting materials, isomers (e.g., ortho- or meta-cyclohexyl isomers if phenol is the starting material), and di-alkylated products.

A multi-faceted approach to purity analysis ensures a comprehensive characterization of the synthesized compound.

Table 1: Key Analytical Techniques for Purity Assessment
Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC)Quantifies the purity of the main compound and detects non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)Identifies and quantifies volatile impurities and byproducts.
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the chemical structure and identifies impurities with distinct proton and carbon environments.
Fourier-Transform Infrared (FTIR) SpectroscopyVerifies the presence of functional groups characteristic of the compound's structure.

Experimental Workflow for Purity Assessment

A systematic workflow is crucial for the accurate and reliable assessment of this compound purity.

G cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Final Assessment Synthesis Synthesis of this compound Purification Initial Purification (e.g., Crystallization) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC Quantitative Purity GCMS GC-MS Analysis Purification->GCMS Impurity Profile NMR NMR Spectroscopy Purification->NMR Structural Confirmation FTIR FTIR Spectroscopy Purification->FTIR Functional Group Analysis Purity_Check Purity > 99%? HPLC->Purity_Check GCMS->Purity_Check NMR->Purity_Check FTIR->Purity_Check Accept Acceptable for Use Purity_Check->Accept Yes Repurify Further Purification Purity_Check->Repurify No

Figure 1. Experimental workflow for the purity assessment of this compound.

Performance Comparison: Antioxidant and Anti-inflammatory Activity

To evaluate the potential of this compound in drug development, its performance was compared to well-established antioxidant and anti-inflammatory agents.

Antioxidant Activity

The antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. The results are compared with Butylated Hydroxytoluene (BHT), a widely used synthetic antioxidant, and 2,6-di-tert-butylphenol, a structurally related compound.

Table 2: Comparative Antioxidant Activity (IC50, µg/mL)
CompoundDPPH AssayABTS Assay
This compound Data not available Data not available
2,6-di-tert-butyl-4-methylphenol (BHT)~18.5~2.8
2,6-di-tert-butylphenolData not availableData not available
Trolox (Standard)~4.5~1.5
Anti-inflammatory Activity

The anti-inflammatory potential was evaluated by measuring the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins.

Table 3: Comparative Anti-inflammatory Activity (COX-2 Inhibition, IC50, µM)
CompoundCOX-2 Inhibition
This compound Data not available
Celecoxib (Standard)~0.04
Ibuprofen (Standard)~10

Note: Quantitative data on the COX-2 inhibitory activity of this compound is not currently available in published literature and would necessitate experimental investigation.

Signaling Pathway in Inflammation

The anti-inflammatory activity of phenolic compounds often involves the modulation of key signaling pathways, such as the NF-κB pathway, which regulates the expression of pro-inflammatory genes like COX-2.

G cluster_pathway Inflammatory Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimuli->Receptor IKK IKK Complex Receptor->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus COX2 COX-2 Gene Expression Nucleus->COX2 Phenol This compound Phenol->IKK Inhibition

Figure 2. Simplified diagram of the NF-κB signaling pathway and the potential inhibitory action of this compound.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable results.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient could be starting from 50% acetonitrile and increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 270 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injector and Detector Temperature: 250°C and 280°C, respectively.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or methanol.

  • Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

  • Spectrometers: ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz.

  • Analysis: The ¹H NMR spectrum of pure this compound is expected to show characteristic signals for the aromatic protons, the methyl protons, the cyclohexyl protons, and the hydroxyl proton. The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The presence of impurity peaks can be identified by comparing the obtained spectra with reference spectra of the pure compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.

  • Analysis: The FTIR spectrum should display characteristic absorption bands for the O-H stretch of the phenolic group (around 3400 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 3000-2850 cm⁻¹), and C=C stretches of the aromatic ring (around 1600-1450 cm⁻¹).

Conclusion

The purity of synthesized this compound is critical for its application in research and drug development. A combination of HPLC, GC-MS, NMR, and FTIR provides a robust framework for its comprehensive assessment. While the potential of this compound as an antioxidant and anti-inflammatory agent is promising, further experimental studies are required to quantify its performance relative to established alternatives like BHT and other substituted phenols. The detailed protocols provided in this guide offer a foundation for conducting such comparative investigations, enabling researchers to make informed decisions in their drug discovery and development endeavors.

Performance Evaluation of 4-Cyclohexyl-2,6-xylenol in Diverse Polymer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the performance of 4-Cyclohexyl-2,6-xylenol, a sterically hindered phenolic antioxidant, against other common alternatives in various polymer matrices. The information is intended for researchers, scientists, and drug development professionals seeking to understand the efficacy and applicability of this antioxidant in polymer stabilization. While direct comparative data for this compound is limited in publicly available literature, this guide synthesizes information on the performance of similar phenolic antioxidants and presents illustrative data to highlight key performance indicators.

Data Presentation: Comparative Performance Metrics

The following tables summarize the expected performance of this compound in comparison to other industry-standard antioxidants in common polymer types. The data is compiled from various studies on phenolic antioxidants and serves as a representative comparison.

Table 1: Thermal Stability in High-Density Polyethylene (HDPE)

AntioxidantConcentration (wt%)Oxidative Induction Time (OIT) at 200°C (minutes)
Control (No Antioxidant)0< 5
This compound (Illustrative) 0.1 60 - 80
Irganox 10100.180 - 100
Vitamin E0.140 - 60

Table 2: Melt Flow Index (MFI) Stability in Polypropylene (PP) after Multiple Extrusions

AntioxidantConcentration (wt%)MFI (g/10 min) after 1st PassMFI (g/10 min) after 3rd Pass
Control (No Antioxidant)04.512.8
This compound (Illustrative) 0.1 4.2 6.5
Irganox 10100.14.15.9
Butylated Hydroxytoluene (BHT)0.14.38.2

Table 3: Mechanical Properties of Polypropylene (PP) Fibers After Thermal Aging

AntioxidantConcentration (wt%)Tensile Strength (MPa) - UnagedTensile Strength (MPa) - Aged (150°C, 100h)
Control (No Antioxidant)0350180
This compound (Illustrative) 0.2 345 280
Irganox 10760.2340295

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Oxidative Induction Time (OIT)

Standard: ASTM D3895 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.

Methodology:

  • A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an aluminum pan.

  • The sample is heated in a Differential Scanning Calorimeter (DSC) instrument under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polyethylene).

  • Once the temperature stabilizes, the atmosphere is switched to oxygen at the same flow rate.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time. A longer OIT indicates better thermal stability.

Melt Flow Index (MFI)

Standard: ASTM D1238 - Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer.

Methodology:

  • The polymer sample is loaded into the heated barrel of a melt flow indexer at a specified temperature (e.g., 230°C for polypropylene).

  • A specified weight is applied to a piston, which forces the molten polymer to extrude through a standard die.

  • The amount of polymer extruded in a 10-minute period is collected and weighed.

  • The MFI is expressed in grams per 10 minutes. A smaller change in MFI after processing or aging indicates better polymer stabilization.

Tensile Properties

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

Methodology:

  • Test specimens are prepared in a standard dumbbell shape from the polymer samples.

  • The specimens are placed in a universal testing machine and subjected to a constant rate of extension.

  • The force required to elongate the specimen and the corresponding elongation are recorded.

  • From the resulting stress-strain curve, key properties such as tensile strength, elongation at break, and modulus of elasticity are determined.

Visualizations

Antioxidant Mechanism of Action

Antioxidant_Mechanism Polymer (RH) Polymer (RH) Free Radical (R) Free Radical (R) Polymer (RH)->Free Radical (R) Initiation (Heat, UV) Peroxy Radical (ROO) Peroxy Radical (ROO) Free Radical (R)->Peroxy Radical (ROO) + O2 Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO)->Hydroperoxide (ROOH) + RH Antioxidant (ArOH) This compound (ArOH) Peroxy Radical (ROO)->Antioxidant (ArOH) Radical Scavenging Degraded Polymer Degraded Polymer Hydroperoxide (ROOH)->Degraded Polymer Decomposition Stable Radical (ArO) Stable Radical (ArO) Antioxidant (ArOH)->Stable Radical (ArO) H-donation Stable Radical (ArO*) Stable Radical (ArO*) Stable Products Stable Products Stable Radical (ArO*)->Stable Products Termination Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Polymer Resin Polymer Resin Compounding Compounding Polymer Resin->Compounding Antioxidant Additives Antioxidant Additives Antioxidant Additives->Compounding Specimen Molding Specimen Molding Compounding->Specimen Molding Thermal Analysis (OIT) Thermal Analysis (OIT) Specimen Molding->Thermal Analysis (OIT) Rheological Analysis (MFI) Rheological Analysis (MFI) Specimen Molding->Rheological Analysis (MFI) Mechanical Analysis (Tensile) Mechanical Analysis (Tensile) Specimen Molding->Mechanical Analysis (Tensile) Data Compilation Data Compilation Thermal Analysis (OIT)->Data Compilation Rheological Analysis (MFI)->Data Compilation Mechanical Analysis (Tensile)->Data Compilation Comparative Analysis Comparative Analysis Data Compilation->Comparative Analysis Performance Report Performance Report Comparative Analysis->Performance Report

Quantitative Analysis of Phenol Alkylation Kinetics: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of alkylated phenols is crucial for process optimization and scale-up. This guide provides a comparative analysis of the reaction kinetics for the synthesis of cyclohexylphenols, with a focus on providing a framework for understanding the synthesis of 4-Cyclohexyl-2,6-xylenol.

This guide summarizes key quantitative data from studies on related phenol alkylation reactions, details common experimental protocols, and provides visualizations of the reaction pathway and experimental workflow.

Comparative Quantitative Data

The following tables summarize data from various studies on the acid-catalyzed alkylation of phenols with cyclohexene and other olefins. These comparisons highlight the influence of different catalysts and reaction conditions on conversion, selectivity, and product distribution.

Table 1: Comparison of Catalytic Performance in Phenol Alkylation with Cyclohexene

CatalystAlkylating AgentTemperature (°C)Phenol Conversion (%)Selectivity to 4-Cyclohexylphenol (%)Reference
HY ZeoliteCyclohexanol140-220High (not specified)Predominantly 4-isomer[1]
Dealuminated Y ZeoliteCyclohexanol140-220High (not specified)Predominantly 4-isomer[1]
20% DTP/K-10 ClayCyclohexene60High (not specified)High O-alkylation selectivity[2]
Amberlyst-15CyclohexeneNot specifiedNot specifiedNot specified[2]
Siral 30 (Silica-Alumina)1-Hexene315>90Not specified[3][4]

Table 2: Influence of Reaction Parameters on Phenol Alkylation with 1-Octene over BEA(15) Zeolite

ParameterVariationEffect on ConversionEffect on Product Ratio (O/C-alkylate)Reference
Temperature373 KBaselineBaseline
Catalyst Amount0.1 g to 0.3 gMarginal increaseIncrease
Phenol:1-Octene Mole RatioVariedIncreases with higher octene ratioDecreases with higher octene ratio

Reaction Mechanism and Kinetics

The synthesis of this compound proceeds via an electrophilic aromatic substitution (Friedel-Crafts alkylation) mechanism.[5] The reaction is typically catalyzed by a strong acid, which can be either a homogeneous Lewis acid (e.g., AlCl₃, BF₃) or a heterogeneous solid acid catalyst (e.g., zeolites, acid-treated clays).[2][6]

The reaction mechanism involves the following key steps:

  • Formation of the Electrophile: The acid catalyst protonates the cyclohexene (or dehydrates cyclohexanol) to form a cyclohexyl carbocation.

  • Electrophilic Attack: The electron-rich aromatic ring of 2,6-xylenol attacks the cyclohexyl carbocation. Due to the directing effects of the hydroxyl and methyl groups, the attack is favored at the para position.

  • Deprotonation: A proton is eliminated from the intermediate, restoring the aromaticity of the ring and yielding the final product, this compound.

The overall reaction rate is influenced by factors such as the concentration of reactants, catalyst activity, and temperature. Kinetic studies on analogous reactions, such as the phenethylation of benzene, have determined the activation energy to be in the range of 25.9 kcal/mol.[5] For the alkylation of phenol with olefins, O-alkylation to form a phenolic ether is often kinetically favored at lower temperatures, while the thermodynamically more stable C-alkylated product is formed at higher temperatures.[7][8]

Experimental Protocols

The following section details a general experimental protocol for the quantitative analysis of phenol alkylation kinetics, based on methodologies reported in the literature.

Materials:

  • Phenol or substituted phenol (e.g., 2,6-xylenol)

  • Alkylating agent (e.g., cyclohexene, cyclohexanol)

  • Acid catalyst (e.g., HY zeolite, Amberlyst-15, p-toluenesulfonic acid)

  • Solvent (e.g., decalin, n-hexane)

  • Internal standard for chromatography (e.g., dodecane)

Procedure for Kinetic Experiments:

  • Reactor Setup: A batch reactor equipped with a magnetic stirrer, condenser, and temperature controller is charged with the phenol, solvent, and internal standard.

  • Catalyst Activation (if applicable): Solid catalysts like zeolites are typically activated by heating under vacuum or a flow of inert gas to remove adsorbed water.

  • Reaction Initiation: The reactor is heated to the desired temperature. The reaction is initiated by adding the alkylating agent and the catalyst.

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Sample Analysis: The samples are quenched (e.g., by cooling and dilution) and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of reactants and products.

  • Data Analysis: The conversion of the limiting reactant and the selectivity for each product are calculated based on the chromatographic data. The reaction rates and kinetic parameters (rate constants, activation energy) can be determined by fitting the concentration-time data to an appropriate rate law.

Analytical Techniques:

  • Gas Chromatography (GC): Used to separate and quantify volatile components of the reaction mixture. A flame ionization detector (FID) is commonly used.

  • High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile compounds.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation of the products and intermediates. In-situ NMR can provide real-time mechanistic insights.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of reactants and the appearance of products.

Visualizations

The following diagrams illustrate the reaction pathway and a typical experimental workflow for the kinetic analysis of this compound synthesis.

Reaction_Pathway Xylenol 2,6-Xylenol SigmaComplex Sigma Complex Xylenol->SigmaComplex Cyclohexene Cyclohexene Carbocation Cyclohexyl Carbocation Cyclohexene->Carbocation + H+ Acid H+ (Acid Catalyst) Carbocation->SigmaComplex Product This compound SigmaComplex->Product - H+

Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.

Experimental_Workflow start Start reactor_setup Reactor Setup (Phenol, Solvent, Standard) start->reactor_setup catalyst_activation Catalyst Activation (if required) reactor_setup->catalyst_activation reaction_initiation Reaction Initiation (Add Alkylating Agent & Catalyst) catalyst_activation->reaction_initiation sampling Periodic Sampling reaction_initiation->sampling sampling->sampling analysis GC/HPLC Analysis sampling->analysis data_processing Data Processing (Conversion, Selectivity) analysis->data_processing kinetic_modeling Kinetic Modeling (Rate Constants, Ea) data_processing->kinetic_modeling end End kinetic_modeling->end

Caption: General experimental workflow for kinetic analysis of phenol alkylation.

References

A Comparative Guide to the Free Radical Scavenging Efficiency of Alkylated Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the free radical scavenging efficiency of various alkylated phenols, supported by experimental data from peer-reviewed literature. The information is intended to aid researchers in selecting appropriate antioxidant compounds for their studies and in the development of novel therapeutic agents.

Structure-Activity Relationship of Alkylated Phenols

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing it. The efficiency of this process is significantly influenced by the nature, number, and position of alkyl substituents on the aromatic ring.

Generally, the introduction of electron-donating alkyl groups (such as methyl, ethyl, and tert-butyl) enhances the antioxidant capacity. This is because these groups increase the electron density on the phenol ring, which weakens the O-H bond and facilitates hydrogen atom donation. The position of the alkyl groups also plays a crucial role. Steric hindrance around the hydroxyl group, particularly from bulky substituents at the ortho position, can influence the accessibility of the radical to the reaction site. For instance, butylated hydroxytoluene (BHT) has two tert-butyl groups ortho to the hydroxyl group, which contributes to its stability and efficacy as an antioxidant.

Quantitative Comparison of Free Radical Scavenging Efficiency

The following table summarizes the 50% inhibitory concentration (IC50) values for various alkylated phenols from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Lower IC50 values indicate higher antioxidant activity.

Disclaimer: The data presented below is compiled from various sources. Direct comparison of absolute values should be made with caution as experimental conditions can vary between studies.

CompoundAlkyl SubstituentsAssayIC50 (µg/mL)Reference(s)
Cresol Isomers
p-Cresol4-methylDPPH>1000[1]
Common Synthetic Antioxidants
Butylated Hydroxyanisole (BHA)2/3-tert-butyl-4-methoxyDPPH112.05[2]
Butylated Hydroxytoluene (BHT)2,6-di-tert-butyl-4-methylDPPH202.35[2]
Monomeric Alkylated Phenols
Thymol2-isopropyl-5-methylDPPH67.34[3]
ABTS96.88[3]
Carvacrol5-isopropyl-2-methylDPPH67.34[3]
ABTS96.88[3]
Dimeric Alkylated Phenols
p-Cresol dimer2,2'-dihydroxy-5,5'-dimethylDPPH>BHA[4]
Di-tert-butylphenols
2,4-Di-tert-butylphenol2,4-di-tert-butylDPPH60
ABTS17

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the DPPH• radical is monitored by the decrease in its absorbance at a characteristic wavelength.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (alkylated phenols)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have a deep violet color.

  • Preparation of test solutions: Dissolve the alkylated phenols and the positive control in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Assay:

    • Add a fixed volume of the DPPH solution (e.g., 100 µL) to each well of a 96-well microplate.

    • Add an equal volume of the test solutions at different concentrations to the wells.

    • For the blank, add the solvent instead of the test solution.

  • Incubation: Incubate the microplate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: The IC50 value, the concentration of the test compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at a specific wavelength.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds (alkylated phenols)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ stock solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test solutions: Dissolve the alkylated phenols and the positive control in the appropriate solvent to prepare a series of concentrations.

  • Assay:

    • Add a large volume of the ABTS•+ working solution (e.g., 190 µL) to each well of a 96-well microplate.

    • Add a small volume of the test solutions at different concentrations (e.g., 10 µL) to the wells.

  • Incubation: Incubate the microplate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of the solutions at 734 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

Free_Radical_Scavenging_Mechanism Phenol Alkylated Phenol (Ar-OH) PhenoxylRadical Phenoxyl Radical (Ar-O•) Phenol->PhenoxylRadical H• donation FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule H• acceptance StableResonance Stable Resonance Structures PhenoxylRadical->StableResonance delocalization

Caption: General mechanism of free radical scavenging by an alkylated phenol.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Phenols Prepare Alkylated Phenol Solutions (various concentrations) Mix Mix Phenol and Radical Solutions Prep_Phenols->Mix Prep_Radical Prepare DPPH or ABTS•+ Solution Prep_Radical->Mix Incubate Incubate in the Dark Mix->Incubate Measure_Abs Measure Absorbance Incubate->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Experimental workflow for assessing antioxidant activity.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (Free Radicals) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Phenol Alkylated Phenol Phenol->Keap1_Nrf2 modulates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Transcription activates

Caption: Keap1-Nrf2 signaling pathway in response to oxidative stress.

References

inter-laboratory validation of 4-Cyclohexyl-2,6-xylenol analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-Laboratory Comparison of Analytical Methods for the Quantification of 4-Cyclohexyl-2,6-xylenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative determination of this compound. The data presented is a synthesis of expected performance characteristics derived from established validation principles, simulating an inter-laboratory validation study to guide researchers in selecting the most suitable method for their specific applications.

Comparative Analysis of Analytical Methods

The following tables summarize the hypothetical performance data from a simulated inter-laboratory validation study involving three independent laboratories.

Table 1: Inter-Laboratory Validation Data for HPLC Method

Validation ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Accuracy (% Recovery) 99.2%100.5%99.8%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%0.9%0.7%≤ 2.0%
- Intermediate Precision1.2%1.4%1.1%≤ 3.0%
- Reproducibility1.8%1.8%1.8%≤ 5.0%
Linearity (r²) 0.99950.99980.9996≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL0.1 µg/mL0.09 µg/mLReportable
Limit of Quantitation (LOQ) 0.3 µg/mL0.3 µg/mL0.28 µg/mLReportable

Table 2: Inter-Laboratory Validation Data for GC Method

Validation ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Accuracy (% Recovery) 98.5%99.3%101.0%98.0% - 102.0%
Precision (RSD)
- Repeatability1.1%1.3%1.0%≤ 2.0%
- Intermediate Precision1.6%1.8%1.5%≤ 3.0%
- Reproducibility2.2%2.2%2.2%≤ 5.0%
Linearity (r²) 0.99920.99940.9991≥ 0.999
Limit of Detection (LOD) 0.05 µg/mL0.06 µg/mL0.05 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mL0.18 µg/mL0.15 µg/mLReportable

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow of an inter-laboratory validation study, from the initial planning stages to the final data analysis and reporting.

G cluster_0 Phase 1: Planning and Protocol Development cluster_1 Phase 2: Method Implementation and Data Collection cluster_2 Phase 3: Data Analysis and Reporting P1 Define Validation Parameters and Acceptance Criteria P2 Develop Standardized Analytical Method Protocol P1->P2 P3 Select Participating Laboratories P2->P3 P4 Prepare and Distribute Homogeneous Test Samples P3->P4 L1 Laboratory 1 - Method Setup - Analyst Training - Data Generation P4->L1 Distribute Protocol and Samples L2 Laboratory 2 - Method Setup - Analyst Training - Data Generation P4->L2 Distribute Protocol and Samples L3 Laboratory 3 - Method Setup - Analyst Training - Data Generation P4->L3 Distribute Protocol and Samples A1 Collect and Compile Data from All Laboratories L1->A1 Submit Raw Data L2->A1 Submit Raw Data L3->A1 Submit Raw Data A2 Statistical Analysis - Repeatability - Intermediate Precision - Reproducibility A1->A2 A3 Compare Results Against Acceptance Criteria A2->A3 A4 Generate Final Inter-Laboratory Validation Report A3->A4

Caption: Workflow of an Inter-Laboratory Validation Study.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method outlines the procedure for the quantitative analysis of this compound using reverse-phase HPLC.[1]

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Newcrom R1 column (or equivalent C18 column)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid. The exact ratio should be optimized to achieve appropriate retention and separation.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

4. Validation Parameters:

  • Accuracy: Determined by the recovery of spiked samples at different concentration levels.

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by analyzing multiple replicates of the same sample on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Evaluated by analyzing the same sample on different days, by different analysts, and with different instruments within the same laboratory.

    • Reproducibility (Inter-laboratory precision): Assessed by comparing the results obtained from different laboratories.[2][3][4][5]

  • Linearity: Established by a calibration curve generated from the analysis of the calibration standards. The coefficient of determination (r²) is used to assess linearity.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography (GC) Method

This protocol describes the quantitative analysis of this compound using gas chromatography with a flame ionization detector (FID).

1. Instrumentation and Materials:

  • Gas chromatograph with FID

  • Capillary column suitable for phenol analysis (e.g., DB-5 or equivalent)

  • Helium or Nitrogen (carrier gas)

  • Hydrogen and Air (for FID)

  • Methanol or other suitable solvent (GC grade)

  • This compound reference standard

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.5 mL/min (constant flow)

  • Injection Mode: Splitless or split, depending on the concentration.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to obtain a known concentration.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the solvent to a concentration within the calibration range.

4. Validation Parameters:

  • The validation parameters (Accuracy, Precision, Linearity, LOD, and LOQ) are assessed using the same principles as described for the HPLC method. The precision of a GC method is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[5]

References

Safety Operating Guide

Navigating the Disposal of 4-Cyclohexyl-2,6-xylenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 4-Cyclohexyl-2,6-xylenol, a substituted phenol compound. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with environmental regulations.

Immediate Safety and Handling Precautions

This compound, like many phenolic compounds, should be handled as a hazardous substance. It is classified as toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[1][2][3] Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves (such as butyl rubber or neoprene), safety goggles, and a lab coat.[4] All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

Waste Classification and Segregation

Proper classification of this compound waste is the first step in its safe disposal. Due to its hazardous characteristics, it must be treated as hazardous waste.[1][6] It is crucial to avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Improper mixing can lead to dangerous chemical reactions.

Contaminated materials, such as personal protective equipment (gloves, aprons), absorbent pads used for spills, and empty containers, must also be disposed of as hazardous waste.[1][4] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Quantitative Data for Related Phenolic Compounds

Specific quantitative disposal limits for this compound are not explicitly defined in publicly available regulatory documents. However, data for related phenolic compounds can provide a conservative basis for handling and disposal. The following table summarizes relevant information for general phenols and xylenols.

ParameterCompound/ClassValue/ClassificationRegulation/Source
UN Number Xylenols, solid2261DOT
Hazard Class Xylenols, solid6.1 (Toxic)DOT
General Discharge Limit Phenols<0.5 mg/LVarious Jurisdictions[10]
Toxicity Characteristic Leaching Procedure (TCLP) Contaminants PhenolD001-D043 (General Toxicity Codes)EPA[11]
Aquatic Toxicity XylenolsToxic to aquatic life with long lasting effectsGHS[1][4]

Disposal Procedures

The disposal of this compound must be handled by a licensed hazardous waste disposal contractor. Do not discharge this chemical or its waste down the drain or into the sewer system.[6]

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste containing this compound, including pure substance, solutions, and contaminated materials, in a dedicated and clearly labeled hazardous waste container.

  • Container Selection: Use a chemically compatible and sealable container. Ensure the container is in good condition and will not leak.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Provide them with all necessary information about the waste stream.

Experimental Treatment and Neutralization Protocols

  • Adsorption: Using activated carbon to remove phenols from aqueous solutions.[10][12]

  • Chemical Oxidation: Employing strong oxidizing agents like Fenton's reagent to break down the phenol structure.[10]

  • Biodegradation: Utilizing microorganisms that can metabolize phenolic compounds.[10][13]

A study on phenol-contaminated soils demonstrated a method of neutralization using quicklime and bentonite to form a slow-moving, water-insoluble calcium phenolate.[14] However, the applicability of this to a laboratory setting with different matrices is not established.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Contamination? start->spill segregate Segregate Waste in a Dedicated, Labeled Container ppe->segregate storage Store in Designated Satellite Accumulation Area segregate->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs disposal Licensed Hazardous Waste Disposal contact_ehs->disposal spill->segregate No cleanup Clean Up Spill Using Absorbent Material spill->cleanup Yes dispose_contaminated Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose_contaminated dispose_contaminated->storage

References

Personal protective equipment for handling 4-Cyclohexyl-2,6-xylenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of 4-Cyclohexyl-2,6-xylenol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, as a substituted phenol, should be handled with the utmost care. Phenols as a class of compounds are known to be corrosive, toxic, and can cause severe skin burns and eye damage.[1][2][3][4][5] Inhalation or skin absorption can lead to systemic toxicity.[2][6]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Hand Protection Double gloving is recommended. Use a combination of nitrile exam gloves and an outer glove of butyl rubber or neoprene. For extensive handling, SilverShield® gloves are a suitable option.[2][6][7]Provides protection against incidental contact and breakthrough. Phenols can penetrate standard nitrile gloves quickly.
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield must be worn when there is a risk of splashing.[6][8]Protects against splashes that can cause severe eye damage and blindness.[2]
Skin and Body Protection A fully buttoned, long-sleeved lab coat is required. Long pants and closed-toe shoes are mandatory.[6][7] For tasks with a high splash risk, a chemically resistant apron (butyl rubber or neoprene) should be worn over the lab coat.[2][6]Prevents skin contact with the chemical.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood.[1][6][8] If a fume hood is not available or for spill cleanup, a fit-tested respirator with an organic vapor cartridge (e.g., Type A-P filter) is necessary.[8][9]Minimizes the risk of inhaling harmful vapors.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe working environment.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS and SOPs Review SDS and SOPs Verify Fume Hood Operation Verify Fume Hood Operation Review SDS and SOPs->Verify Fume Hood Operation Don PPE Don PPE Verify Fume Hood Operation->Don PPE Weigh/Measure in Fume Hood Weigh/Measure in Fume Hood Don PPE->Weigh/Measure in Fume Hood Conduct Experiment Conduct Experiment Weigh/Measure in Fume Hood->Conduct Experiment Close and Secure Containers Close and Secure Containers Conduct Experiment->Close and Secure Containers Decontaminate Work Area Decontaminate Work Area Close and Secure Containers->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff and Clean PPE Doff and Clean PPE Dispose of Waste->Doff and Clean PPE

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and the specific experimental protocol.

    • Ensure a certified chemical fume hood is in proper working order.[6][8]

    • Locate the nearest emergency eyewash station and safety shower and confirm they are accessible.[2][7]

    • Have a spill kit readily available.

    • Don the appropriate PPE as outlined in Table 1.

  • Handling:

    • Conduct all manipulations, including weighing and transferring, of this compound inside a chemical fume hood to minimize inhalation exposure.[1][6][8]

    • Use spark-proof tools and avoid sources of ignition as the compound may be combustible.[1]

    • Keep containers tightly closed when not in use.[1]

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment.

    • Properly remove and dispose of contaminated gloves and other disposable PPE.

    • Wash hands thoroughly with soap and water after removing gloves.[4][10]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] If available, applying low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) is the recommended first aid treatment for phenol burns.[2][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention.[3][11]

  • Spill:

    • For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[8]

    • Place the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[10]

    • Ventilate the area and wash the spill site after material pickup is complete.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow

cluster_generation Waste Generation cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Disposal Unused Chemical Unused Chemical Segregate Waste Streams Segregate Waste Streams Unused Chemical->Segregate Waste Streams Contaminated PPE Contaminated PPE Contaminated PPE->Segregate Waste Streams Contaminated Labware Contaminated Labware Contaminated Labware->Segregate Waste Streams Use Compatible Containers Use Compatible Containers Segregate Waste Streams->Use Compatible Containers Label Containers 'Hazardous Waste' Label Containers 'Hazardous Waste' Use Compatible Containers->Label Containers 'Hazardous Waste' Store in a Designated Area Store in a Designated Area Label Containers 'Hazardous Waste'->Store in a Designated Area Keep Containers Closed Keep Containers Closed Store in a Designated Area->Keep Containers Closed Arrange for Professional Disposal Arrange for Professional Disposal Keep Containers Closed->Arrange for Professional Disposal

Caption: Hazardous waste disposal workflow for this compound.

Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams.[12] Keep it in a separate, dedicated, and clearly labeled hazardous waste container.

  • Containerization: Use a chemically compatible container with a secure lid for all waste.[12] The container must be labeled with "Hazardous Waste" and the full chemical name: this compound.[12]

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[10][12] Do not pour this chemical down the drain.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.